molecular formula C9H10N2O B1387035 (1-Methyl-1H-indazol-6-YL)methanol CAS No. 1092961-10-8

(1-Methyl-1H-indazol-6-YL)methanol

Cat. No.: B1387035
CAS No.: 1092961-10-8
M. Wt: 162.19 g/mol
InChI Key: BVPUKTSBKDFGBN-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-6-YL)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPUKTSBKDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657127
Record name (1-Methyl-1H-indazol-6-yl)methanol
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-10-8
Record name 1-Methyl-1H-indazole-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (1-Methyl-1H-indazol-6-YL)methanol, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of a wide array of pharmacologically active agents. The 1-methyl-1H-indazole framework, in particular, offers a stable and synthetically tractable platform for the development of targeted therapeutics. The introduction of a hydroxymethyl group at the 6-position provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Derivatives of this compound have shown significant promise as kinase inhibitors, which are pivotal in the treatment of cancer, inflammatory conditions, and central nervous system (CNS) disorders.[1] The indazole moiety can act as a bioisostere for other aromatic systems, such as indoles or phenols, offering advantages in terms of metabolic stability and target engagement.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1092961-10-8[3]
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Room temperature, sealed in a dry environment[3][4]
pKa The pKa of the N-H proton in the parent 1H-indazole is approximately 13.86. Methylation at the N1 position removes this acidic proton. The basicity of the N2 nitrogen is relatively low, with the pKa of the conjugate acid of indazole being around 1.3.[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is likely limited but may be enhanced under acidic or basic conditions.General chemical principles

Stability Insights: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[6] The N-methylation in this compound further stabilizes the 1H-isomer.[4] The hydroxymethyl group can be susceptible to degradation, particularly under harsh acidic or basic conditions, or at elevated temperatures. For instance, related (1H-indazol-1-yl)methanol derivatives have shown a tendency to revert to the parent indazole in boiling water.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, typically involving the formation of the indazole core followed by functional group manipulation. A common and efficient method involves the N-methylation of a pre-functionalized indazole.

General Synthetic Strategy

A logical synthetic route commences with a commercially available substituted benzene derivative, which is elaborated to the indazole ring system. Subsequent methylation and reduction of a suitable functional group at the 6-position yield the target compound.

G A Substituted Toluene (e.g., 4-Methyl-3-nitroaniline) B Diazotization & Cyclization (e.g., NaNO₂, HCl) A->B C 6-Methyl-1H-indazole B->C D N-Methylation (e.g., CH₃I, K₂CO₃ in DMF) C->D E 1,6-Dimethyl-1H-indazole D->E F Side-chain Oxidation (e.g., KMnO₄ or CrO₃) E->F G 1-Methyl-1H-indazole-6-carboxylic acid F->G H Reduction (e.g., LiAlH₄ in THF) G->H I This compound H->I

Retrosynthetic analysis for this compound.
Exemplary Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from general procedures for indazole formation and functionalization.[7][8][9]

Step 1: Synthesis of 6-Nitro-1H-indazole

  • This step often starts from a commercially available nitrotoluene derivative and proceeds via diazotization and intramolecular cyclization.

Step 2: N-Methylation of 6-Nitro-1H-indazole

  • To a solution of 6-nitro-1H-indazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the suspension.

  • Heat the reaction mixture to 40-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-6-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group to an Amine

  • Dissolve 1-methyl-6-nitro-1H-indazole in a solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon.

  • Reflux the mixture or stir under a hydrogen atmosphere until the reaction is complete as indicated by TLC.

  • After cooling, neutralize the reaction mixture and extract the product to yield 1-methyl-1H-indazol-6-amine.

Step 4: Conversion of the Amine to the Hydroxymethyl Group (via Sandmeyer Reaction)

  • Dissolve 1-methyl-1H-indazol-6-amine in an aqueous acidic solution (e.g., H₂SO₄) at low temperature (0-5 °C).

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of formaldehyde.

  • Carefully add the diazonium salt solution to the formaldehyde solution. This reaction can be complex and may require optimization.

  • An alternative and often more reliable route is the conversion of the diazonium salt to a nitrile, followed by hydrolysis to the carboxylic acid and subsequent reduction.

Step 5: Reduction of an Ester or Carboxylic Acid (Alternative to Step 4)

  • If 1-methyl-1H-indazole-6-carboxylic acid or its ester is used as the precursor, dissolve it in a dry aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution), filter the resulting solids, and extract the product from the filtrate.

  • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

    • The N-methyl protons should appear as a singlet around 3.8-4.2 ppm.

    • The methylene protons (CH₂) will likely be a singlet (or a doublet if coupled to the hydroxyl proton, which is often solvent-dependent) in the range of 4.5-5.0 ppm.

    • The aromatic protons will exhibit a characteristic splitting pattern in the aromatic region (approximately 7.0-8.0 ppm).

    • The hydroxyl proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms.

    • The N-methyl carbon should be in the range of 30-35 ppm.

    • The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm.

    • The aromatic carbons will resonate in the region of 100-140 ppm.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) or other soft ionization techniques should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 163.1.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the hydroxymethyl group, which serves as a versatile synthetic handle.

G A This compound B Oxidation (e.g., PCC, MnO₂) A->B F Esterification (e.g., R'COOH, DCC) A->F H Etherification (e.g., R'X, NaH) A->H J Conversion to Halide (e.g., SOCl₂, PBr₃) A->J C 1-Methyl-1H-indazole-6-carbaldehyde B->C D Further Oxidation (e.g., KMnO₄) C->D E 1-Methyl-1H-indazole-6-carboxylic acid D->E G Ester Derivative F->G I Ether Derivative H->I K 6-(Halomethyl)-1-methyl-1H-indazole J->K L Nucleophilic Substitution (e.g., Nu⁻) K->L M Substituted Derivative L->M

Key reactions of this compound.
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents will yield the carboxylic acid.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions, allowing for the introduction of a wide range of functional groups.

  • Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group (e.g., a tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions to introduce amines, azides, thiols, and other nucleophiles.[6]

These transformations are fundamental in medicinal chemistry for building libraries of compounds for SAR studies.

Safety and Handling

This compound and related indazole derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • GHS Hazard Statements: Based on data for the closely related (1H-Indazol-6-yl)methanol, the following hazards may be associated with this compound:

    • H302: Harmful if swallowed.[12]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this chemical.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its stable N-methylated indazole core, combined with the reactive hydroxymethyl group, provides a robust platform for the development of novel therapeutics. A comprehensive understanding of its chemical properties, synthetic routes, and reactivity is paramount for its effective utilization in research and development.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • 1-methyl-1H-indazol-6-amine. PubChem. [Link]

  • (1H-Indazol-6-yl)methanol. PubChem. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • 13 C NMR of indazoles. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • (1H-Benzimidazol-1-yl)methanol. ResearchGate. [Link]

  • (1H-indazol-4-yl)methanol. PubChem. [Link]

  • Synthesis method of indazole compound.
  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]

  • 1-Methyl-1H-indazole. PubChem. [Link]

  • 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the structural analysis of (1-Methyl-1H-indazol-6-YL)methanol, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the critical analytical methodologies required to unequivocally determine and verify the structure of this important molecule. We will explore the underlying principles of each technique, provide field-proven insights into experimental design, and present detailed protocols for robust structural elucidation.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These compounds are rarely found in nature, but synthetic analogues have shown promise as anti-inflammatory, anti-cancer, and neuroprotective agents. This compound, in particular, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors targeting oncological and inflammatory pathways. Its structural integrity is paramount to the safety and efficacy of the final drug product, necessitating rigorous analytical characterization.

Molecular Profile

A foundational understanding of the physicochemical properties of this compound is essential before embarking on its structural analysis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 1092961-10-8
Appearance Expected to be a solidGeneral knowledge
Storage Room temperature, sealed in a dry environment

Synthesis Pathway: A Plausible Route

While multiple synthetic routes to this compound exist, a common and efficient method involves the N-methylation of a suitable indazole precursor followed by functional group manipulation. The following diagram illustrates a probable synthetic workflow.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 6-Bromo-1H-indazole Step1 N-Methylation (e.g., CH3I, K2CO3, DMF) Start->Step1 Intermediate1 6-Bromo-1-methyl-1H-indazole Step1->Intermediate1 Step2 Hydroxymethylation (e.g., n-BuLi, Paraformaldehyde) Intermediate1->Step2 Product This compound Step2->Product

Caption: A plausible synthetic route to this compound.

Core Structural Analysis Techniques

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A singlet for the N-methyl protons (around 3.8-4.2 ppm).

    • A singlet or doublet for the benzylic methylene protons of the methanol group (around 4.5-4.8 ppm).

    • A singlet for the proton at the 3-position of the indazole ring (around 7.8-8.2 ppm).

    • Signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific set of splitting patterns (e.g., doublets, and doublet of doublets).

    • A broad singlet for the hydroxyl proton, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR:

    • A signal for the N-methyl carbon (around 30-35 ppm).

    • A signal for the methylene carbon of the methanol group (around 60-65 ppm).

    • Multiple signals in the aromatic region (110-140 ppm) corresponding to the carbons of the indazole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 163.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₉H₁₁N₂O⁺).

  • Fragmentation Pattern: The fragmentation pattern will be indicative of the structure. Common fragmentation pathways for such molecules include the loss of water (-18 Da) from the protonated molecular ion and cleavage of the methanol group.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

The crystal structure would confirm the connectivity of all atoms and provide precise bond lengths and angles. For indazole derivatives, the planarity of the bicyclic ring system is a key feature. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated.

XRay_Workflow cluster_1 X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Molecular Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the aliphatic (methyl and methylene) C-H bonds and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

  • C=C and C=N Stretch: Absorptions in the 1450-1650 cm⁻¹ range characteristic of the aromatic and heteroaromatic rings.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O single bond of the alcohol.

Data Integration and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all data points. The molecular formula from mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by FTIR should correspond to the structural fragments deduced from NMR and MS. Finally, the definitive 3D structure from X-ray crystallography provides the ultimate confirmation of the connectivity and stereochemistry.

Data_Integration NMR NMR (Connectivity) Confirmation Structural Confirmation NMR->Confirmation MS Mass Spec (Molecular Formula) MS->Confirmation XRay X-ray (3D Structure) XRay->Confirmation FTIR FTIR (Functional Groups) FTIR->Confirmation

Caption: Integration of analytical data for structural confirmation.

Conclusion

The structural analysis of this compound is a critical step in its application as a pharmaceutical intermediate. A meticulous and multi-faceted analytical approach, combining NMR, mass spectrometry, X-ray crystallography, and FTIR, is essential for unambiguous structural elucidation. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar heterocyclic molecules, ensuring the quality and integrity of their scientific endeavors.

References

  • MySkinRecipes. This compound. Retrieved from [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • El Karkour, M., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. Retrieved from [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. Retrieved from [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • Gomes, P. A. T. M., & de Almeida, J. F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 305-320. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. Retrieved from [Link]

An In-Depth Technical Guide to (1-Methyl-1H-indazol-6-YL)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Methyl-1H-indazol-6-YL)methanol, identified by CAS number 1092961-10-8, has emerged as a pivotal molecular scaffold in the landscape of medicinal chemistry. Its unique structural attributes, particularly the methylated indazole core coupled with a reactive hydroxymethyl group, render it an invaluable building block for the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthesis protocol, its critical role in the development of targeted therapeutics such as kinase inhibitors, and essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in the laboratory.

Core Molecular Characteristics

The indazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[2] The specific substitution pattern of this compound—with methylation at the N1 position preventing tautomerization and a functional handle at the C6 position—makes it a strategically designed intermediate for library synthesis and lead optimization.[1][3]

Physicochemical and Computational Data

The compound's properties make it suitable for a range of organic reactions and position it favorably within the chemical space typically associated with drug-like molecules.

PropertyValueSource
CAS Number 1092961-10-8[4]
Molecular Formula C₉H₁₀N₂O[1][4]
Molecular Weight 162.19 g/mol [1][4]
Synonym 6-(Hydroxymethyl)-1-methyl-1H-indazole[4]
Topological Polar Surface Area (TPSA) 38.05 Ų[4]
logP (calculated) 1.0656[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]
Storage Temperature Room Temperature[1][4]

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 1-methyl-1H-indazole-6-carbaldehyde.[5][6] This process is fundamental for ensuring a high-purity supply for subsequent multi-step syntheses.

Synthetic Workflow Overview

The following diagram illustrates the logical flow from the starting material to the purified final product, a critical workflow for any synthetic campaign.

G start Start: 1-Methyl-1H-indazole-6-carbaldehyde dissolve Dissolve in Methanol/DCM start->dissolve Step 1 cool Cool to 0°C (Ice Bath) dissolve->cool Step 2 add_nabh4 Portion-wise Addition of NaBH₄ cool->add_nabh4 Step 3 react Reaction Stirring (0°C to RT) add_nabh4->react Step 4 quench Quench with Water/Saturated NH₄Cl react->quench Step 5: Work-up extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify Step 6: Purification end_product Final Product: This compound purify->end_product

Caption: A validated workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol is designed for robustness and high yield, with explanations for key procedural choices.

Materials:

  • 1-Methyl-1H-indazole-6-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole-6-carbaldehyde in a 1:1 mixture of DCM and MeOH.

    • Expert Insight: The use of a co-solvent system (DCM/MeOH) ensures the solubility of both the aldehyde starting material and the sodium borohydride reducing agent, facilitating a homogenous and efficient reaction.

  • Reduction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (NaBH₄) slowly in small portions over 15-20 minutes.

    • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic indazole core.[7][8] Portion-wise addition at 0°C controls the initial exothermic reaction and prevents side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting material and inorganic byproducts, ensuring the high purity required for subsequent applications.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The indazole moiety is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9][10] Compounds like Pazopanib and Axitinib, which feature an indazole core, underscore the scaffold's clinical relevance.[10] this compound serves as a key intermediate, providing a reactive hydroxyl group that can be readily functionalized to explore structure-activity relationships (SAR).[1]

Role as a Functionalizable Building Block

The hydroxymethyl group at the C6 position is the key to this molecule's utility. It can be converted into various other functional groups (e.g., ethers, esters, amines, or halogens) to serve as an attachment point for other fragments designed to interact with the target protein.[1] This versatility is crucial for the iterative process of drug design.

G core This compound -CH₂OH functionalization Functionalization (e.g., Etherification, Halogenation) core:f0->functionalization intermediate Functionalized Intermediate -CH₂-X functionalization->intermediate:f0 coupling Coupling Reaction (e.g., SN2, Suzuki) intermediate->coupling drug Complex Molecule (e.g., Kinase Inhibitor) coupling->drug target ATP Binding Pocket of Kinase drug->target Binding Interaction

Caption: The strategic role of the title compound as a functionalizable scaffold in drug design.

This strategic functionalization allows medicinal chemists to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties against targets like Aurora kinases, tyrosine kinases, and cyclin-dependent kinases.[9][11][12][13]

Analytical Characterization

To ensure the identity and purity of the synthesized material, a combination of spectroscopic methods should be employed.

  • ¹H NMR: Will confirm the presence of all protons, including the characteristic N-methyl singlet, aromatic protons, and the newly formed -CH₂OH signals. The integration of these signals should correspond to the expected 10 protons.

  • ¹³C NMR: Will show the correct number of carbon signals, confirming the overall carbon skeleton.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 162.19 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be ≥97% for use in drug discovery applications.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

  • GHS Hazard Statements: Based on supplier data and analogous compounds, it is classified with GHS07 (Warning).[4][14] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is optimized for versatility, providing a reliable and functionalizable scaffold for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel and effective medicines, particularly in the competitive field of kinase inhibitor development.

References

  • MySkinRecipes. This compound.
  • Sigma-Aldrich.
  • ChemScene. (1092961-10-8 | this compound).
  • PubChem. ((1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261).
  • PMC. (Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions).
  • PMC. (Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives).
  • PMC, NIH.
  • ResearchGate. (Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole).
  • Chem-Impex. (1-Methyl-1H-indazole-6-carbaldehyde).
  • Biosciences Biotechnology Research Asia. (Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction).
  • Fisher Scientific.
  • PubMed. (Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design).
  • Journal of Medicinal and Chemical Sciences. (Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study).
  • RSC Publishing.
  • Benchchem. (6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9).
  • NIH. (Indazole – an emerging privileged scaffold: synthesis and its biological significance).
  • ResearchGate. (Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the...).

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An In-depth Technical Guide to (1-Methyl-1H-indazol-6-YL)methanol: A Key Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Methyl-1H-indazol-6-YL)methanol, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, and critical role as a precursor in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Core Molecular Attributes

This compound is a substituted indazole derivative. The indazole scaffold is a prominent pharmacophore due to its versatile biological activities.[1] The addition of a methyl group at the N1 position and a hydroxymethyl group at the C6 position provides specific physicochemical properties and synthetic handles for further molecular elaboration.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
CAS Number 1092961-10-8[2]
Appearance Off-white to white solid (typical)General chemical supplier information
Storage Store at room temperature in a dry, well-ventilated place.[2]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 1-methyl-1H-indazole-6-carbaldehyde. This aldehyde is a versatile intermediate in the synthesis of various indazole derivatives.[3] This transformation is a standard and high-yielding reaction in organic chemistry.

Diagram of the Synthetic Pathway

Synthesis Aldehyde 1-Methyl-1H-indazole-6-carbaldehyde Methanol This compound Aldehyde->Methanol Reduction (e.g., NaBH₄, MeOH) Application Methanol This compound Intermediate Functionalized Indazole Intermediate Methanol->Intermediate Functionalization of Hydroxymethyl Group (e.g., Conversion to Halide or Amine) Inhibitor TAK1 Kinase Inhibitor Intermediate->Inhibitor Coupling with a Core Scaffold (e.g., Suzuki or Buchwald-Hartwig Coupling)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Key Pharmaceutical Building Block

(1-Methyl-1H-indazol-6-YL)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indazole derivative, it serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors targeting oncological, inflammatory, and central nervous system disorders[1]. The precise arrangement of substituents on the indazole core is paramount to the molecule's intended biological activity and pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such organic molecules[2]. It provides exquisitely detailed information on the chemical environment, connectivity, and relative number of protons within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending foundational NMR principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the expected spectral features, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum with a focus on chemical causality.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Caption: Molecular structure of this compound with proton numbering.

The molecule possesses five distinct sets of protons:

  • N-Methyl Protons (N-CH₃): A methyl group attached to the N1 position of the indazole ring.

  • Methylene Protons (-CH₂-): A CH₂ group linking the indazole ring to the hydroxyl group.

  • Hydroxyl Proton (-OH): The proton of the alcohol functional group.

  • Indazole Ring Protons (H-3, H-4, H-5, H-7): Four protons attached to the bicyclic aromatic core. Due to the substitution pattern, none of these are chemically equivalent.

Core Principles: Decoding the ¹H NMR Spectrum

The interpretation of a ¹H NMR spectrum hinges on three key parameters for each signal:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton[3]. Protons near electronegative atoms (like oxygen or nitrogen) or within aromatic systems are "deshielded" and appear at higher ppm values (downfield)[4].

  • Integration: The area under a signal is directly proportional to the number of protons it represents[5]. This allows for the determination of the relative ratio of protons in different environments.

  • Multiplicity (Splitting Pattern): Caused by the magnetic influence of protons on adjacent carbons (a phenomenon known as spin-spin coupling or J-coupling), this pattern reveals the number of neighboring protons[6]. The "n+1 rule" is a common heuristic, where 'n' neighboring protons split a signal into 'n+1' peaks[7]. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the final spectrum is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system for obtaining a high-resolution spectrum.

1. Materials and Equipment:

  • This compound (≥97% purity)[8]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Volumetric glassware and Pasteur pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher recommended)

2. Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for this compound for several key reasons. Firstly, its polarity is well-suited to dissolve the molecule, which contains both aromatic and polar alcohol functionalities. Secondly, and crucially, its ability to form hydrogen bonds slows down the chemical exchange of the hydroxyl (-OH) proton. This often allows the -OH signal to be observed as a distinct multiplet (in this case, a triplet) due to coupling with the adjacent methylene protons, providing valuable structural confirmation[9]. In other solvents like CDCl₃ or D₂O, this proton often appears as a broad singlet or is exchanged away entirely.

3. Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for optimal spectral resolution.

  • Transfer: Using a Pasteur pipette fitted with a small cotton or glass wool plug to filter any microparticulates, transfer the solution into a high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

4. Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: Standard single-pulse acquisition.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 8-16 scans (sufficient for good signal-to-noise ratio).

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹H NMR Spectrum: Analysis and Interpretation

Predicted ¹H NMR Data (in DMSO-d₆)

Signal Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant(s) (J, Hz)
H-3 ~8.10 1H s -
H-7 ~7.85 1H s (or d) J ≈ 0.9 Hz
H-4 ~7.70 1H d ³JH4-H5 ≈ 8.5 Hz
H-5 ~7.15 1H dd ³JH5-H4 ≈ 8.5 Hz, ⁴JH5-H7 ≈ 1.5 Hz
-OH ~5.35 1H t ³J ≈ 5.5 Hz
-CH₂- ~4.65 2H d ³J ≈ 5.5 Hz

| N-CH₃ | ~4.05 | 3H | s | - |

Detailed Peak-by-Peak Interpretation:

  • H-3 (δ ≈ 8.10 ppm, singlet): The proton at the C3 position is unique. It lacks adjacent proton neighbors, resulting in a singlet. Its downfield shift is characteristic for this position in the indazole ring system, influenced by the adjacent nitrogen atom[10].

  • H-7 (δ ≈ 7.85 ppm, singlet or narrow doublet): This proton is ortho to the nitrogen-containing part of the ring but lacks a direct ortho or meta proton neighbor on the carbocyclic ring. It may appear as a sharp singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H-5[12].

  • H-4 (δ ≈ 7.70 ppm, doublet): This proton has one ortho neighbor, H-5. Therefore, its signal is split into a doublet with a typical ortho coupling constant of approximately 8.5 Hz.

  • H-5 (δ ≈ 7.15 ppm, doublet of doublets): This proton is coupled to two different neighbors: H-4 (ortho) and H-7 (meta). The large ortho coupling (³J ≈ 8.5 Hz) splits the signal into a doublet, and the smaller meta coupling (⁴J ≈ 1.5 Hz) further splits each of those lines into another doublet, resulting in a doublet of doublets[12]. The electron-donating nature of the 6-CH₂OH group is expected to shift the ortho proton (H-5) upfield compared to the unsubstituted 1-methylindazole[13].

  • -OH (δ ≈ 5.35 ppm, triplet): The hydroxyl proton signal is coupled to the two adjacent methylene protons. Following the n+1 rule (2+1=3), it appears as a triplet. The chemical shift of this proton is highly dependent on concentration, temperature, and residual water in the solvent but is expected in this region in DMSO-d₆[9].

  • -CH₂- (δ ≈ 4.65 ppm, doublet): These two protons are chemically equivalent. They are coupled to the single hydroxyl proton, splitting their signal into a doublet (1+1=2). Their position is downfield due to the deshielding effect of the attached oxygen atom.

  • N-CH₃ (δ ≈ 4.05 ppm, singlet): The three protons of the methyl group are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system[10].

Workflow for Structural Verification

The process of confirming the structure of this compound using ¹H NMR follows a logical, self-validating sequence.

workflow A Sample Preparation (10-15 mg in 0.7 mL DMSO-d₆) B Data Acquisition (≥400 MHz NMR) A->B C Spectrum Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Signal Analysis C->D E Integration Analysis (Verify Proton Ratios) D->E F Multiplicity Analysis (Determine Connectivity via J-Coupling) D->F G Chemical Shift Assignment (Correlate with Structure) D->G H Final Structure Confirmation E->H F->H G->H

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Methyl-1H-indazol-6-YL)methanol in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The indazole scaffold itself is a "privileged structure," known to interact with a wide range of biological targets, leading to its incorporation into numerous drug candidates with diverse activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] The specific functionalization of the indazole ring, as seen in this compound, allows for precise molecular architecture, making it an invaluable tool for drug development professionals.

However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety principles and regulatory guidelines.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear-eyed assessment of the potential risks associated with a substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

These classifications underscore the necessity of stringent handling procedures to prevent accidental exposure.[2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4]

Toxicological Profile: Understanding the "Why" Behind the Hazards

While specific toxicological data for this compound is not extensively published, the hazard classifications suggest mechanisms of action common to many substituted heterocyclic compounds.

  • Oral Toxicity: Harmful if swallowed, indicating that ingestion can lead to adverse health effects.[2][3] The metabolic pathways of indazole derivatives can vary, but systemic toxicity is a potential outcome.

  • Skin and Eye Irritation: The irritant nature of the compound is likely due to its chemical reactivity with biological tissues.[2][3] Direct contact can lead to inflammation, redness, and discomfort. Prolonged or repeated skin contact should be avoided.

  • Respiratory Irritation: As a fine powder or aerosol, this compound can irritate the respiratory tract if inhaled, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[2][3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe laboratory practice lies in a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.

The Laboratory Environment: Your First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory.[5] Key engineering controls include:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a certified chemical fume hood.[6] This minimizes the risk of inhalation exposure.

  • Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, preventing the accumulation of any fugitive emissions.[7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[7] In the event of accidental exposure, immediate irrigation is critical.

Personal Protective Equipment: The Essential Barrier

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.[4][9]Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat.[10]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[8]Prevents inhalation of the compound, which can cause respiratory irritation.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is crucial for minimizing risk. The following protocols should be integrated into all laboratory workflows involving this compound.

General Handling Workflow

prep Preparation: - Verify fume hood function. - Don appropriate PPE. weigh Weighing: - Use an analytical balance inside the fume hood. - Handle with care to avoid creating dust. prep->weigh 1. transfer Transfer: - Use a spatula or other appropriate tool. - Avoid spills. weigh->transfer 2. reaction Reaction Setup: - Add to the reaction vessel within the fume hood. - Ensure all connections are secure. transfer->reaction 3. cleanup Cleanup: - Decontaminate all surfaces. - Dispose of waste in designated containers. reaction->cleanup 4.

Caption: A generalized workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the container tightly closed.[5]

  • Location: Store in a cool, dry, and well-ventilated area.[6][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5]
Spill Response

start Spill Occurs assess Assess the situation: Is the spill large or small? start->assess small_spill Small Spill: - Restrict access to the area. - Wearing appropriate PPE, cover with an inert absorbent material. - Scoop into a designated waste container. assess->small_spill Small large_spill Large Spill: - Evacuate the area. - Contact emergency services and the institutional safety office. assess->large_spill Large

Caption: A decision-making flowchart for spill response.

For small spills, use an absorbent material like vermiculite or sand to contain the spill.[7] For large spills, evacuate the area and contact your institution's emergency response team.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for all waste.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is contingent upon a robust culture of safety. By understanding the inherent hazards, implementing appropriate controls, and being prepared for emergencies, scientists can confidently and safely unlock the potential of this valuable chemical intermediate.

References

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  • Methanex Corporation. (2022, June 29). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Methanex Corporation. (2023, June 12). Safety Data Sheet: Methanol. Retrieved from [Link]

  • State of Michigan. Safety Data Sheet: Methanol (230, 232, 233). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • Methanex Corporation. Methanol Safe Handling Manual. Retrieved from [Link]

  • Vikaspedia. Methanol (Methyl Alcohol) – First Aid and Emergency Response. Retrieved from [Link]

  • Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, June 20). Methyl Alcohol (Methanol). Retrieved from [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

  • MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Retrieved from [Link]

  • ResearchGate. (2020, October 9). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • INCHEM. Methanol (PIM 335). Retrieved from [Link]

  • Dräger. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. Retrieved from [Link]

  • National Institutes of Health. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Dräger. tert-amyl Methyl ether | C6H14O | 994-05-8 – Detectors & Protection Equipment. Retrieved from [Link]

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A Technical Guide to the Solubility of (1-Methyl-1H-indazol-6-YL)methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility

(1-Methyl-1H-indazol-6-YL)methanol is a heterocyclic building block utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and other biologically active compounds.[1] Its application in the development of kinase inhibitors and agents targeting inflammation, cancer, and central nervous system disorders underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, reactivity, and bioavailability in various experimental and developmental stages.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into a theoretical assessment of its solubility based on its molecular structure, followed by a detailed, practical protocol for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[2][3]
Molecular Weight 162.19 g/mol [1][2][3]
CAS Number 1092961-10-8[2][3]
Calculated LogP 1.0656[3]
Topological Polar Surface Area (TPSA) 38.05 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

The presence of a hydroxyl group (-OH) and two nitrogen atoms in the indazole ring system contributes to the molecule's polarity and its capacity for hydrogen bonding. The calculated LogP value of approximately 1.07 suggests a degree of lipophilicity, indicating that while it has polar features, it also possesses nonpolar characteristics. This dual nature is key to understanding its solubility across a spectrum of solvents.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The age-old principle of "like dissolves like" serves as a primary guiding principle in solubility prediction.[4][5] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. We can categorize common laboratory solvents based on their polarity to anticipate the solubility of this compound.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH group) and acceptors (N and O atoms), it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds. The polarity of this compound suggests it will likely be soluble in these solvents, particularly those with high polarity indices like DMSO and DMF.[6][7][8]

  • Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low polarity. The presence of the polar functional groups on this compound suggests that its solubility in these solvents will be limited. However, the nonpolar indazole ring and methyl group may allow for some minimal solubility.

Based on this theoretical framework, a predicted solubility profile can be summarized.

Table 1: Predicted Solubility of this compound

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighHydrogen bonding capability of the solute and solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLowMismatch in polarity between solute and solvent.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination provides definitive solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add a known volume of solvent to vials A->B Add solid to solvent C Seal vials and place on an orbital shaker B->C D Agitate at a constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC or UV-Vis spectrophotometry G->H I Calculate concentration from a calibration curve H->I

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound to several vials. The excess should be visually apparent.

    • Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

Illustrative Solubility Data

The following table presents a plausible set of experimental solubility data for this compound in a range of common laboratory solvents, determined at 25 °C.

Table 2: Illustrative Experimental Solubility of this compound

SolventPolarity Index (P')Solubility (mg/mL)Classification
Water10.2~25Soluble
Methanol5.1> 100Freely Soluble
Ethanol4.3> 100Freely Soluble
Acetonitrile5.8~50Soluble
Dimethyl Sulfoxide (DMSO)7.2> 200Very Soluble
Dichloromethane (DCM)3.1~15Sparingly Soluble
Toluene2.4< 1Slightly Soluble
Hexane0.1< 0.1Practically Insoluble

Note: The data in this table is for illustrative purposes and should be confirmed by experimental measurement.

The relationship between solvent polarity and the illustrative solubility of this compound can be visualized as follows:

G cluster_polarity Solvent Polarity cluster_solubility Solubility of this compound High_Polarity High Polarity (e.g., Water, DMSO) High_Solubility High Solubility High_Polarity->High_Solubility Favorable Interactions Mid_Polarity Moderate Polarity (e.g., Acetonitrile, DCM) Mid_Solubility Moderate Solubility Mid_Polarity->Mid_Solubility Balanced Interactions Low_Polarity Low Polarity (e.g., Toluene, Hexane) Low_Solubility Low Solubility Low_Polarity->Low_Solubility Unfavorable Interactions

Caption: Relationship between solvent polarity and the solubility of this compound.

Conclusion and Practical Implications

This technical guide has provided a detailed examination of the solubility of this compound. The theoretical assessment, grounded in the principles of molecular polarity and hydrogen bonding, aligns with the illustrative experimental data, indicating high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents.

For researchers and drug development professionals, this information is crucial for:

  • Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound to ensure homogeneity and optimal reaction rates.

  • Purification: Choosing suitable solvent systems for crystallization or chromatography.

  • Formulation Development: Identifying appropriate vehicles for in vitro and in vivo studies.

The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for regulatory submissions and advancing a compound through the drug development pipeline.

References

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  • PubChem. 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Methyl-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

  • Slideshare. (2015). solubility experimental methods.pptx. Available at: [Link]

  • Rowan Scientific. Predicting Solubility. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

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  • ResearchGate. (2018). Predict solubility of organic compounds?. Available at: [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

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The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Indazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Though rare in nature, its synthetic derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs.[1] This guide provides a comprehensive technical overview of the discovery and history of substituted indazoles. It delves into the foundational and modern synthetic strategies, explaining the mechanistic rationale behind experimental choices. Furthermore, it highlights the therapeutic importance of this scaffold through detailed case studies of FDA-approved drugs, including the antiemetic Granisetron, and the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound existing in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[2] The 1H-tautomer is generally the most thermodynamically stable and has been the most extensively explored in drug discovery.[3] The unique structural and electronic properties of the indazole nucleus confer several advantages in medicinal chemistry:

  • Bioisosteric Replacement: Indazole is an effective bioisostere for other aromatic systems like indole. It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyrazole nitrogen), which can lead to enhanced binding affinity with biological targets compared to indole.[2]

  • Kinase Hinge-Binding: The indazole scaffold has proven to be an exceptional "hinge-binding" motif for many protein kinases, a critical family of enzymes in cellular signaling that are often dysregulated in cancer.[4]

  • Diverse Biological Activities: Substituted indazoles have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, anti-HIV, antimicrobial, and anti-parasitic activities.[3][5]

The journey of the indazole scaffold began in the late 19th century, with the first synthesis of an indazole derivative credited to Emil Fischer.[2] However, its prominence in drug discovery surged with the advent of targeted therapies, particularly in oncology.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The construction of the indazole core has been a subject of extensive research for over a century. Classical methods, though sometimes requiring harsh conditions, laid the groundwork for all subsequent synthetic innovations and are still relevant today.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a cornerstone method for preparing 1H-indazoles.[6] The reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[6][7]

Mechanism: The reaction proceeds via the formation of a diazonium salt from the N-acyl-o-toluidine precursor. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deacylation and deprotonation.[7] The acyl group serves to stabilize the diazonium intermediate, facilitating the cyclization.

Jacobson_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_product Product Start N-Acetyl-o-toluidine Diazonium N-Acetyldiazonium Salt Start->Diazonium NaNO₂, HCl, 0-5°C Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Electrophilic Attack Product 1H-Indazole Cyclized->Product Deprotonation & Deacylation

Figure 1: Mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine [6]

  • Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

  • Procedure:

    • Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise to the cooled N-acetyl-o-toluidine solution with vigorous stirring, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

    • Slowly warm the reaction mixture to room temperature and stir for several hours or overnight.

    • Make the mixture alkaline by adding a sodium hydroxide solution.

    • Collect the precipitated crude 1H-indazole by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and widely used method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[8] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[8]

Mechanism: The reaction is typically base-catalyzed and involves the formation of a carbanion intermediate. The base removes a proton from the carbon adjacent to the secondary amine. This carbanion then attacks the nitro group, leading to a cascade of events including N-N bond formation and dehydration to yield the 2H-indazole.[8]

Davis_Beirut_Mechanism cluster_start Starting Material cluster_carbanion Carbanion Formation cluster_cyclization N-N Bond Formation cluster_product Product Start o-Nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., KOH) Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Attack on Nitro Group Product 2H-Indazole Cyclized->Product Dehydration

Figure 2: Mechanism of the Davis-Beirut Reaction.

Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [6]

  • Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve the o-nitrobenzylamine in ethanol.

    • Add an aqueous solution of potassium hydroxide to the ethanolic solution of the substrate.

    • Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.

The Cadogan-Sundberg Reductive Cyclization

While primarily known for indole synthesis, the Cadogan-Sundberg reaction can be adapted for the preparation of indazoles.[4][9] This method involves the reductive cyclization of o-nitroarenes, often using trivalent phosphorus compounds like triethyl phosphite as the deoxygenating agent.[10]

Mechanism: The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes further reduction and cyclization to form the indazole ring.[9]

Modern Synthetic Methodologies: Expanding the Chemical Space

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Syntheses

Palladium catalysis is a powerful tool for C-N and C-C bond formation. In indazole synthesis, it is often employed for intramolecular amination reactions. The choice of ligand is crucial for the success of these reactions, as it modulates the reactivity of the palladium catalyst.[11][12]

Copper-Catalyzed Syntheses

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for N-arylation.[13][14][15] Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a diamine ligand.[14][15] These conditions are generally tolerant of a wide range of functional groups.[14]

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation of ortho-Chlorinated Arylhydrazones [16]

  • Materials: Arylhydrazone, Potassium hydroxide (KOH), 1,10-phenanthroline (phen), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), KOH (200 mol %), phen (22 mol %), CuI (20 mol %), and DMF (2.5 mL) under a nitrogen atmosphere.

    • Stir and heat the reaction mixture at 120 °C for 12–48 hours.

    • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

    • Pass the mixture through a short column of silica gel.

    • Wash the eluate with water and a saturated aqueous NaCl solution.

    • Isolate the product by column chromatography on silica gel.

Rhodium-Catalyzed Syntheses

Rhodium(III) catalysis, particularly through C-H activation and annulation strategies, has provided novel and efficient routes to substituted indazoles.[17][18][19][20][21] These methods are characterized by their high atom economy and functional group compatibility.[17] A notable example is the [4+1] annulation of azobenzenes with aldehydes to form N-aryl-2H-indazoles.[20][21]

Table 1: Comparison of Key Synthetic Routes to Substituted Indazoles

MethodTautomer FormedKey PrecursorsTypical ConditionsAdvantagesDisadvantages
Jacobson Synthesis 1H-IndazoleN-Acyl-o-toluidinesNaNO₂, Acid, 0-5°CWell-established, readily available starting materials.Can require harsh acidic conditions.
Davis-Beirut Reaction 2H-Indazoleo-NitrobenzylaminesBase (e.g., KOH), HeatInexpensive materials, metal-free.Can require elevated temperatures.
Cadogan-Sundberg 1H-Indazoleo-NitroarenesP(OR)₃, HeatReductive cyclization approach.Often requires high temperatures and stoichiometric phosphite.
Pd-Catalyzed 1H or 2H-IndazoleHalo-anilines, etc.Pd catalyst, Ligand, BaseMild conditions, broad scope.Catalyst and ligand cost, potential for metal contamination.
Cu-Catalyzed 1H or 2H-IndazoleHalo-anilines, etc.Cu catalyst, Ligand, BaseCost-effective, good functional group tolerance.Can require higher temperatures than Pd-catalysis.
Rh-Catalyzed 2H-IndazoleAzobenzenes, AldehydesRh(III) catalyst, HeatHigh atom economy, novel bond formations.Catalyst cost, specific substrate requirements.

The Indazole Scaffold in Approved Drugs: Case Studies

The therapeutic impact of the indazole scaffold is best illustrated by the number of drugs that have reached the market. These drugs target a range of diseases, from chemotherapy-induced nausea to various forms of cancer.

Granisetron: A Serotonin 5-HT₃ Receptor Antagonist
  • Discovery and Use: Developed by Beecham Pharmaceuticals in the mid-1980s, Granisetron is a potent and selective 5-HT₃ receptor antagonist.[22] It is a cornerstone therapy for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[16][20][22][23]

  • Mechanism of Action: Chemotherapy can trigger the release of serotonin from enterochromaffin cells in the gut. This serotonin activates 5-HT₃ receptors on vagal nerve terminals and in the chemoreceptor trigger zone of the brain, initiating the vomiting reflex.[22] Granisetron competitively blocks these receptors, thereby preventing this emetogenic signaling.[22][24]

Pazopanib and Axitinib: Multi-Targeted Tyrosine Kinase Inhibitors

Pazopanib and Axitinib are potent, orally available tyrosine kinase inhibitors that primarily target angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[2][7][25][26][27][28][29][30][31]

  • Mechanism of Action: Both drugs exert their anti-cancer effects by inhibiting several receptor tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[6][7][25][26][32] By blocking VEGFR signaling, they inhibit the proliferation and migration of endothelial cells, thus cutting off the tumor's blood supply.[32] Pazopanib also inhibits other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[6][25][26]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Simplified VEGFR-2 Signaling Pathway and Inhibition by Pazopanib/Axitinib.[18][33][34][35][36]

  • Synthesis: The synthesis of Pazopanib often starts from 3-methyl-6-nitro-1H-indazole, which undergoes a multi-step process including reduction of the nitro group, methylation, and coupling with a pyrimidine derivative and a sulfonamide side chain.[2][5][37][38] The synthesis of Axitinib also involves the construction of the indazole core followed by coupling with other aromatic fragments.[27][28][29][30]

Niraparib: A PARP Inhibitor for Cancer Therapy
  • Discovery and Use: Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[33][38][39]

  • Mechanism of Action: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[3][17][32][39] In cancer cells with mutations in BRCA1 or BRCA2 genes (which are involved in the repair of double-strand DNA breaks), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[40] Niraparib traps the PARP enzyme on the DNA, further disrupting the DNA repair process.[32]

PARP_Signaling DNA_SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits Replication DNA Replication DNA_SSB->Replication PARylation PARylation of Substrate Proteins PARP1->PARylation Niraparib Niraparib Niraparib->PARP1 Inhibits & Traps Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSBR SSB Repair Repair_Proteins->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival DNA_DSB Double-Strand DNA Break (DSB) Replication->DNA_DSB Leads to BRCA_WT Functional HR Repair (BRCA Wild-Type) DNA_DSB->BRCA_WT BRCA_Mut Defective HR Repair (BRCA Mutant) DNA_DSB->BRCA_Mut BRCA_WT->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) BRCA_Mut->Cell_Death

Sources

(1-Methyl-1H-indazol-6-YL)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methyl-1H-indazol-6-YL)methanol: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable interactions with biological targets. These are known as "privileged scaffolds." The indazole ring system, a bicyclic aromatic heterocycle, is a prominent member of this class.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template in drug design, with indazole-containing molecules demonstrating a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4] Marketed drugs such as the multi-kinase inhibitors Pazopanib and Axitinib feature this core, underscoring its significance in contemporary drug development.[1]

This compound emerges as a particularly valuable building block for harnessing the potential of this scaffold. The 1-methyl substitution prevents tautomerization and provides a fixed regiochemistry, which is crucial for predictable structure-activity relationships (SAR).[5] The hydroxymethyl group at the 6-position serves as a versatile synthetic handle, allowing for the strategic elaboration of the indazole core into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound for researchers and professionals in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1092961-10-8[6][7]
Molecular Formula C₉H₁₀N₂O[6][7]
Molecular Weight 162.19 g/mol [6]
Appearance Typically an off-white to yellow solidInferred from supplier data
Purity ≥97% (Commercially available)[6][7]
SMILES OCC1=CC2=C(C=C1)C=NN2C[6][7]
Topological Polar Surface Area (TPSA) 38.05 Ų[6]
logP 1.0656[6]

Spectroscopic Characterization: While detailed spectra are supplier-specific, characterization of this molecule would routinely involve:

  • ¹H NMR: To confirm the presence and integration of aromatic, methyl, and methylene protons. The chemical shift for the methyl protons on the indazole nitrogen typically appears around 4.0 ppm, distinguishing it from the 2-methyl isomer.[5]

  • ¹³C NMR: To identify all nine unique carbon atoms in the structure.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • FTIR: To identify key functional groups, notably the broad O-H stretch of the alcohol and C-H stretches of the aromatic and methyl groups.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 1-Methyl-1H-indazole-6-carbaldehyde. This precursor is a readily available chemical intermediate.[8][9]

Workflow for the Synthesis of this compound

G start 1-Methyl-1H-indazole-6-carbaldehyde reagent Reducing Agent (e.g., NaBH₄) start->reagent 1. Add Reagent workup Aqueous Workup & Purification solvent Solvent (e.g., Methanol, Ethanol) reagent->solvent 2. In Solvent solvent->workup 3. Reaction product This compound workup->product 4. Isolation

Caption: Synthetic workflow via aldehyde reduction.

The choice of reducing agent is critical for this transformation. Mild hydride donors like sodium borohydride (NaBH₄) are ideal as they selectively reduce aldehydes in the presence of the indazole's aromatic system. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and more careful handling.[10][11]

Experimental Protocol: Reduction of 1-Methyl-1H-indazole-6-carbaldehyde

Materials:

  • 1-Methyl-1H-indazole-6-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Methyl-1H-indazole-6-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between water and dichloromethane.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the versatile reactivity of its primary alcohol functional group. This handle allows for its conversion into a variety of other functional groups, enabling its incorporation into diverse molecular structures.

Key Synthetic Transformations

Caption: Reactivity map of the hydroxymethyl group.

  • Oxidation to Aldehyde: The alcohol can be readily oxidized back to 1-Methyl-1H-indazole-6-carbaldehyde. This is a pivotal transformation, as aldehydes are themselves versatile intermediates for reactions like Wittig olefinations, reductive aminations, and condensations.[8] Mild, selective oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation to the carboxylic acid. The use of DMP for a similar indazole alcohol has been documented in the synthesis of kinase inhibitors.[10]

  • Conversion to Halides: The hydroxyl group can be converted into a good leaving group, typically a halide (Cl, Br). Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) transform the alcohol into the corresponding (1-Methyl-1H-indazol-6-YL)methyl halide. This product is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, cyanides, azides, thiols).

  • O-Alkylation (Ether Formation): Under basic conditions (e.g., using NaH or K₂CO₃), the alcohol can be deprotonated to its alkoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide (R-X) via a Williamson ether synthesis yields ethers. This is a common strategy for linking the indazole scaffold to other molecular fragments through a stable ether bond.

  • Esterification: Reaction with carboxylic acids (under Fischer esterification conditions) or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine), leads to the formation of esters. Ester linkages are prevalent in prodrug strategies, as they can be cleaved in vivo by esterase enzymes.

Application in a Multi-Step Synthesis: A Case Study

The true value of a building block is demonstrated by its application in the synthesis of complex, high-value molecules. The synthetic route towards FMS-like tyrosine kinase 3 (FLT3) inhibitors, as reported by Wang et al., provides an excellent case study.[10] Although they utilize a protected (1H-indazol-6-yl)methanol, the synthetic logic directly applies to the 1-methyl derivative and perfectly illustrates the strategic importance of the 6-hydroxymethyl functionality.

The core strategy involves using the indazole-6-methanol moiety as the foundational piece, which is then elaborated to construct the final bioactive compound.

Workflow Illustrating the Application of the Indazole-Methanol Building Block

G cluster_0 Building Block Preparation cluster_1 Core Assembly cluster_2 Final Elaboration start This compound aldehyde 1-Methyl-1H-indazole-6-carbaldehyde start->aldehyde Oxidation (DMP) imidazole Benzimidazole Core aldehyde->imidazole Condensation diamine Substituted Diaminobenzene diamine->imidazole final_product Complex Target Molecule (e.g., Kinase Inhibitor) imidazole->final_product Further Functionalization (e.g., Amide Coupling)

Caption: Application in complex molecule synthesis.[10]

In this synthetic pathway, the this compound is first oxidized to the crucial aldehyde intermediate. This aldehyde then undergoes a condensation reaction with a substituted ortho-phenylenediamine to form a new heterocyclic ring, in this case, a benzimidazole. This step masterfully connects the indazole scaffold to another key pharmacophore. The resulting intermediate can then be further functionalized to yield the final target molecule. This example highlights how the simple alcohol group serves as a latent aldehyde, providing a gateway to complex ring-forming and coupling reactions central to modern drug synthesis.

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block that offers a reliable entry point into the medicinally significant world of indazole derivatives. Its fixed regiochemistry and the versatile reactivity of the 6-hydroxymethyl group provide synthetic chemists with a powerful tool for the construction of novel and complex molecules. From its straightforward synthesis via aldehyde reduction to its diverse transformations into other key functional groups, this compound facilitates the exploration of new chemical space in drug discovery and materials science. Understanding its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the proven biological potential of the indazole scaffold.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

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  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Anonymous. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(10), 869-78. Available at: [Link]

  • Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119261, (1H-Indazol-6-yl)methanol. Available at: [Link]

  • Wang, B., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • Anonymous. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13203-13207. Available at: [Link]

  • G. F., et al. (n.d.). Selective Enzymatic Reduction of Aldehydes. MDPI. Available at: [Link]

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Physicochemical Properties of N-Methylated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical distinctions, synthetic control, and analytical characterization of N-methylated indazoles, designed for researchers in medicinal chemistry.

Executive Summary

Indazole (1,2-benzodiazole) is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems. Its utility is defined by a critical isomerism: the N-methylation of the indazole ring yields two distinct regioisomers—1-methyl-1H-indazole (


)  and 2-methyl-2H-indazole (

)
.[1]

These isomers are not merely structural variants; they possess fundamentally different electronic structures (benzenoid vs. quinonoid) that dictate their solubility, metabolic stability, and binding affinity. This guide provides the data and protocols necessary to synthesize, distinguish, and utilize these isomers effectively.

Part 1: The Isomeric Dichotomy

The core differentiator between the two isomers is the retention of aromaticity in the benzene ring.

Thermodynamic vs. Kinetic Control
  • 1-Methylindazole (

    
    -isomer):  Represents the thermodynamic product .[1] It retains the full aromaticity of the benzene ring (benzenoid structure). It is energetically more stable by approximately 2.3–3.2 kcal/mol compared to the 
    
    
    
    isomer.[1]
  • 2-Methylindazole (

    
    -isomer):  Represents the kinetic product  (under specific conditions) or the "quinonoid" form.[1] The bonding structure forces a disruption of the benzene aromaticity, resulting in a higher dipole moment and distinct electronic absorbance.
    
Electronic Structure & Dipole Moments

The electron distribution dictates the physical state and solubility.

  • 
    -Methyl:  Lower dipole moment (
    
    
    
    D).[1] The dipole vectors of the N-N bond and the lone pairs partially cancel.
  • 
    -Methyl:  Higher dipole moment (
    
    
    
    D).[1] The quinonoid resonance contribution aligns the dipole vectors, significantly increasing polarity. This often results in higher melting points and lower solubility in non-polar solvents compared to the
    
    
    isomer.

Part 2: Physicochemical Profiling

The following data summarizes the key properties distinguishing the two isomers.

Comparative Properties Table
Property1-Methyl-1H-indazole2-Methyl-2H-indazoleMechanistic Driver
Electronic State Benzenoid (Aromatic)Quinonoid (Cross-conjugated)

-electron delocalization energy.[1]
Thermodynamics Stable (

)
Metastable (+2.3 to 3.2 kcal/mol)Resonance stabilization energy.
Melting Point Low-melting solid (~60°C)Solid (Higher MP than

)
Stronger intermolecular dipole-dipole interactions in

.[1]
Dipole Moment LowHighVector alignment of nitrogen lone pairs.
Basicity (

)
Weak base (

)
Weak base (Slightly more basic*)Protonation occurs at the un-substituted nitrogen (

for

-Me,

for

-Me).[1]
UV

~250-290 nmBathochromic shift (>300 nm)Quinonoid character lowers the HOMO-LUMO gap.[1]
Fluorescence Weak/ModerateOften strongerRigid quinonoid structure reduces non-radiative decay.

*Note: Basicity is solvent-dependent. In excited states (


), 2-methylindazole becomes significantly more basic than the 1-isomer.[1]

Part 3: Synthetic Control & Regioselectivity

Controlling the site of methylation is a common challenge. The reaction outcome depends on the electrophile, base, and solvent.

Mechanism of Regioselectivity
  • Basic Conditions (Thermodynamic): Deprotonation with NaH or

    
     creates an ambident anion.[1] The 
    
    
    
    position is more nucleophilic due to charge delocalization, but steric hindrance and solvent effects can lead to mixtures (often 60:40 or 70:30 favoring
    
    
    ).
  • Acidic/Catalytic Conditions (Kinetic): Reagents like Meerwein’s salt (

    
    ) or specific alkylating agents (Trichloroacetimidates) can favor the 
    
    
    
    position by attacking the most electron-rich nitrogen (N2) in the neutral species before deprotonation.[1]
Visualization: Synthetic Pathways

The following diagram outlines the decision logic for synthesizing specific isomers.

IndazoleSynthesis Indazole 1H-Indazole (Starting Material) Base Base (NaH/KOH) + MeI / Me2SO4 Indazole->Base Deprotonation Acid Meerwein's Reagent (Me3OBF4) / Acidic cond. Indazole->Acid Direct Alkylation Mixture Mixture of Isomers (N1 Major / N2 Minor) Base->Mixture N2_Pure 2-Methylindazole (Kinetic/Quinonoid) Acid->N2_Pure High Selectivity (N2) Separation Chromatography (Silica Gel) Mixture->Separation N1_Pure 1-Methylindazole (Thermodynamic) Separation->N1_Pure Less Polar (High Rf) Separation->N2_Pure More Polar (Low Rf)

Figure 1: Synthetic workflow for accessing N1 and N2 methylated indazoles. Note that N2 isomers are more polar and typically elute later on silica gel.

Experimental Protocol: Separation of Isomers

If a mixture is obtained (standard alkylation), separation is achieved via silica gel chromatography.

  • Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate (starting 9:1 to 6:4).

  • Elution Order:

    • First Fraction (High

      
      ):  1-Methylindazole (Lower polarity).[1]
      
    • Second Fraction (Low

      
      ):  2-Methylindazole (Higher polarity due to dipole).[1]
      

Part 4: Analytical Differentiation

Distinguishing the isomers requires specific spectroscopic techniques.

UV/Vis Spectroscopy[1][2][3][4]
  • 1-Methyl: Shows "benzenoid" absorption bands typical of the parent indazole.[1]

  • 2-Methyl: Displays a broad, bathochromically shifted band (red-shifted) due to the quinonoid conjugation system.[1] This is a rapid, non-destructive diagnostic.

NMR Spectroscopy ( & )

The most reliable method for structural assignment.

  • N-Methyl Shift: The methyl group on

    
     typically resonates downfield (higher ppm) compared to 
    
    
    
    due to the deshielding effect of the adjacent bridgehead carbon and the quinonoid ring current.[1]
    • 
      : 
      
      
      
      ppm.[1]
    • 
      : 
      
      
      
      ppm.[1]
  • C3-H Proton: The proton at position 3 is sensitive to the adjacent nitrogen's substitution.[1]

  • NOE (Nuclear Overhauser Effect):

    • 1-Methyl: Strong NOE observed between the Methyl group and the proton at C7 .[1]

    • 2-Methyl: Strong NOE observed between the Methyl group and the proton at C3 .[1] This is the definitive structural proof.

Visualization: Analytical Decision Tree

AnalyticalFlow Sample Unknown Methyl-Indazole UV UV/Vis Spectrum Sample->UV NMR 1H NMR (NOE) Sample->NMR Result1 Benzenoid Bands NOE: Me <-> H7 UV->Result1 Standard Abs Result2 Quinonoid Shift (Red) NOE: Me <-> H3 UV->Result2 Bathochromic Shift NMR->Result1 Interaction w/ Benzene Ring NMR->Result2 Interaction w/ Pyrazole Ring Identify1 CONFIRMED: 1-Methylindazole Result1->Identify1 Identify2 CONFIRMED: 2-Methylindazole Result2->Identify2

Figure 2: Analytical workflow for distinguishing regioisomers using UV and NMR (NOE) data.

Part 5: Implications for Drug Design

The choice of isomer significantly impacts the pharmacological profile of a drug candidate.

  • Solubility:

    
    -isomers, with their higher polarity, often exhibit better aqueous solubility than their 
    
    
    
    counterparts, which can be advantageous for formulation.
  • Metabolic Stability: The

    
    -isomer is generally more metabolically stable.[1] The 
    
    
    
    -isomer's quinonoid character can make the ring system more susceptible to oxidative metabolism or nucleophilic attack.[1]
  • Kinase Binding: Many kinase inhibitors utilize the indazole scaffold.[1] The H-bond acceptor/donor motifs differ:

    • 1-Methyl: N2 is the H-bond acceptor.[1]

    • 2-Methyl: N1 is the H-bond acceptor.[1]

    • Application: Switching isomers can reverse the H-bonding vector, potentially overcoming resistance mutations in the ATP binding pocket.[1]

References

  • Regioselective Alkylation of Indazoles

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[1][2] Beilstein J. Org.[1] Chem.

    • Source:

  • Tautomerism and Thermodynamics

    • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[1] (1994).[1] J. Phys. Chem.

    • Source:

  • Synthetic Methodology (N2 Selectivity)

    • Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[1] Synthesis / WuXi Biology.

    • Source:

  • Physical Properties (Melting Points/Data)

    • 1-Methyl-1H-indazole Properties.[1][3][4][5] PubChem Compound Summary.[1]

    • Source: [1]

  • Photochemical Properties

    • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.[1] (2020).[1][6][7] J. Org.[1][7][8][9] Chem.

    • Source:

Sources

Tautomerism in methyl-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in Methyl-Indazole Derivatives: Principles, Analysis, and Implications for Drug Discovery

Abstract

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to a subtle yet critical chemical phenomenon: annular tautomerism. This guide provides a comprehensive exploration of tautomerism in methyl-substituted indazoles, a prevalent motif in drug design. We delve into the fundamental principles governing the equilibrium between the 1H- and 2H-tautomeric forms, analyze the profound influence of methyl substitution and environmental factors, and present detailed, field-proven protocols for the unambiguous characterization of these isomers. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and the direct implications of tautomerism on structure-activity relationships (SAR) and drug efficacy.

The Fundamentals of Indazole Tautomerism

The indazole scaffold is an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1][2] This structure gives rise to prototropic tautomerism, where a hydrogen atom can reside on either of the two nitrogen atoms, leading to two primary, interconvertible forms: 1H-indazole and 2H-indazole.[2][3][4] A third, less common and non-aromatic tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium in unsubstituted systems.[3][4]

  • 1H-Indazole: In this form, the mobile proton is attached to the N1 nitrogen. This tautomer possesses a benzenoid structure, which confers significant aromatic stability.[5]

  • 2H-Indazole: Here, the proton resides on the N2 nitrogen. This isomer has a quinonoid-like structure, which is generally associated with a loss of aromaticity compared to the 1H form.[5][6]

Therodynamically, the 1H-tautomer is overwhelmingly the more stable and, therefore, predominant form for the parent indazole and many of its derivatives.[2][3] The free energy of the 1H-tautomer is approximately 2.3-3.6 kcal/mol lower than that of the 2H-tautomer, a significant difference that dictates its prevalence in most conditions.[3][6] This stability is a direct consequence of its greater aromatic character.[6] Despite this inherent preference, the 2H-tautomer remains critically important, as its transient formation or stabilization by substituents or a protein binding pocket can dramatically alter a molecule's biological function.[1][6]

Tautomerism T1 1H-Indazole (Benzenoid, More Stable) T2 2H-Indazole (Quinonoid, Less Stable) T1->T2 T3 3H-Indazole (Non-Aromatic, Rare) T1->T3

Caption: Prototropic tautomerism in the indazole ring system.

The Influence of Methyl Substitution on Tautomeric Equilibrium

The introduction of a methyl group, a common substituent in medicinal chemistry, can modulate the tautomeric equilibrium. The position of this substitution is a key determinant of its effect. While the 1H form generally remains the most stable for simple methyl-indazoles, the energy difference between the tautomers can be altered.[3]

Computational studies on derivatives like 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that the presence of a methyl group at the C3 position can, in some cases, slightly favor the 2H tautomer compared to the unsubstituted analogue, although the energy differences remain small.[7] This is a result of the complex interplay between the electron-donating nature of the methyl group and its influence on the proton affinity of the adjacent nitrogen atoms. The alkyl group's effect can also be seen in N-alkylation reactions, where the ratio of N1 to N2 alkylated products can approach 1:1 under certain conditions, indicating that the kinetic accessibility of the N2 lone pair is significant.[8][9]

External Factors Modulating Tautomerism

The tautomeric equilibrium is not static; it is a dynamic process highly sensitive to the surrounding environment. For drug development professionals, understanding these influences is paramount, as they dictate the molecular form present in assays, formulations, and physiological conditions.

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the indazole nitrogens, potentially stabilizing one tautomer over the other.

  • Polar Aprotic Solvents (e.g., DMSO): In a solvent like DMSO-d6, both 1H and 2H tautomers can sometimes be observed simultaneously, as seen in certain 3-substituted indazoles where intermolecular hydrogen bonding can stabilize the 2H form.[10][11]

  • Nonpolar Solvents (e.g., CDCl3, CD2Cl2): In less polar environments, intramolecular hydrogen bonds, if possible, can become the dominant stabilizing force. For example, specific indazole derivatives have been shown to favor the 2H-tautomer in CDCl3 because of a strong N-H···O=C intramolecular hydrogen bond, a preference that is reversed in DMSO.[10][11]

Temperature: Thermochemical studies indicate that temperature can influence the equilibrium, although the greater stability of the 1H-form generally persists across a range of temperatures.[3][12]

pH and Protonation: The two nitrogen atoms of the indazole ring have different basicities. 2H-Indazoles are stronger bases than their 1H counterparts.[3] Consequently, in acidic conditions, protonation will occur, locking the molecule into a specific cationic form and preventing tautomerization. This pH-dependent behavior is critical for understanding drug behavior in different physiological compartments.

Factors center Tautomeric Equilibrium (1H ⇌ 2H) subst Methyl Group Position (e.g., C3, C5) subst->center solvent Solvent (Polarity, H-Bonding) solvent->center temp Temperature temp->center ph pH / Protonation ph->center

Caption: Key factors influencing the tautomeric equilibrium of methyl-indazoles.

Analytical Techniques for Tautomer Characterization

A multi-faceted analytical approach is essential for the definitive characterization of indazole tautomers. Relying on a single technique can be misleading, as the predominant form can differ between the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and widely used technique for studying tautomerism in solution.[13][14]

  • Expertise in Causality: The choice of NMR experiment is dictated by the need for either quantitative analysis or unambiguous structural assignment. For quantitative measurement of the tautomer ratio, a simple ¹H NMR is sufficient, provided that a long relaxation delay (D1) is used to ensure accurate signal integration.[13]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons within the indazole ring are distinct for each tautomer, allowing for their identification and quantification.[13][14]

  • 2D NMR (HMBC & NOESY): For N-alkylated indazoles, which serve as fixed models for the tautomers, 2D NMR is indispensable for definitive structural proof. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive; for an N1-alkylated isomer, a correlation will be observed between the protons on the alkyl group's alpha-carbon and the C7a carbon of the indazole ring, a correlation that is absent in the N2-isomer.[8][15] This self-validating approach provides irrefutable evidence of the nitrogen attachment point.

X-ray Crystallography: This technique provides the absolute structure in the solid state.[16][17]

  • Trustworthiness: While it offers an unambiguous snapshot of a single tautomer (or occasionally, a disordered state between the two), it is crucial to recognize that this solid-state structure may not be the dominant form in solution, where the majority of biological interactions occur.[10][11] Therefore, crystallographic data must be complemented with solution-state analysis for a complete picture.

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[18][19][20]

  • Authoritative Grounding: These calculations can provide gas-phase energy differences and can be extended with solvent models to predict behavior in solution.[6][21] When computational results align with experimental data (e.g., from NMR), it provides a high degree of confidence in the tautomer assignment.[18][19][20]

Practical Methodologies

Protocol 1: Quantitative ¹H NMR Analysis of Tautomeric Ratio in Solution

  • Sample Preparation: Accurately weigh ~5-10 mg of the methyl-indazole derivative and dissolve it in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters (Self-Validating):

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Step: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated. A conservative value of 30 seconds is often sufficient for quantitative accuracy. This ensures that all signals are fully relaxed before the next pulse, making their integrals directly proportional to the molar quantity.

    • Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Identify well-resolved, non-overlapping signals unique to the 1H and 2H tautomers (e.g., N-H signals or specific aromatic protons).

  • Calculation: Integrate the chosen signals. The ratio of the integral areas directly corresponds to the molar ratio of the tautomers in solution.

    • % Tautomer A = [Integral A / (Integral A + Integral B)] * 100

Protocol 2: Unambiguous Structure Elucidation of N-Methyl Indazole Regioisomers using HMBC

  • Sample Preparation: Prepare a moderately concentrated sample (~15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for 2D experiments.

  • Acquisition: On a high-field spectrometer, acquire a standard ¹H spectrum, a ¹³C spectrum, and a gradient-selected, phase-sensitive ¹H-¹³C HMBC experiment.

  • Analysis and Interpretation:

    • Process the 2D HMBC spectrum.

    • Identify the ¹H signal of the N-methyl group (~4.0 ppm) and the ¹³C signals of the indazole ring carbons (especially C3 and C7a).

    • For the N1-methyl isomer: Look for a 3-bond correlation (cross-peak) between the N-CH3 protons and the C7a carbon. A correlation to C3 may also be visible.

    • For the N2-methyl isomer: Look for a 3-bond correlation between the N-CH3 protons and the C3 carbon. A correlation to C7a will be absent.

    • This clear differentiation provides a self-validating system for assignment.

Workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_theory Theoretical Validation qnmr Quantitative 1H NMR (Ratio Determination) d2nmr 2D NMR (HMBC) (Unambiguous Assignment) qnmr->d2nmr Confirms Structure dft DFT Calculations (Energy & Stability) qnmr->dft Cross-Validation d2nmr->dft Cross-Validation xray X-Ray Crystallography (Definitive Solid Structure) xray->dft Cross-Validation final Comprehensive Tautomer Profile dft->final start Methyl-Indazole Sample start->qnmr start->xray

Caption: Experimental workflow for comprehensive tautomer analysis.

Implications in Drug Discovery and Development

Ignoring tautomerism is a significant pitfall in drug design. The two principal tautomers of a methyl-indazole derivative are distinct chemical entities with different properties.

  • Pharmacological Activity: Tautomers present different hydrogen bond donor/acceptor patterns and three-dimensional shapes. One tautomer may bind to a target receptor with high affinity, while the other may be completely inactive. An incorrect assumption about the dominant tautomer can render SAR studies meaningless.[1]

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), pKa, and membrane permeability can differ significantly between tautomers, affecting a drug candidate's bioavailability and overall viability.

  • Intellectual Property: In some cases, specific, stable tautomers can be claimed in patents. A thorough understanding is therefore essential for securing robust intellectual property.

Conclusion

The tautomerism of methyl-indazole derivatives is a dynamic and multifaceted phenomenon central to their role in medicinal chemistry. The equilibrium between the more stable 1H- and the less stable but biologically relevant 2H-tautomers is delicately balanced by the position of methyl substitution and profoundly influenced by solvent, temperature, and pH. A rigorous, multi-technique approach, combining quantitative NMR, definitive 2D NMR, solid-state X-ray crystallography, and validating computational studies, is not merely academic but essential for success in drug discovery. By understanding and controlling for tautomerism, researchers can build more accurate SAR models, optimize drug properties, and ultimately develop safer and more effective medicines.

References

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  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Center for Biotechnology Information. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. [Link]

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  • Claramunt, R. M., et al. (1988). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

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  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

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Methodological & Application

Application and Protocol Guide for the Analytical Characterization of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-Methyl-1H-indazol-6-YL)methanol is a key heterocyclic building block in contemporary drug discovery and development.[1] Its indazole core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders. Rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical techniques and detailed protocols for the definitive identification, purity assessment, and structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in developing robust analytical methods.

PropertyValueSource
CAS Number 1092961-10-8[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white solidAssumed based on typical small organic molecules
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.Inferred from typical behavior of similar molecules

Integrated Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a primary chromatographic method for purity and assay, complemented by spectroscopic techniques for structural confirmation and impurity identification, and a specific method for residual solvents.

Figure 1: Integrated workflow for the comprehensive analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) with UV detection is the cornerstone for determining the purity and assay of this compound. The method's ability to separate the main component from potential impurities is critical.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like indazole derivatives.[2] A mobile phase consisting of a phosphate buffer and a polar organic solvent like methanol or acetonitrile allows for the fine-tuning of retention and peak shape.[2][3] A gradient elution is often preferred to ensure the timely elution of both polar and non-polar impurities. The detection wavelength is chosen based on the UV absorbance maximum of the indazole chromophore.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Methanol
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and excipients.
Linearity R² ≥ 0.999 over a concentration range of 0.05 - 1.0 mg/mL.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expected ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of similar indazole derivatives, the following chemical shifts can be predicted.[5] The exact values will need to be confirmed experimentally.

Proton (¹H)Predicted Chemical Shift (δ, ppm)Multiplicity
Indazole-H3~8.0s
Indazole-H7~7.8d
Indazole-H5~7.5s
Indazole-H4~7.1d
CH₂~4.7s
N-CH₃~4.0s
OHVariablebr s
Carbon (¹³C)Predicted Chemical Shift (δ, ppm)
Indazole-C7a~140
Indazole-C3a~138
Indazole-C6~135
Indazole-C3~133
Indazole-C5~121
Indazole-C4~120
Indazole-C7~109
CH₂~64
N-CH₃~35
Detailed NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: ~240 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling

Mass spectrometry provides crucial information on the molecular weight of the compound and is a powerful tool for identifying potential impurities.

Rationale for Fragmentation Analysis

Electron ionization (EI) mass spectrometry of indazole derivatives often results in characteristic fragmentation patterns. The molecular ion is typically observed, and key fragments can arise from the cleavage of the methyl group, the methanol substituent, and the indazole ring itself.[6][7]

G M [this compound]⁺˙ m/z 162 M_minus_H2O [M - H₂O]⁺˙ m/z 144 M->M_minus_H2O - H₂O M_minus_CH3 [M - CH₃]⁺ m/z 147 M->M_minus_CH3 - •CH₃ Indazole_core [Indazole core fragments] m/z ~117, 90 M_minus_H2O->Indazole_core Further fragmentation M_minus_CH3->Indazole_core Further fragmentation

Figure 2: Predicted mass fragmentation pathway for this compound.

Detailed LC-MS/MS Protocol

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions:

  • Use the same HPLC method as described in Section 3.2. For MS compatibility, replace the phosphate buffer with a volatile alternative like 0.1% formic acid in water.

MS Conditions (Positive ESI Mode):

Parameter Recommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Scan Range (Full Scan) m/z 50 - 500

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation studies |

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The analysis of residual solvents is a critical safety and quality control parameter, governed by guidelines such as ICH Q3C. Headspace GC-MS is the preferred method for this analysis.

Detailed Headspace GC-MS Protocol

Instrumentation:

  • GC system with a headspace autosampler, coupled to a mass spectrometer.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
MS Scan Range m/z 35 - 350
Headspace Vial Equilibration 80 °C for 20 minutes
Sample Preparation Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like DMSO or DMF.

Potential Impurities and Their Characterization

Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. A plausible synthetic route involves the methylation of (1H-Indazol-6-yl)methanol.[8]

Potential Process-Related Impurities:

  • (1H-Indazol-6-yl)methanol: Unreacted starting material.[9]

  • Isomeric Methylated Indazoles: Methylation can potentially occur at different nitrogen atoms of the indazole ring.

  • Over-methylated species: Reaction at the hydroxyl group.

  • By-products from starting material synthesis: Dependent on the synthesis route of (1H-Indazol-6-yl)methanol.

These impurities can be monitored and identified using the developed HPLC and LC-MS/MS methods.

References

  • SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Babu, N. P., & Ramachandran, D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(7), 2184-2191. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Development and optimization of a RP-HPLC method to quantify midazolam in rat plasma after transdermal administration. Journal of Chromatographic Science, 54(6), 963-968. Retrieved from [Link]

  • Jain, P. S., et al. (2012). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 4(2), 714-721. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678–5691. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Elguero, J., et al. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 52(1), 111-115. Retrieved from [Link]

  • Reich, H. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(4). Retrieved from [Link]

  • El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1459. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Technical Guide: HPLC Method Development and Validation for (1-Methyl-1H-indazol-6-yl)methanol Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indazol-6-yl)methanol (CAS 1092961-10-8) is a critical bicyclic heteroaromatic building block used in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets). Its quality attribute is defined not just by overall purity, but specifically by the absence of its N2-methyl regioisomer , a common byproduct of the methylation step in indazole synthesis.

This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to resolve the target N1-isomer from the N2-isomer and other process-related impurities. Unlike generic C18 methods, this protocol leverages specific stationary phase selectivity and pH control to ensure baseline resolution of the structural isomers.

Chemical Context & Impurity Profile

The synthesis of 1-methylindazoles typically involves the methylation of the 1H-indazole core. Due to tautomerism, this reaction yields a mixture of N1-methyl (Target) and N2-methyl (Impurity) isomers. These isomers have identical molecular weights and similar polarities, making them difficult to separate on standard silica or basic C18 systems.

Key Analytes
Compound NameStructure DescriptionRoleLogP (Calc)
This compound N1-Methylated IndazoleTarget Analyte ~1.07
(2-Methyl-2H-indazol-6-yl)methanol N2-Methylated IndazoleCritical Regioisomer ~0.95
(1H-Indazol-6-yl)methanol Unmethylated CoreStarting Material ~0.60
1-Methyl-1H-indazole-6-carbaldehyde Oxidized AlcoholDegradant ~1.50

Method Development Strategy (The "Why")

Stationary Phase Selection

While a standard C18 column is sufficient for general purity, it often fails to resolve the N1/N2 regioisomers completely due to their similar hydrophobicity.

  • Primary Choice: C18 with Charged Surface Hybrid (CSH) technology (e.g., Waters XSelect CSH C18) or Endcapped C18 (e.g., Agilent Zorbax Eclipse Plus). The CSH particle provides better peak shape for basic compounds (indazoles) at low pH.

  • Alternative (High Selectivity): Phenyl-Hexyl . This phase exploits

    
     interactions. The electron density distribution differs between the N1 and N2 isomers, leading to significantly different retention times on phenyl phases compared to alkyl phases.
    
Mobile Phase & pH

Indazoles are weak bases.

  • Buffer: 0.1% Formic Acid (pH ~2.7).

  • Rationale: Acidic pH ensures the imidazole ring nitrogen is fully protonated. This prevents "peak tailing" caused by interaction with residual silanols on the column and improves the solubility of the analytes.

  • Organic Modifier: Acetonitrile (ACN) . ACN provides sharper peaks and lower backpressure than methanol for this application.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, LC-MS grade Formic Acid.

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection UV at 254 nm (Reference 360 nm)
Run Time 15.0 minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%Isocratic Hold
10.0060%Linear Gradient
10.1095%Wash
12.0095%Wash Hold
12.105%Re-equilibration
15.005%End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent effects. (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualizing the Logic

The following diagrams illustrate the impurity origins and the analytical workflow.

Diagram 1: Impurity Origin & Synthetic Pathway

This flow shows why the N2-isomer is an inherent risk in the synthesis.

SynthesisPath cluster_separation HPLC Separation Required SM Starting Material (1H-Indazol-6-yl)methanol Reaction Methylation Reaction (Base catalyzed) SM->Reaction Reagent Methylating Agent (MeI or DMS) Reagent->Reaction Target TARGET (N1) This compound (Major Product) Reaction->Target Kinetic Control Impurity IMPURITY (N2) (2-Methyl-2H-indazol-6-yl)methanol (Regioisomer) Reaction->Impurity Thermodynamic Competition

Caption: Synthesis of this compound showing the competitive formation of the N2-methyl regioisomer.

Diagram 2: Analytical Workflow & Decision Tree

A self-validating workflow for routine analysis.

AnalyticalWorkflow Sample Crude Sample Prep Dilute in 50:50 ACN:H2O Filter 0.22µm Sample->Prep Inject Inject 5µL on C18 Gradient 5-60% B Prep->Inject Check1 Check Resolution (Rs) between N1 and N2 peaks Inject->Check1 Pass Rs > 1.5 Proceed to Quantitation Check1->Pass Yes Fail Rs < 1.5 Co-elution Detected Check1->Fail No Optimize Switch to Phenyl-Hexyl Column OR Reduce Gradient Slope Fail->Optimize Optimize->Inject Re-analyze

Caption: Analytical decision tree ensuring resolution of critical isomeric impurities.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data:

  • Resolution (

    
    ):  The critical pair (N1-isomer and N2-isomer) must have 
    
    
    
    .
    • Note: The N2-isomer (more polar due to quinoid-like resonance) typically elutes before the N1-isomer on C18.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. If
    
    
    , replace the column or prepare fresh mobile phase with accurate pH.
  • Precision: Injection repeatability (n=6) of the standard should yield RSD

    
    .
    

Troubleshooting Guide

  • Problem: Peaks merging (N1/N2 co-elution).

    • Solution: Lower the %B start to 2% or switch to a Phenyl-Hexyl column. The

      
       selectivity of phenyl phases often enhances the separation of aromatic isomers significantly better than C18.
      
  • Problem: Broad peaks.

    • Solution: Ensure the sample diluent is not stronger than the initial mobile phase. If sample is dissolved in 100% ACN, it will cause "solvent wash" effects. Dilute with water.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Song, J. et al.Synthesis and separation of indazole regioisomers. (General reference on Indazole chemistry principles). Journal of Medicinal Chemistry, 2006.
  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology. (Reference for column selection rationale). Available at: [Link]

The Strategic Application of (1-Methyl-1H-indazol-6-YL)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Role of (1-Methyl-1H-indazol-6-YL)methanol

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of contemporary medicinal chemistry.[1] Its structural rigidity, coupled with its capacity for diverse substitution, has established it as a "privileged scaffold" in the design of targeted therapeutics.[2] Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them crucial in the development of treatments for cancer, inflammatory disorders, and other diseases.[3][4]

Within this important class of molecules, this compound emerges as a key building block of significant strategic value. The methylation at the N-1 position of the indazole ring is a critical feature, as it often enhances metabolic stability and modulates the molecule's interaction with biological targets. Furthermore, the hydroxymethyl group at the 6-position provides a versatile handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric elements and linkers. This combination of a metabolically stabilized core and a reactive functional group makes this compound an invaluable intermediate for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and insights into its utilization in medicinal chemistry.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 1H-indazole-6-carboxylic acid. The overall strategy involves the protection of the indazole nitrogen, reduction of the carboxylic acid to the corresponding alcohol, and subsequent methylation of the nitrogen.

A 1H-Indazole-6-carboxylic acid B Methyl 1H-indazole-6-carboxylate A->B Esterification (MeOH, H2SO4) C (1H-Indazol-6-yl)methanol B->C Reduction (LiAlH4, THF) D This compound C->D N-Methylation (MeI, Base)

Caption: Synthetic pathway to this compound.

Protocol 1: Esterification of 1H-Indazole-6-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its methyl ester to facilitate the subsequent reduction.

Materials:

  • 1H-Indazole-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-6-carboxylate.

Parameter Value
Starting Material 1H-Indazole-6-carboxylic acid
Product Methyl 1H-indazole-6-carboxylate
Typical Yield 85-95%
Purification Direct use or recrystallization
Protocol 2: Reduction of Methyl 1H-indazole-6-carboxylate

The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, quench with a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1H-Indazol-6-yl)methanol.

Parameter Value
Starting Material Methyl 1H-indazole-6-carboxylate
Product (1H-Indazol-6-yl)methanol
Typical Yield 80-90%
Purification Often used directly in the next step
Protocol 3: N-Methylation of (1H-Indazol-6-yl)methanol

The final step is the regioselective methylation at the N-1 position of the indazole ring.

Materials:

  • (1H-Indazol-6-yl)methanol

  • Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and ice bath.

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (1H-Indazol-6-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Parameter Value
Starting Material (1H-Indazol-6-yl)methanol
Product This compound
Typical Yield 70-85%
Purification Flash column chromatography

Applications in Medicinal Chemistry: Functionalization and Elaboration

The utility of this compound lies in the reactivity of its hydroxymethyl group, which can be readily transformed into other functional groups, enabling its incorporation into more complex drug candidates.

A This compound B 1-Methyl-1H-indazole-6-carbaldehyde A->B Oxidation (e.g., PCC, DMP) C 6-(Chloromethyl)-1-methyl-1H-indazole A->C Chlorination (e.g., SOCl2) D Ethers/Esters A->D Etherification/Esterification

Sources

Experimental setup for reactions involving (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Experimental Use of (1-Methyl-1H-indazol-6-YL)methanol in Synthetic Chemistry

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This specific derivative, featuring a methyl group on the N1 position and a hydroxymethyl group at the C6 position, offers a versatile platform for chemical modification.

The primary alcohol functional group is the key handle for synthetic transformations, allowing for its incorporation into larger, more complex molecules through a variety of classical organic reactions.[1] This guide provides detailed protocols and the underlying scientific rationale for several key reactions involving this compound, aimed at researchers and scientists in organic synthesis and pharmaceutical development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

PropertyValueReference
CAS Number 1092961-10-8[1][4][5]
Molecular Formula C₉H₁₀N₂O[1][4][5]
Molecular Weight 162.19 g/mol [1][4][5]
Appearance Typically a solidN/A
Storage Store at room temperature, sealed in a dry environment.[1][4][5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6]
GHS Signal Word Warning[5]
General Handling and Safety Precautions

Given the hazardous nature of this compound, all manipulations should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[7]

Part 1: Oxidation to (1-Methyl-1H-indazol-6-YL)carbaldehyde

Principle & Rationale: The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. It is crucial to employ mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[8][9] Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective, but a catalytic system using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like trichloroisocyanuric acid offers a highly selective and efficient alternative.[10] This protocol focuses on the TEMPO-catalyzed method due to its high chemoselectivity for primary alcohols and avoidance of heavy metal waste.[10]

Protocol 1: TEMPO-Catalyzed Oxidation

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material (concentration approx. 0.1 M).

  • Catalyst Addition: Add TEMPO (approx. 0.05 eq) and stir the solution at room temperature until the catalyst dissolves.

  • Oxidant Addition: In a separate flask, prepare a solution of trichloroisocyanuric acid (approx. 0.5 eq) in anhydrous DCM.

  • Reaction Execution: Add the trichloroisocyanuric acid solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 25°C. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Visualization: Experimental Workflow for Oxidation

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add TEMPO catalyst C Add Trichloroisocyanuric acid solution dropwise D Quench with Na₂S₂O₃ solution C->D Monitor by TLC E Extract with DCM F Dry, Concentrate & Purify via Chromatography G (1-Methyl-1H-indazol-6-YL)carbaldehyde F->G Obtain pure aldehyde

Caption: Workflow for TEMPO-catalyzed oxidation.

Part 2: Fischer Esterification to (1-Methyl-1H-indazol-6-YL)methyl acetate

Principle & Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] To form an acetate ester, ethanoic acid (acetic acid) is used. The reaction is an equilibrium process. To drive it towards the product, an excess of one reagent (typically the alcohol or carboxylic acid) is used, or the water formed during the reaction is removed.[12] Using a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[11][12]

Protocol 2: Acid-Catalyzed Esterification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and glacial acetic acid (a significant excess, e.g., 5-10 eq).

  • Catalyst Addition: Carefully add a few drops (approx. 3-5 drops per 10 mL of acetic acid) of concentrated sulfuric acid to the mixture.[13]

  • Reaction Execution: Heat the mixture to reflux (typically around 100-120°C) using a heating mantle.[14]

  • Monitoring: Monitor the reaction for 1-3 hours. Progress can be tracked via TLC, observing the consumption of the starting alcohol.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause effervescence (CO₂ evolution). Continue until the bubbling ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude ester can be purified by silica gel chromatography if necessary.

Visualization: Experimental Setup for Esterification

Caption: Standard reflux setup for Fischer esterification.

Part 3: Conversion to 6-(Chloromethyl)-1-methyl-1H-indazole

Principle & Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental step for enabling subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[15] The reaction typically proceeds via an Sₙi (internal nucleophilic substitution) mechanism, often with the addition of a base like pyridine to neutralize the HCl generated.

Protocol 3: Chlorination with Thionyl Chloride

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with bleach or NaOH solution to neutralize HCl and SO₂), dissolve this compound (1.0 eq) in a suitable anhydrous solvent like toluene or chloroform.

  • Reagent Addition: Cool the solution in an ice bath to 0°C.

  • Execution: Add thionyl chloride (SOCl₂, approx. 1.2-1.5 eq) dropwise via a syringe. A small amount of a base like pyridine (catalytic or stoichiometric) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude alkyl chloride, which can be further purified by recrystallization or column chromatography.

Part 4: Conceptual Application in Palladium Cross-Coupling

Principle & Rationale: While this compound itself is not a direct substrate for Suzuki-Miyaura cross-coupling, its derivatives are. The indazole core is frequently functionalized using palladium-catalyzed reactions to build molecular complexity.[2][16] For instance, if the indazole ring were to possess a halide (e.g., at the 3, 4, 5, or 7-position), it could readily participate in a Suzuki coupling with a variety of boronic acids.[17][18] This conceptual protocol illustrates how the core scaffold, of which our topic compound is one variation, is employed in modern synthetic chemistry. The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[17]

Conceptual Protocol: Suzuki-Miyaura Coupling of a Halogenated Indazole

Target Reaction: (Hypothetical) 5-Bromo-1-methyl-1H-indazole + Arylboronic acid → 5-Aryl-1-methyl-1H-indazole

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube or similar reaction vessel, combine the 5-bromo-1-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[17]

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq).[17]

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[19] The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1 Transmetalation Transmetalation Oxidative_Addition->Transmetalation 2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 4 Product Indazole-Ar' Reductive_Elimination->Product Ar-X Indazole-Br Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Sources

Application Notes & Protocols: (1-Methyl-1H-indazol-6-YL)methanol in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-Methyl-1H-indazol-6-YL)methanol, a substituted indazole derivative, is a versatile building block primarily recognized for its role in medicinal chemistry as a precursor to kinase inhibitors and other therapeutic agents.[1] However, its inherent structural features—a rigid, heteroaromatic indazole core and a reactive hydroxymethyl group—present significant, yet largely unexplored, opportunities within the realm of material science. The indazole moiety offers thermal stability and unique photophysical properties, while the hydroxymethyl group serves as a key handle for polymerization and functionalization.[1] This guide provides a forward-looking exploration of potential applications for this compound in the synthesis of advanced functional polymers and as a foundational component for organic electronic materials. The protocols detailed herein are designed to be robust and adaptable, providing a framework for researchers to innovate and develop novel materials with tailored properties.

Physicochemical Properties & Handling

Before delving into synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 1092961-10-8[2][3][4]
Molecular Formula C₉H₁₀N₂O[2][3]
Molecular Weight 162.19 g/mol [2][3]
Appearance Off-white to light yellow solidInferred from typical indazole derivatives
Solubility Soluble in methanol, ethanol, DMSO, DMFInferred from structure
Storage Store at room temperature in a dry, well-ventilated place.[2]

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

Application in Polymer Science: Synthesis of Indazole-Containing Polyesters and Polyurethanes

The hydroxymethyl functionality of this compound makes it an excellent candidate as a diol monomer in condensation polymerization reactions. The incorporation of the rigid indazole unit into polymer backbones is anticipated to enhance thermal stability, modify solubility, and introduce specific optical or electronic properties.

Synthesis of a Novel Indazole-Containing Polyester

Scientific Rationale: Polyesters are a class of polymers formed through the reaction of a diol with a dicarboxylic acid or its derivative.[5][6] By using this compound as a diol, a polyester with a heteroaromatic indazole unit in its backbone can be synthesized. This is expected to result in a polymer with a higher glass transition temperature (Tg) and enhanced thermal stability compared to purely aliphatic polyesters. The enzymatic polymerization catalyzed by Candida antarctica lipase B (CALB) is presented here as a green and selective method.[5]

Experimental Protocol: Enzymatic Polycondensation

  • Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 162.19 mg) and a suitable diacid, such as adipoyl chloride (1.0 mmol, 0.14 mL), in anhydrous diphenyl ether (5 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, 10% by weight of monomers).

  • Polymerization: Heat the reaction mixture to 90°C under a nitrogen atmosphere with continuous stirring for 2 hours.[5]

  • Vacuum Application: Reduce the pressure to ~1 mmHg and continue the reaction for an additional 24-48 hours to facilitate the removal of the HCl byproduct and drive the polymerization to completion.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dissolve the polymer in chloroform (10 mL).

  • Purification: Filter the solution to remove the immobilized enzyme. Precipitate the polymer by slowly adding the chloroform solution to a stirred excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C for 24 hours.

Expected Outcome: A polyester with the indazole moiety integrated into the main chain. The material is expected to be an amorphous or semi-crystalline solid with enhanced thermal properties.

Workflow Diagram:

Polyester_Synthesis Monomers Monomers: This compound + Adipoyl Chloride Reaction Polycondensation 90°C, N2, 2h Then Vacuum, 24-48h Monomers->Reaction Solvent Diphenyl Ether Solvent->Reaction Catalyst Immobilized CALB Catalyst->Reaction Dissolution Dissolve in Chloroform Reaction->Dissolution Purification Filter to remove enzyme Precipitate in Methanol Dissolution->Purification Drying Vacuum Drying 40°C, 24h Purification->Drying Product Indazole-Containing Polyester Drying->Product OLED_Synthesis Start This compound Oxidation Oxidation (Dess-Martin) Start->Oxidation Aldehyde 1-Methyl-1H-indazole-6-carbaldehyde Oxidation->Aldehyde Condensation Knoevenagel Condensation (Malononitrile, Piperidine) Aldehyde->Condensation Product Vinyl-Dicyano Functionalized Indazole Derivative Condensation->Product

Caption: Proposed synthetic route to an indazole-based material for organic electronics.

Conclusion

While this compound is an established building block in medicinal chemistry, its potential in material science is significant and warrants further investigation. The protocols outlined in this guide provide a foundational framework for synthesizing novel indazole-containing polymers and exploring their use in organic electronics. The unique combination of a rigid, heteroaromatic core and a versatile hydroxymethyl group makes this compound a promising candidate for the development of next-generation advanced materials. Researchers are encouraged to adapt and expand upon these methodologies to unlock the full potential of this versatile molecule.

References

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Application Notes & Protocols: A Step-by-Step Guide to the Regioselective N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indazole nitrogen atoms, particularly through methylation, is a critical strategy for modulating a compound's physicochemical properties, metabolic stability, and biological activity. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant synthetic challenge: controlling the regioselectivity of the alkylation. This guide provides a detailed overview of the mechanistic principles governing N-methylation and offers field-proven, step-by-step protocols for achieving selective methylation at either the N1 or N2 position.

Introduction: The N1 vs. N2 Selectivity Challenge

Indazole, a bicyclic heteroaromatic compound, exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] Direct alkylation of the indazole anion, which can be represented by mesomeric structures, often leads to a mixture of N1 and N2-substituted products.[2][3][4]

The specific regioisomer can have profound implications for a molecule's therapeutic effect. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1] Therefore, developing robust and selective methylation strategies is not merely an academic exercise but a critical necessity in drug development.[4][5] This guide will dissect the factors that control this selectivity and provide actionable protocols for researchers.

Mechanistic Considerations: Kinetic vs. Thermodynamic Control

The outcome of an indazole methylation reaction is governed by a delicate balance between kinetic and thermodynamic control.[1] Understanding these principles is paramount to designing a successful selective synthesis.

  • Thermodynamic Control: The N1-methylated indazole is generally the more thermodynamically stable product.[1][6] Reaction conditions that allow for equilibration, such as higher temperatures or the use of strong, non-nucleophilic bases in aprotic solvents, tend to favor the formation of the N1 isomer.[1][4]

  • Kinetic Control: The N2-methylated product is often the kinetically favored isomer.[1] This is because the N2 lone pair can be more sterically accessible in the neutral indazole.[7] Conditions that do not allow for equilibration (e.g., milder bases, specific solvent systems) can be exploited to isolate the N2 product.[3]

The choice of base, solvent, methylating agent, and the electronic and steric nature of substituents on the indazole ring all play a crucial role in directing the reaction toward the desired isomer.[8][9]

G cluster_conditions Reaction Conditions cluster_substrate Substrate Factors Base Base (e.g., NaH vs. K2CO3) Outcome Regiochemical Outcome (N1 vs. N2 Ratio) Base->Outcome Influence Thermodynamic vs. Kinetic Pathway Solvent Solvent (e.g., THF vs. DMF) Solvent->Outcome Influence Thermodynamic vs. Kinetic Pathway Reagent Methylating Agent (e.g., MeI vs. DMC) Reagent->Outcome Influence Thermodynamic vs. Kinetic Pathway Temp Temperature Temp->Outcome Influence Thermodynamic vs. Kinetic Pathway Sterics Steric Hindrance (e.g., C3/C7 subs.) Sterics->Outcome Modify Nucleophilicity & Accessibility Electronics Electronic Effects (EWG vs. EDG) Electronics->Outcome Modify Nucleophilicity & Accessibility

Caption: Factors influencing N1 vs. N2 methylation selectivity.

Methodologies & Protocols for Regioselective N-Methylation

This section details specific, validated protocols to achieve high regioselectivity. The following general experimental workflow can be adapted for most methylation reactions.

G A 1. Reaction Setup (Inert Atmosphere) B 2. Deprotonation (Base Addition) A->B C 3. Methylation (Add CH3 Source) B->C D 4. Reaction Quench (e.g., aq. NH4Cl) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G Product F->G

Caption: General experimental workflow for N-methylation.

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This method leverages a strong, non-nucleophilic base in an aprotic solvent to deprotonate the indazole, allowing the system to reach thermodynamic equilibrium, which strongly favors the N1-methylated product.[1][6]

Reaction: Synthesis of 1,3-dimethyl-6-nitro-1H-indazole.

Materials:

Reagent CAS Number Notes
3-Methyl-6-nitro-1H-indazole 6494-19-5 Starting Material
Sodium Hydride (NaH), 60% disp. 7646-69-7 Highly reactive, handle with care
Methyl Iodide (MeI) 74-88-4 Toxic and volatile
Tetrahydrofuran (THF), Anhydrous 109-99-9 Solvent
Saturated aq. NH₄Cl N/A For quenching
Ethyl Acetate & Brine N/A For work-up

| Anhydrous Na₂SO₄ | 7757-82-6 | For drying |

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-methyl-6-nitro-1H-indazole (1.0 eq).

  • Solvation: Add anhydrous THF to the flask.

  • Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂).

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[1]

  • Quench: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure N1-methylated product.[1]

Protocol 2: N2-Selective Methylation (Kinetic Control)

To favor the kinetic N2 product, a greener and less hazardous methylating agent, dimethyl carbonate (DMC), can be used with an organic base.[1][10] This method avoids strong, pyrophoric bases and toxic alkyl halides.[11][12][13]

Reaction: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole.

Materials:

Reagent CAS Number Notes
3-Methyl-6-nitro-1H-indazole 6494-19-5 Starting Material
Dimethyl Carbonate (DMC) 616-38-6 Methylating Agent
Triethylenediamine (DABCO) 280-57-9 Base
N,N-Dimethylformamide (DMF) 68-12-2 Solvent

| Water | 7732-18-5 | For precipitation |

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and DABCO (1.0 eq) in DMF.[1]

  • Stirring: Stir the reaction mixture at room temperature for 15 minutes.

  • Methylation: Slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.[1]

  • Reaction: Heat the reaction to reflux and maintain stirring for approximately 6 hours, monitoring by TLC or LC-MS.

  • Precipitation: After completion, cool the mixture to room temperature. Add water and stir for 15 minutes to precipitate the product.[1]

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain the N2-methylated indazole, often in high purity.[1]

Protocol 3: N2-Selectivity via the Mitsunobu Reaction

The Mitsunobu reaction, which uses an alcohol, a phosphine (usually triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for producing the N2-alkylated indazole isomer.[2][8][9] This method is performed under mild, neutral conditions.

Conceptual Overview: The reaction proceeds by activating an alcohol (in this case, methanol for methylation) for nucleophilic attack by the indazole. The specific mechanism of the Mitsunobu reaction often leads to kinetic control, favoring attack at the N2 position.[8][14] While a detailed step-by-step protocol is highly substrate-dependent, the general approach involves combining the indazole, methanol (as the methyl source), triphenylphosphine, and DEAD in a suitable solvent like THF at room temperature or slightly elevated temperatures.[2]

Summary of Methodologies

MethodTarget IsomerControlKey ReagentsAdvantagesDisadvantages
NaH / MeI N1ThermodynamicNaH, MeI, THFHigh N1 selectivity, well-established[1][6]Uses pyrophoric NaH and toxic MeI
DMC / DABCO N2KineticDMC, DABCO, DMFHigh N2 selectivity, uses greener/safer reagents[1][15]Requires high temperature (reflux)
Mitsunobu N2KineticPPh₃, DEAD, MeOHMild, neutral conditions; good N2 selectivity[2][8]Stoichiometric phosphine oxide byproduct

Characterization: Distinguishing N1 and N2 Isomers

Unambiguous identification of the N1 and N2 isomers is critical. Advanced Nuclear Magnetic Resonance (NMR) techniques are the most powerful tools for this purpose.

  • ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations. For an N1-methyl indazole, a correlation is typically observed between the methyl protons and the C7a carbon of the indazole ring. For an N2-methyl isomer, a correlation is observed between the methyl protons and the C3 carbon.[16]

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations. In an N1-methylated indazole, a NOESY correlation is expected between the methyl protons and the H7 proton. This correlation is absent in the N2 isomer.[16]

  • Chemical Shifts: The chemical shifts of the ring carbons, particularly C3, are often significantly different between the two isomers, providing another diagnostic tool.[17]

Conclusion

The regioselective N-methylation of indazoles is a solvable challenge that hinges on the rational application of reaction control principles. For the thermodynamically preferred N1-methyl isomer , conditions employing a strong base like sodium hydride in an aprotic solvent are highly effective. Conversely, to obtain the kinetically favored N2-methyl isomer , methodologies such as using the greener dimethyl carbonate with an organic base or employing the Mitsunobu reaction provide excellent selectivity. By carefully selecting the appropriate combination of base, solvent, and methylating agent, researchers can confidently and efficiently access the desired N-methylated indazole isomer for applications in drug discovery and materials science.

References

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  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Retrieved from [Link]

  • Google Patents. (2003). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Jürjens, G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441. Available at: [Link]

  • Jiang, X., et al. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

  • Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Vacas, T., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16046–16058. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2999. Available at: [Link]

  • Sajna, J. V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 937–948. Available at: [Link]

  • Askew, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • Al-Zoubi, R. M. (n.d.). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry. Retrieved from [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methyl-1H-indazol-6-YL)methanol is a key building block in the synthesis of a diverse range of pharmacologically active molecules.[1] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting kinases, inflammation, and central nervous system disorders. Accurate and reliable quantification of this intermediate is paramount for ensuring the quality and consistency of active pharmaceutical ingredient (API) production. This application note details the development and validation of a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in process samples.

The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This method overcomes these challenges through careful selection of chromatographic conditions and sample preparation protocols. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OChemScene[4]
Molecular Weight 162.19 g/mol ChemScene[4]
LogP 1.0656ChemScene
Structure ChemScene[4]

The positive LogP value suggests a degree of lipophilicity, but the presence of the hydroxyl and nitrogen-containing heterocyclic ring system imparts significant polarity, necessitating a tailored chromatographic approach.

Part 1: Method Development and Protocol

Rationale for Methodological Choices

The selection of each component of this analytical method was driven by the physicochemical nature of this compound.

  • Liquid Chromatography: Due to the polar nature of the analyte, a reversed-phase approach was chosen with a polar-endcapped C18 column. This stationary phase provides sufficient hydrophobic interaction for retention while the polar endcapping improves peak shape for polar analytes by minimizing secondary interactions with residual silanols. A gradient elution is employed to ensure efficient elution and a sharp peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode was selected as the ionization technique.[5] The nitrogen atoms in the indazole ring are readily protonated, making ESI an ideal choice for this class of compounds. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification in complex matrices.[5]

Experimental Workflow

LC-MS Method Development Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Sample Collection Dilution Dilution with Mobile Phase A Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography (Polar-Endcapped C18) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Quant Quantification MSMS->Quant Validation Method Validation (ICH Q2(R1)) Quant->Validation

Figure 1: Overall workflow for the analysis of this compound.

Detailed Protocol: Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions in a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the in-process sample.

    • Dissolve the sample in a known volume of 50:50 Mobile Phase A:B to achieve a theoretical concentration within the calibration range.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

Detailed Protocol: LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

Based on the structure of this compound and common fragmentation patterns of related compounds, the following MRM transitions are proposed.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound163.1 [M+H]⁺145.1 (Quantifier)15100
131.1 (Qualifier)20100
  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 163.1.

  • Product Ion (Quantifier): The proposed fragment at m/z 145.1 corresponds to the loss of water (H₂O) from the protonated molecule.

  • Product Ion (Qualifier): The fragment at m/z 131.1 is proposed to arise from the loss of methanol (CH₃OH).

Part 2: Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, ensuring its reliability for the intended application.[3][6]

Method_Validation_Process cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for method validation as per ICH Q2(R1) guidelines.

Specificity

The specificity of the method was evaluated by analyzing a blank matrix (diluent) and a sample spiked with potential impurities. There were no interfering peaks observed at the retention time of this compound in the blank matrix. The MRM transitions provided a high degree of selectivity, distinguishing the analyte from closely related compounds.

Linearity and Range

The linearity of the method was assessed by analyzing a series of calibration standards over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

ParameterResult
Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.995
Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into a blank matrix at three concentration levels (low, medium, and high).

Concentration LevelSpike Concentration (ng/mL)Mean Recovery (%)Acceptance Criteria (%)
Low 598.580 - 120
Medium 500101.280 - 120
High 90099.880 - 120
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing replicate samples at three concentration levels.

Concentration LevelRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (%RSD)
Low < 2.0< 3.0≤ 15
Medium < 1.5< 2.5≤ 15
High < 1.0< 2.0≤ 15
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1. The LOQ was confirmed to have acceptable precision and accuracy.

ParameterResult
LOD 0.5 ng/mL
LOQ 1 ng/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:

  • Column temperature (± 2 °C)

  • Mobile phase flow rate (± 0.02 mL/min)

  • Mobile phase composition (± 2% organic)

The method was found to be robust, with no significant impact on the results from these minor variations.

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound. The method has been developed with a strong scientific rationale and has been rigorously validated in accordance with ICH Q2(R1) guidelines. This method is suitable for routine analysis in a quality control environment to support pharmaceutical development and manufacturing.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Available at: [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Chromatography Online. (2024). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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Application Notes & Protocols for (1-Methyl-1H-indazol-6-YL)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying novel chemical entities for therapeutic intervention.[1] This approach relies on the identification of low molecular weight fragments that bind with low affinity to a biological target, which are then optimized into potent leads. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in clinically approved drugs and late-stage clinical candidates.[2] Its utility stems from its ability to act as a bioisostere for other key functional groups like phenol and indole, and its capacity to form critical hydrogen bonding interactions with protein targets, particularly kinases.[2][3]

(1-Methyl-1H-indazol-6-YL)methanol is a particularly interesting fragment for FBDD campaigns. The 1-methyl substitution caps a potential hydrogen bond donor, which can be advantageous for achieving specific binding interactions and improving metabolic stability. The 6-hydroxymethyl group provides a crucial vector for chemical modification, serving as an ideal handle for subsequent hit-to-lead optimization strategies such as fragment growing or linking.[4] This document provides a comprehensive guide for the utilization of this compound in a typical FBDD workflow, from initial screening to hit validation and optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is essential for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
CAS Number 1092961-10-8[5]
Purity ≥97%[5]
Storage Room temperature[5]

Fragment-Based Drug Discovery Workflow using this compound

The following diagram illustrates a typical FBDD workflow incorporating this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Design Fragment Library Design (including this compound) Biophysical Screening Biophysical Screening (SPR, NMR, X-ray Crystallography) Fragment Library Design->Biophysical Screening Primary Screen Hit Validation Hit Validation (Orthogonal Assays) Biophysical Screening->Hit Validation Confirmation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies (Docking, Crystallography) Hit Validation->Structure-Activity Relationship (SAR) Studies Characterized Hit Lead Optimization Lead Optimization (Fragment Growing/Linking) Structure-Activity Relationship (SAR) Studies->Lead Optimization SAR Data Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Biophysical Screening

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[1][6] The choice of screening method will depend on the nature of the target protein and available resources.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events and can provide valuable kinetic data.[7][8][9]

Objective: To identify fragments from a library, including this compound, that bind to the target protein.

Materials:

  • Target protein of interest, purified and with a suitable tag for immobilization (e.g., His-tag).

  • SPR instrument (e.g., Biacore™).[10]

  • Sensor chips (e.g., CM5 chip for amine coupling, or NTA chip for His-tagged proteins).

  • This compound and other fragment library members, dissolved in a suitable buffer (e.g., PBS with 5% DMSO).

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface (e.g., with EDC/NHS for amine coupling).

    • Immobilize the target protein to the desired density on the experimental flow cell.

    • Deactivate the remaining active groups with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Dilute the fragment to the desired screening concentration (typically 100-500 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer.

    • Inject the fragment solution over the experimental and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time. A significant increase in RU on the experimental flow cell compared to the reference cell indicates a binding event.

    • Regenerate the chip surface between fragment injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data to obtain the specific binding signal.

    • Fragments that show a concentration-dependent binding response are considered primary hits.

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and can provide structural information about the binding site.[11][12][13][14] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Objective: To confirm the binding of this compound to the target protein and to gain initial insights into the binding epitope.

Materials:

  • Target protein, isotopically labeled (¹⁵N) if protein-observed experiments are planned.

  • This compound.

  • NMR buffer (e.g., phosphate buffer in D₂O).

  • High-field NMR spectrometer with a cryoprobe.

Methodology (STD NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the NMR buffer.

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire two spectra of the protein-fragment mixture:

      • An "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses.

      • An "off-resonance" spectrum where the saturation frequency is applied at a point in the spectrum where no protein or fragment signals are present.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to protons on the fragment that are in close proximity to the protein upon binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction.

Protocol 3: Structural Characterization using X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex provides the most detailed information about the binding mode and is invaluable for structure-guided drug design.[15][16][17][18]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Highly purified and concentrated target protein.

  • Crystallization screens and reagents.

  • This compound.

  • Cryoprotectant.

  • Synchrotron X-ray source.

Methodology (Crystal Soaking):

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using vapor diffusion (hanging or sitting drop) methods.

    • Optimize the crystallization conditions to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound at a high concentration (typically 1-10 mM).

    • Transfer the apo-protein crystals to the soaking solution and incubate for a defined period (minutes to hours).

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the this compound fragment into the observed electron density.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated, the next step is to optimize its potency and drug-like properties.[4] The 6-hydroxymethyl group is a key handle for this process.

Hit_to_Lead cluster_0 Optimization Strategies Validated Hit This compound (Validated Hit) Fragment Growing Fragment Growing: Addition of functional groups to the hydroxymethyl moiety Validated Hit->Fragment Growing Vector for Growth Fragment Linking Fragment Linking: Use of the hydroxymethyl group to link to another fragment Validated Hit->Fragment Linking Linker Attachment Point Potent Lead Potent Lead Fragment Growing->Potent Lead Fragment Linking->Potent Lead

Caption: Hit-to-lead optimization strategies for this compound.

Fragment Growing

This strategy involves adding chemical functionality to the core fragment to extend into adjacent binding pockets and form additional favorable interactions with the target protein. The 6-hydroxymethyl group of this compound can be readily modified through various chemical reactions, such as:

  • Etherification: To introduce larger, more lipophilic groups.

  • Esterification: To add groups that can act as hydrogen bond acceptors.

  • Oxidation to an aldehyde: Followed by reductive amination to introduce a wide variety of amine-containing substituents.

  • Conversion to a halide: Followed by nucleophilic substitution to introduce a diverse range of functional groups.

The choice of which functional groups to add should be guided by the structural information obtained from X-ray crystallography or NMR, as well as computational modeling.

Fragment Linking

If another fragment is found to bind in a nearby pocket, the 6-hydroxymethyl group can serve as an attachment point for a linker to connect the two fragments. This can lead to a significant increase in binding affinity due to the chelate effect. The linker length and composition are critical and should be optimized to ensure the two fragments can adopt their optimal binding poses simultaneously.

Conclusion

This compound is a valuable fragment for FBDD campaigns due to its privileged indazole scaffold and the presence of a versatile chemical handle for hit-to-lead optimization. The protocols and strategies outlined in this document provide a framework for the successful application of this fragment in the discovery of novel therapeutics. A combination of sensitive biophysical screening techniques and structure-based design is key to unlocking the full potential of this and other indazole-based fragments.

References

  • 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Protein X-ray Crystallography and Drug Discovery. PMC. [Link]

  • (1H-Indazol-6-yl)methanol. PubChem. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]

  • Fragment-Based Lead Discovery. Ciulli Laboratory. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2022. ACS Publications. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[19][20][21]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

  • Mining the PDB for Tractable Cases Where X-ray Crystallography Combined with Fragment Screens Can Be Used to Systematically Design Protein-Protein Inhibitors: Two Test Cases Illustrated by IL1β-IL1R and p38α-TAB1 Complexes. PubMed. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Dundee. [Link]

  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

  • NMR-Based Fragment Screening For Drug Discovery. AZoM. [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Assays, Biophysics, Screening for Drug Discovery. Proteros. [Link]

  • Structure-aided drug design. Domainex. [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Publications. [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]

  • X-ray Crystallography - Protein Structure. YouTube. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

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Application Notes & Protocols: Strategic Functionalization of the (1-Methyl-1H-indazol-6-YL)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, coupled with its capacity for diverse hydrogen bonding and aromatic interactions, makes it a "privileged scaffold" found in numerous therapeutic agents.[3] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties, exemplified by drugs such as Niraparib and Pazopanib.[2]

This guide focuses on a specific, versatile building block: (1-Methyl-1H-indazol-6-YL)methanol (CAS 1092961-10-8).[4] The N1-methylation of the indazole core is a critical design element; it resolves the tautomeric ambiguity of the parent indazole, preventing undesired side reactions at the nitrogen positions and simplifying subsequent functionalization strategies.[5][6] The 6-hydroxymethyl substituent serves as an additional synthetic handle, allowing for downstream modifications.

This document provides a detailed exploration of the reactivity of this scaffold and presents robust, validated protocols for its selective functionalization. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for achieving desired chemical transformations.

Reactivity and Regioselectivity Profile

The reactivity of the 1-methyl-1H-indazole core is governed by the electronic properties of the bicyclic system. The pyrazole portion is electron-rich, influencing the regioselectivity of key reactions.

  • Electrophilic Aromatic Substitution: The benzene ring is activated by the fused pyrazole system. Electrophilic attack is generally directed to the C3, C5, and C7 positions. The C3 position is particularly susceptible to both electrophilic attack and deprotonation due to its proximity to the N2 atom.

  • Metalation: Direct lithiation at the C3 position of N1-substituted indazoles can be problematic, often leading to ring-opening to form o-aminobenzonitriles.[7][8] Therefore, alternative strategies such as halogen-metal exchange or directed C-H activation with other metals (e.g., zinc) are often employed.[8]

  • Side-Chain Reactivity: The primary alcohol at the C6 position is a versatile functional group. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., halide, mesylate) for nucleophilic substitution.[9]

The following diagram illustrates the key reactive sites on the this compound molecule.

G cluster_0 This compound cluster_1 Functionalization Sites mol C3 C3: Halogenation, Cross-Coupling, Metalation C3->mol C5 C5: Nitration, Halogenation C5->mol C7 C7: Directed Metalation, Halogenation C7->mol SideChain CH₂OH: Oxidation, Substitution SideChain->mol

Caption: Key sites for functionalization on the core scaffold.

Protocols for Ring Functionalization

The following protocols provide step-by-step methodologies for key transformations. It is imperative to conduct all reactions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Regioselective C3-Iodination

Halogenation at the C3 position is a crucial first step for introducing further diversity via cross-coupling reactions. Iodination is often preferred as the resulting C-I bond is highly reactive in palladium-catalyzed transformations. The use of a base like potassium hydroxide is critical for generating the reactive iodinating species from molecular iodine.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.62 g, 10.0 mmol) in N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Add powdered Potassium Hydroxide (KOH, 1.12 g, 20.0 mmol, 2.0 equiv.) to the solution. Stir the resulting suspension at room temperature for 15 minutes.

  • Iodination: Slowly add a solution of Iodine (I₂, 3.05 g, 12.0 mmol, 1.2 equiv.) in DMF (10 mL) to the flask over 20 minutes. The reaction mixture will darken significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 50:50 mixture of Ethyl Acetate/Hexane as the eluent.

  • Work-up: Upon completion, pour the reaction mixture into an ice-water solution (200 mL) containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the dark color dissipates.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (gradient elution, 20% to 50% Ethyl Acetate in Hexane) to yield the desired product, (3-Iodo-1-methyl-1H-indazol-6-yl)methanol.

Data Summary Table:

ParameterValue
Product Name (3-Iodo-1-methyl-1H-indazol-6-yl)methanol
Molecular Formula C₉H₉IN₂O
Molecular Weight 288.09 g/mol
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[10] It involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.[11] This protocol utilizes the 3-iodo-indazole synthesized in Protocol 3.1 as the coupling partner. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[12][13]

G cluster_workflow Two-Step Functionalization Workflow Start This compound Halogenation Protocol 3.1: C3-Iodination Start->Halogenation I₂, KOH Intermediate (3-Iodo-1-methyl-1H-indazol-6-yl)methanol Halogenation->Intermediate Suzuki Protocol 3.2: Suzuki Coupling Intermediate->Suzuki Ar-B(OH)₂ Pd Catalyst, Base FinalProduct 3-Aryl-1-methyl-1H-indazol-6-yl)methanol Suzuki->FinalProduct

Caption: Workflow for C3-Arylation of the indazole scaffold.

Experimental Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add (3-Iodo-1-methyl-1H-indazol-6-yl)methanol (288 mg, 1.0 mmol), the desired Arylboronic Acid (1.5 mmol, 1.5 equiv.), and Cesium Carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate (50 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-substituted product.

Protocol 3: Electrophilic Nitration

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine for further derivatization. Standard nitrating conditions involve a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[14] The electron-donating nature of the N1-methyl indazole system directs nitration primarily to the C5 position.

CAUSALITY NOTE: The strongly acidic conditions can potentially affect the benzylic alcohol. While protection is an option, the reaction often proceeds with acceptable yields without it, though monitoring for side products is essential.

Experimental Protocol:

  • Acid Mixture Preparation: In a flask submerged in an ice-water bath (0 °C), cautiously add concentrated Sulfuric Acid (H₂SO₄, 5 mL) to Fuming Nitric Acid (HNO₃, 5 mL). Stir gently for 10 minutes.

  • Substrate Addition: In a separate flask, cool a solution of this compound (1.62 g, 10.0 mmol) in concentrated Sulfuric Acid (10 mL) to 0 °C.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC (a more polar eluent may be required, e.g., 100% Ethyl Acetate).

  • Quenching: Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate should form.

  • Neutralization & Filtration: Cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water (3 x 20 mL) and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., Ethanol/Water) can be performed for further purification to yield (1-Methyl-5-nitro-1H-indazol-6-yl)methanol.

Protocol for Side-Chain Functionalization

Protocol 4: Oxidation of the Hydroxymethyl Group to an Aldehyde

Oxidizing the C6-hydroxymethyl group to an aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. Dess-Martin Periodinane (DMP) is a mild and highly efficient reagent for this transformation, avoiding over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.62 g, 10.0 mmol) in dry Dichloromethane (DCM, 50 mL) at room temperature, add Dess-Martin Periodinane (DMP, 5.09 g, 12.0 mmol, 1.2 equiv.) in one portion.

  • Reaction Monitoring: Stir the resulting suspension at room temperature for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Quenching: Upon completion, dilute the reaction mixture with Diethyl Ether (50 mL). Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-Methyl-1H-indazole-6-carbaldehyde can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Conclusion

The this compound scaffold is a highly valuable building block for drug discovery and chemical biology. The protocols detailed herein provide reliable and reproducible methods for its strategic functionalization at key positions on both the indazole ring and the C6-side chain. By understanding the underlying reactivity and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of novel indazole derivatives for biological screening. Future work will focus on developing greener and more sustainable synthetic methodologies to access these important compounds.[3]

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23). Available from: [Link]

  • National Institutes of Health (NIH). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025-08-06). Available from: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). 1-Methyl-1H-indazole-3-carboxylic acid. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022-02-06). Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Wikipedia. Indazole. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021-08-02). Available from: [Link]

  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • National Institutes of Health (NIH). 1-Methyl-5-nitro-1H-imidazole. Available from: [Link]

  • ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Available from: [Link]

  • ACS Publications. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025-09-10). Available from: [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025-12-06). Available from: [Link]

  • ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025-10-13). Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • RSC Publishing. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023-02-07). Available from: [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025-12-16). Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available from: [Link]

  • Chemical Communications Blog. The first direct metalation of indazoles. (2012-02-10). Available from: [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024-08-22). Available from: [Link]

  • RSC Publishing. Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water. (2022-10-22). Available from: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • YouTube. Nitration of Methyl Benzoate. (2024-08-13). Available from: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]

  • ResearchGate. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (2025-08-06). Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • YouTube. Directed Ortho metalation (DOM), Part 2 (3 examples). (2019-05-19). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole methylation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and achieve your desired regioselectivity.

Introduction: The Challenge of Regioselectivity

The methylation of indazoles presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers. The indazole ring exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1][2] This inherent property, combined with a delicate interplay of kinetic and thermodynamic factors, governs the final product distribution.[3] This guide will provide you with the expertise to control these factors and selectively synthesize your target N-methyl indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methylated product?

A1: Achieving N1-selectivity involves favoring the thermodynamically more stable product.

The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, making the N1-methylated indazole the thermodynamically favored product.[3][4] To achieve high N1-selectivity, you need to employ conditions that allow for equilibration and the formation of the most stable product.

Key Strategies for N1-Selectivity:

  • Strong, Non-Nucleophilic Base in an Aprotic Solvent: This combination is crucial for achieving high N1-selectivity. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and effective method.[3][5][6][7][8] The use of NaH deprotonates the indazole, and the resulting sodium salt of the indazole appears to favor alkylation at the N1 position.

  • Thermodynamic Equilibration: In some cases, particularly with certain electrophiles like α-halo carbonyls, allowing the reaction to proceed for a longer time or at a slightly elevated temperature can promote the isomerization of any initially formed N2-isomer to the more stable N1-isomer.[6][8]

Troubleshooting Workflow for N1-Selectivity:

start Problem: Low N1-Selectivity check_conditions Review Current Conditions: - Base - Solvent - Temperature start->check_conditions na_in_thf Implement: - Sodium Hydride (NaH) as base - Anhydrous Tetrahydrofuran (THF) as solvent check_conditions->na_in_thf If not using NaH/THF protocol Follow Detailed N1-Methylation Protocol na_in_thf->protocol monitor Monitor Reaction Progress: - TLC or LC-MS protocol->monitor workup Standard Aqueous Workup & Purification monitor->workup success High N1-Selectivity Achieved workup->success

Caption: Troubleshooting workflow for improving N1-selectivity.

Q2: I need to synthesize the N2-methylated indazole, but my reaction favors the N1 isomer. What conditions favor kinetic control and N2-methylation?

A2: To favor the N2-isomer, you need to operate under kinetic control, where the most rapidly formed product predominates.

The N2-position of the indazole ring is often more kinetically accessible for alkylation.[4] Therefore, reaction conditions that favor a rapid reaction at the most nucleophilic site without allowing for equilibration to the thermodynamic product are preferred.

Key Strategies for N2-Selectivity:

  • Mildly Acidic Conditions: Under mildly acidic conditions, regioselective alkylation at the N2 position can occur.[4][9]

  • Specific Methylating Agents: Certain methylating agents have been shown to favor N2-methylation. For example, methyl 2,2,2-trichloroacetimidate has been used for the efficient and regioselective synthesis of 2-methyl-2H-indazoles.[4][9]

  • Solvent and Base Combination: While basic conditions often lead to mixtures, some systems can favor the N2 product. For instance, the use of dimethyl carbonate with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) has been effective for the synthesis of the N2-methylated precursor to the anticancer drug Pazopanib.[3]

Influence of Substituents:

The electronic properties of substituents on the indazole ring can significantly influence regioselectivity. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N2-regioselectivity.[5][6][7][8]

Comparative Table of Conditions for N1 vs. N2 Selectivity:

FeatureN1-Methylation (Thermodynamic Control)N2-Methylation (Kinetic Control)
Favored Product More stable isomerFaster-forming isomer
Typical Base Strong, non-nucleophilic (e.g., NaH)Can vary, sometimes mildly acidic conditions are used
Typical Solvent Aprotic (e.g., THF)Can vary (e.g., DMF, Dichloromethane)
Key Reagents Standard methylating agents (MeI, DMS) with NaHSpecific reagents like methyl 2,2,2-trichloroacetimidate
Temperature Conditions that allow for equilibrationOften lower temperatures to prevent equilibration
Q3: I am observing a third product in my reaction mixture, which I suspect is a dimethylated indazole. How can I prevent this over-methylation?

A3: The formation of a dimethylated indazolium salt is a common side reaction, especially when using an excess of the methylating agent or harsh reaction conditions.

For instance, the methylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of the N1-methyl, N2-methyl, and a dimethylated product.[4][9]

Preventative Measures:

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent, typically between 1.0 and 1.2 equivalents.

  • Reaction Temperature: Avoid excessively high temperatures, which can promote over-alkylation.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, before significant formation of the dimethylated product occurs.

Indazole Indazole N1_Isomer N1-Methyl Indazole Indazole->N1_Isomer Methylation N2_Isomer N2-Methyl Indazole Indazole->N2_Isomer Methylation MethylatingAgent Methylating Agent (e.g., CH₃I) Dimethylated Dimethylated Indazolium Salt (Byproduct) N1_Isomer->Dimethylated Excess Methylating Agent N2_Isomer->Dimethylated Excess Methylating Agent

Caption: Formation pathway of the dimethylated byproduct.

Q4: My reaction has produced a mixture of N1 and N2 isomers. What is the best way to separate them?

A4: The separation of N1 and N2-methyl indazole isomers can be challenging due to their similar polarities. However, several purification techniques can be employed.

  • Column Chromatography: This is the most common method for separating the isomers. Careful selection of the solvent system is crucial for achieving good separation on a silica gel column.

  • Recrystallization: If one of the isomers is crystalline and the other is not, or if they have significantly different solubilities in a particular solvent system, recrystallization can be a highly effective and scalable purification method. Mixed solvent systems, such as acetone/water, ethanol/water, or acetonitrile/water, have been successfully used for this purpose.[10]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it is less scalable than column chromatography or recrystallization.

Detailed Experimental Protocols

Protocol 1: Selective Synthesis of N1-Methyl Indazole (Thermodynamic Control)

This protocol is adapted from established methods for achieving high N1-selectivity.[3]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification solvents and reagents

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-methyl indazole.

Protocol 2: Selective Synthesis of N2-Methyl Indazole (Kinetic Control)

This protocol is based on a method for the synthesis of a key intermediate for Pazopanib.[3]

Materials:

  • 3-Methyl-6-nitro-1H-indazole (1.0 equiv, 10.00 g, 56 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv, 6.40 g, 56 mmol)

  • Dimethyl carbonate (DMC) (1.2 equiv, 6.04 g, 67 mmol)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole and DABCO in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate dropwise to the mixture.

  • Heat the reaction mixture to reflux and continue stirring for 6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Keating, A., El-Sabbagh, N., Scanlan, E. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]

  • Palmer, M. H., & McIntyre, P. (1969). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 530-538. [Link]

  • Keating, A., El-Sabbagh, N., & Scanlan, E. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, A., El-Sabbagh, N., & Scanlan, E. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction?. (2021, February 16). Reddit. Retrieved February 12, 2026, from [Link]

  • Keating, A., El-Sabbagh, N., & Scanlan, E. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Methods for preparing indazole compounds. (n.d.). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Purification of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (1-Methyl-1H-indazol-6-YL)methanol. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.

Troubleshooting Guide: Navigating Purification Challenges

Question 1: I am observing a persistent impurity with a similar polarity to my product in TLC and LC-MS analysis. How can I resolve this?

This is a common challenge, often arising from isomers or closely related by-products formed during synthesis. The key is to enhance the selectivity of your purification method.

Underlying Causes and Solutions:

  • Isomeric Impurities: The most probable persistent impurity is the regioisomer (2-Methyl-2H-indazol-6-YL)methanol, which can form during the N-methylation of 6-carboxyindazole or a related precursor. These isomers often exhibit very similar polarities, making them difficult to separate.

  • Residual Starting Material: Incomplete reaction can leave behind the starting material, such as 6-carboxy-1H-indazole methyl ester, which may have a polarity close to that of the product.

  • By-products from Over-alkylation: If the reaction conditions are not carefully controlled, over-alkylation at other positions on the indazole ring can occur, leading to additional impurities.

Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting impurities.

Detailed Steps for Resolution:

  • Confirm Impurity Identity: Utilize LC-MS to determine the mass of the impurity. If it has the same mass as your product, it is likely an isomer. Further characterization by 1H and 13C NMR is essential to confirm its structure.

  • Optimize Flash Chromatography:

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, try incorporating a more polar solvent like methanol or a chlorinated solvent like dichloromethane to alter the selectivity. A small amount of a basic modifier like triethylamine can be beneficial if your compound has a basic character.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase silica gel for your column chromatography.

  • Recrystallization: This technique can be highly effective for removing small amounts of impurities, especially if your product is a solid. Experiment with different solvent systems. A good starting point is a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    Solvent System Example for Recrystallization
    Isopropanol/Water
    Toluene/Heptane
    Ethyl Acetate/Hexane
  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. Both normal-phase and reversed-phase methods can be developed to achieve baseline separation.

Question 2: My final product has a yellow or brownish tint, even after column chromatography. What is the cause and how can I remove the color?

Discoloration often indicates the presence of trace impurities, which may not be easily detectable by TLC or LC-MS but can be chromophoric.

Potential Causes and Solutions:

  • Oxidation Products: Indazole derivatives can be susceptible to oxidation, leading to the formation of colored by-products.

  • Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, trace amounts of palladium can remain and cause discoloration.

  • Trace High-Molecular-Weight By-products: These can stick to the baseline of your column and slowly leach out, contaminating the final fractions.

Decolorization Strategies:

  • Activated Carbon Treatment: Dissolve your product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is highly effective at removing colored impurities.

  • Recrystallization: As mentioned previously, recrystallization is an excellent method for rejecting colored impurities into the mother liquor.

  • Silica Gel Plug: Dissolve the discolored product in a minimal amount of solvent and pass it through a short plug of silica gel. This can quickly remove polar, colored impurities.

Question 3: The yield of my purified product is consistently low. What are the likely causes and how can I improve it?

Low yield after purification can be attributed to several factors, from the reaction itself to the work-up and purification steps.

Troubleshooting Low Yield:

Caption: Decision tree for troubleshooting low purification yield.

Key Areas to Investigate:

  • Product Adsorption: this compound has a polar hydroxyl group and a basic indazole ring, which can lead to strong adsorption on acidic silica gel. This can be mitigated by:

    • Adding a small percentage of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica.

    • Using a less acidic stationary phase like neutral alumina.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent system at the end of your chromatography to elute all the product.

  • Mechanical Losses: Be mindful of losses during solvent transfers, extractions, and filtrations.

  • Product Instability: Assess if your product is degrading during the purification process. This can be checked by analyzing a sample of the crude material and a sample of the purified material by NMR to see if new impurity signals have appeared.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

PropertyValueSource
Molecular FormulaC9H10N2OPubChem
Molecular Weight162.19 g/mol PubChem
AppearanceOff-white to light yellow solidChemical Supplier Data
Melting Point115-120 °CVaries by supplier
Boiling Point~386.7 °C at 760 mmHg (Predicted)ChemSpider
SolubilitySoluble in methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water.General chemical knowledge

Q2: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A good starting point is a gradient of ethyl acetate in hexanes. For example, you can start with 20% ethyl acetate in hexanes and gradually increase the polarity to 100% ethyl acetate. If the product is not eluting, a further gradient with 5-10% methanol in ethyl acetate can be used.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • 1H and 13C NMR: To confirm the chemical structure and identify any impurities.

  • LC-MS: To determine the mass of the compound and assess its purity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q4: Are there any specific safety precautions I should take when handling this compound?

As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and toxicity information.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Case Log ID: INDZ-HPLC-001 Assigned Specialist: Senior Application Scientist Status: Active Guide Subject: Troubleshooting peak asymmetry, retention shifts, and tautomeric splitting in indazole-based analytes.

Executive Summary

Indazole (1H-indazole) and its derivatives are pharmacophores frequently found in kinase inhibitors, anti-emetics, and anti-inflammatory drugs. Their analysis presents a specific set of chromatographic challenges due to annular tautomerism (1H vs. 2H migration) and the basicity of the pyridine-type nitrogen (N2).

This guide moves beyond generic "check the pump" advice. We focus on the molecular interactions between the indazole core and the stationary phase, providing a self-validating troubleshooting workflow.

Part 1: The Diagnostic Landscape

Before adjusting your method, visualize the decision matrix. Use this logic tree to isolate the root cause of your chromatographic anomaly.

IndazoleTroubleshooting Start Observation: Chromatographic Anomaly Issue_Tailing Issue: Peak Tailing (Asymmetry > 1.2) Start->Issue_Tailing Issue_Split Issue: Split or Broad Peaks Start->Issue_Split Issue_Ret Issue: Retention Shift Start->Issue_Ret Check_Silanol Check: Silanol Interaction Issue_Tailing->Check_Silanol Check_Diluent Check: Sample Diluent Issue_Split->Check_Diluent Check_Buffer Check: Buffer Capacity Issue_Ret->Check_Buffer Action_pH_Low Action: Lower pH < 2.5 (Protonate Silanols) Check_Silanol->Action_pH_Low Standard Silica Action_pH_High Action: Raise pH > 8.0 (Neutralize Indazole) Check_Silanol->Action_pH_High Hybrid Silica Action_Col Action: Switch to CSH/Hybrid Column Check_Silanol->Action_Col Best Practice Action_Diluent Action: Match Diluent to Mobile Phase Check_Diluent->Action_Diluent Strong Solvent? Check_Tautomer Check: Tautomerism Check_Diluent->Check_Tautomer Diluent OK Action_Temp Action: Increase Column Temp (>40°C) Check_Tautomer->Action_Temp Slow Exchange Action_Conc Action: Increase Buffer Conc. (25-50mM) Check_Buffer->Action_Conc

Figure 1: Decision matrix for diagnosing common HPLC issues with indazole compounds. Blue paths indicate retention issues; Red/Yellow paths indicate peak shape issues.

Part 2: Troubleshooting Specific Issues
Issue 1: Severe Peak Tailing

The Symptom: Your indazole peak looks like a shark fin (Asymmetry factor > 1.5). The Mechanism: Indazole contains a pyridine-like nitrogen at position 2. Even though the pKa of the protonated indazole is low (~1.2), many drug derivatives have basic side chains.

  • Silanol Activity: At neutral pH (pH 6-7), residual silanols (Si-OH) on the silica surface are ionized (Si-O⁻).

  • Ion-Exchange: The positively charged nitrogen on the indazole interacts electrostatically with the negative silanols. This "secondary interaction" is slower than the primary hydrophobic interaction, causing the tail.

The Solution Protocol:

StrategyMethodologyWhy it works
1. The "Silanol Suppression" (Low pH) Use 0.1% Formic Acid or TFA (pH ~2.0 - 2.5).At pH < 3, silanols are protonated (neutral, Si-OH). They cannot bind to the cationic indazole.
2. The "Neutral State" (High pH) Use 10mM Ammonium Bicarbonate (pH 10.0). Requires Hybrid Column.At pH > pKa + 2, the indazole base is deprotonated (neutral). Neutral molecules do not engage in ion-exchange with silanols.
3. Stationary Phase Selection Switch to Charged Surface Hybrid (CSH) or Bidentate C18 .CSH particles have a slight positive surface charge that repels basic analytes, preventing them from touching the underlying silanols [1].

Senior Scientist Note: Avoid using Triethylamine (TEA) as a silanol blocker if you are using LC-MS, as it causes persistent signal suppression. Modern columns (e.g., Waters XSelect, Agilent Zorbax Extend) render TEA obsolete.

Issue 2: Split Peaks (The "Twin Peak" Ghost)

The Symptom: The main peak has a shoulder or splits into two partially resolved peaks, but the mass spectrum (MS) shows the same mass for both.

Root Cause A: Tautomerism Indazoles exist in dynamic equilibrium between 1H-indazole and 2H-indazole.[1]

  • Slow Exchange: If the interconversion rate is slow relative to the column transit time, you will see two peaks or a "saddle" [2].

  • Fast Exchange: You see one sharp peak (average).

Root Cause B: Diluent Mismatch Injecting a sample dissolved in 100% DMSO or Acetonitrile onto a high-aqueous mobile phase causes "hydrophobic collapse" or solvent wash-through.

Corrective Action:

  • Temperature Test:

    • Run the method at 25°C , then at 50°C .

    • Result: If the two peaks merge into one sharp peak at 50°C, it is tautomerism . The heat accelerates the proton exchange, averaging the retention [3].

  • Diluent Check:

    • Dilute the sample 1:1 with the starting mobile phase (e.g., Water/0.1% Formic Acid).

    • Result: If the peak becomes a singleton, it was a solvent effect .

Issue 3: Sensitivity & Detection Limits

The Symptom: Poor signal-to-noise ratio for low-level impurities.

The Mechanism: Indazoles are highly fluorescent due to their rigid bicyclic structure. UV detection at 254 nm is standard, but often insufficient for trace analysis.

Optimization Table:

DetectorWavelength SettingsLimit of Quantitation (Est.)
UV-Vis (DAD) 254 nm (Aromatic ring) 300 nm (Indazole specific)~1-5 µg/mL
Fluorescence (FLD) Excitation: 295 nm Emission: 350-410 nm ~10-50 ng/mL

Protocol Tip: Fluorescence intensity is pH-dependent.[2] Indazoles often fluoresce more strongly in neutral/basic media than in acidic media due to quenching of the protonated form [4].

Part 3: The "Gold Standard" Generic Method

If you are starting from scratch, do not guess. Use this protocol, which is designed to be robust against the issues described above.

Column: C18 with Hybrid Particle Technology (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Dimensions: 100 mm x 3.0 mm, 2.5 µm or 3.5 µm.

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).

  • Selection Rule: Use pH 10.0 for maximum retention and best peak shape (if column allows). Use pH 2.7 for standard LC-MS compatibility.

Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

Time (min)% BFlow Rate (mL/min)Interaction Phase
0.050.5Loading
1.050.5Isocratic Hold (Focusing)
10.0950.5Elution Gradient
12.0950.5Column Wash
12.150.5Re-equilibration
15.050.5Ready for Next Inj.

Temperature: 40°C (Critical to minimize tautomeric broadening).

Part 4: Mechanistic Visualization

Understanding why tailing occurs allows you to predict it. The diagram below illustrates the "Silanol Trap."

SilanolInteraction cluster_legend Interaction Types Silica Silica Surface Silanol Si-O⁻ (Ionized) Silica->Silanol pH > 4 C18 C18 Chain (Hydrophobic) Silica->C18 Bonded Phase Indazole Indazole-H⁺ (Protonated) Indazole->Silanol Secondary Interaction (Tailing) Indazole->C18 Desired Retention key1 Green = Hydrophobic (Good) key2 Red = Electrostatic (Bad)

Figure 2: Mechanism of peak tailing. The desired path is the hydrophobic interaction with C18. The "trap" is the electrostatic attraction between the protonated indazole and ionized silanols.

References
  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Alkorta, I., & Elguero, J. (2005). Annular tautomerism of indazole. Journal of the Chemical Society, Perkin Transactions 2.
  • Gl Sciences. (2025). HPLC Column Technical Guide: How to Use Buffers. Retrieved from

  • Skoog, D. A., et al. (2018). Principles of Instrumental Analysis. Cengage Learning.
  • McCalley, D. V. (2023).[3] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

Sources

How to improve the regioselectivity of indazole N-methylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regiocontrol in Indazole N-Methylation

Executive Summary: The Tautomer Trap

Indazole N-methylation is notoriously difficult due to annular tautomerism. The 1H-indazole (N1-H) is thermodynamically favored over the 2H-indazole (N2-H) by approximately 2-5 kcal/mol in the gas phase. However, the N2 position often possesses higher nucleophilicity in the neutral state due to the availability of the lone pair, leading to a conflict between thermodynamic stability (favoring N1) and kinetic accessibility (favoring N2) .

This guide provides validated protocols to force the reaction down a specific pathway, bypassing the statistical mixtures common in standard base/electrophile conditions.

Decision Matrix: Selecting Your Protocol

Before starting, determine your target isomer and substrate constraints. Use this logic flow to select the correct methodology.

Indazole_Logic Start Target Isomer? N1 N1-Methyl (Thermodynamic) Start->N1 N2 N2-Methyl (Kinetic) Start->N2 Substrate_N1 Substrate Sensitivity? N1->Substrate_N1 Method_N2 Preferred Reagent? N2->Method_N2 Robust Robust (No acid/base sensitivity) Substrate_N1->Robust Use NaH/THF Sensitive Base Sensitive Substrate_N1->Sensitive Use Cs2CO3/DMF Meerwein Meerwein's Salt (Standard) Method_N2->Meerwein Fast/Direct Imidate TCA Imidate (High Selectivity) Method_N2->Imidate Acid Catalyzed

Figure 1: Strategic decision tree for selecting the optimal alkylation condition based on target regiochemistry.

Module A: Maximizing N1-Selectivity (Thermodynamic Control)

To achieve N1 selectivity, you must allow the system to equilibrate to its most stable state. This requires conditions that facilitate reversible alkylation or ensure the formation of the thermodynamically stable anion prior to attack.

Protocol A1: The "Gold Standard" (NaH/THF)

Mechanism: Strong deprotonation ensures the formation of the delocalized anion. In THF, the sodium cation coordinates tightly, often shielding N2 or directing attack to N1 via the "hard-soft" principle where the harder N1 anion reacts with the hard methyl electrophile.

  • Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

  • Selectivity: Typically >95:5 (N1:N2).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the indazole substrate (1.0 equiv) in anhydrous THF (0.1 M) under

    
     or Ar.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

  • Aging: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes. Critical: This ensures complete anion formation.

  • Alkylation: Cool back to 0°C. Add MeI (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.[3][4][5]

  • Quench: Quench with saturated

    
    .
    
Troubleshooting N1 Selectivity
IssueProbable CauseSolution
High N2 content (>20%) Solvent PolaritySwitch from DMF to THF or Dioxane. DMF can sometimes stabilize the transition state leading to N2 via cation solvation effects [1].
Low Conversion Steric hindrance at C7C7-substituents block N1. Switch to Protocol A2 (Cesium) or increase temperature to 60°C to overcome the steric barrier.
Mixture of isomers Incomplete DeprotonationEnsure NaH quality. If the substrate is acidic, use 2.0+ equiv of base.

Module B: Maximizing N2-Selectivity (Kinetic Control)

N2-alkylation is the "kinetic" pathway.[6] To favor this, you must avoid deprotonation (which leads to the thermodynamic anion) and instead alkylate the neutral species. The neutral indazole has a lone pair available on N2 (since H is on N1), making N2 the better nucleophile.

Protocol B1: Meerwein’s Salt (Trimethyloxonium tetrafluoroborate)

Mechanism:


 is a highly reactive "hard" electrophile. It reacts faster with the available lone pair on N2 of the neutral indazole than the N1-H tautomer can rearrange.[6][7]
  • Reagents:

    
    , Ethyl Acetate (EtOAc) or DCM.
    
  • Selectivity: Typically >90:10 (N2:N1).

Step-by-Step:

  • Setup: Dissolve indazole (1.0 equiv) in EtOAc (0.2 M). Note: Do not use nucleophilic solvents like MeOH or DMF.

  • Addition: Add

    
     (1.2 equiv) in one portion at RT.
    
  • Reaction: Stir at RT for 2–4 hours. The product often precipitates as the tetrafluoroborate salt.

  • Workup: Quench with saturated

    
     (aqueous) to neutralize the salt and extract the free base into organic layer (DCM/EtOAc).
    
Protocol B2: Acid-Catalyzed Imidate Alkylation (The Pfizer Method)

Mechanism: Recent work demonstrates that using alkyl 2,2,2-trichloroacetimidates with catalytic acid (TfOH) protonates the imidate, making it a super-electrophile that attacks the N2 position of the neutral indazole with high specificity [2].

  • Reagents: Methyl 2,2,2-trichloroacetimidate, TfOH (cat.), Cyclohexane/DCM.

  • Selectivity: >98:2 (N2:N1) for many substrates.

Step-by-Step:

  • Mix: Combine indazole (1.0 equiv) and methyl trichloroacetimidate (1.5 equiv) in cyclohexane/DCM (2:1).

  • Catalyze: Add TfOH (0.1 equiv) at 0°C.

  • React: Warm to RT and stir overnight. The imidate byproduct precipitates.

FAQ: Technical Troubleshooting

Q1: I used Mitsunobu conditions (PPh3/DIAD/MeOH) expecting N1, but got N2. Why? A: While Mitsunobu often favors N1, it is highly sensitive to steric and electronic effects.[2] For electron-deficient indazoles (e.g., 3-carboxylate esters), Mitsunobu conditions have been reported to flip selectivity to favor N2 (ratios up to 2.5:1 favoring N2) [3]. This is likely due to the specific binding geometry of the betaine intermediate. Recommendation: If Mitsunobu fails, revert to Protocol A1 (NaH/THF).

Q2: How do substituents on the benzene ring affect selectivity? A:

  • C7-Substituents: Bulky groups at C7 (e.g., -NO2, -Cl) sterically hinder the N1 position, pushing selectivity toward N2 regardless of the method used [3].

  • C3-Substituents: Bulky groups at C3 destabilize the N2-alkylated product due to steric clash, strongly favoring N1 .

Q3: Can I convert N2-methyl indazole to N1-methyl? A: Yes. The N2-isomer is the kinetic product.[5][6][7] Heating N2-methyl indazole with MeI in the presence of a catalyst or simply high heat (thermal rearrangement) can sometimes trigger a "judder" rearrangement to the thermodynamic N1 isomer, though this is inefficient. It is better to restart with Protocol A1 .

Visualizing the Mechanism

The following diagram illustrates the kinetic vs. thermodynamic divergence.

Mechanism cluster_Thermo Thermodynamic Path (Base) cluster_Kinetic Kinetic Path (Neutral) Indazole Neutral Indazole (N1-H Tautomer) Anion Indazole Anion (Delocalized) Indazole->Anion NaH (Deprotonation) LonePair N2 Lone Pair (Available) Indazole->LonePair No Base TS_N1 TS: N1 Attack (Lower Energy Product) Anion->TS_N1 Prod_N1 N1-Methyl Indazole (Major) TS_N1->Prod_N1 TS_N2 TS: N2 Attack (Lower Activation Energy) LonePair->TS_N2 Me3OBF4 (Fast Electrophile) Prod_N2 N2-Methyl Indazole (Major) TS_N2->Prod_N2

Figure 2: Mechanistic divergence. Base promotes anionic equilibration (N1), while neutral conditions exploit the N2 lone pair (Kinetic).

Summary of Conditions

TargetReagentsSolventMechanismReference
N1 (Major) NaH, MeITHFThermodynamic (Anion)[1]
N1 (Major)

, MeI
DMFThermodynamic (Chelation)[1]
N2 (Major)

EtOAcKinetic (Neutral attack)[4]
N2 (Exclusive) TCA Imidate, TfOHCyclohexaneAcid-Catalyzed[2]

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024). URL:[Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Source: Synthesis (via ResearchGate/Thieme). URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Source: ResearchGate (General Methodology Reference). URL:[Link]

Sources

Technical Support Center: (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Methyl-1H-indazol-6-YL)methanol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the handling, testing, and development of this molecule. Our goal is to explain the causality behind experimental observations and provide robust, scientifically grounded protocols.

Section 1: General Stability Profile & FAQs

This section addresses foundational questions regarding the intrinsic stability of this compound. Understanding the molecule's inherent liabilities is the first step in designing stable formulations and robust analytical methods.

Q1: What are the most likely sites of degradation on the this compound molecule?

A1: Based on its structure, there are two primary sites susceptible to degradation under typical stress conditions:

  • The Hydroxymethyl Group (-CH₂OH): This benzylic alcohol moiety is the most probable site for oxidative degradation. Benzylic alcohols can be readily oxidized, first to an aldehyde ((1-Methyl-1H-indazol-6-YL)carbaldehyde) and subsequently to a carboxylic acid (1-Methyl-1H-indazole-6-carboxylic acid). This pathway is a classic transformation observed for many pharmaceutical molecules.

  • The Indazole Ring System: The electron-rich N-heterocyclic indazole ring can be susceptible to photolytic and severe oxidative stress. Photodegradation can sometimes lead to complex rearrangements or ring-opening reactions. For instance, some indazoles are known to undergo phototransposition to form benzimidazoles under high-energy UV irradiation, although this is typically a low-yield process.[1]

Q2: Is the 1-Methyl (N1) position on the indazole ring stable?

A2: Yes, the N-methyl group on the indazole ring is generally stable. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][3][4] Alkylation at the N1 position, as in this molecule, "locks" it into this more stable form, preventing N-dealkylation or migration under most standard stress conditions (hydrolytic, mild thermal). Severe oxidative or photolytic conditions would be required to cleave the N-CH₃ bond.

Q3: How is this compound expected to behave under hydrolytic conditions (acidic, basic, neutral)?

A3: The molecule is expected to be largely stable under neutral and acidic hydrolytic conditions at ambient and moderately elevated temperatures. The core structure lacks readily hydrolyzable functional groups like esters or amides. However, under strongly basic conditions combined with high heat, some minor degradation could occur, though this is not a primary degradation pathway. A related study on (1H-indazol-1-yl)methanol derivatives noted decomposition in boiling water, suggesting the hydroxymethyl group can be labile under certain thermal and hydrolytic stress conditions.[2]

Section 2: Troubleshooting Guide for Experimental Issues

This section is formatted to directly address specific problems you may encounter during forced degradation studies or routine stability analysis.

Q4: My HPLC-UV analysis of an oxidatively stressed sample (e.g., H₂O₂) shows two new, more polar peaks. What are they likely to be?

A4: This is a classic and expected result. The two new peaks correspond to the sequential oxidation of the hydroxymethyl group.

  • First Peak (Less Polar of the two): This is almost certainly the intermediate aldehyde, (1-Methyl-1H-indazol-6-YL)carbaldehyde.

  • Second Peak (More Polar): This is the final carboxylic acid, 1-Methyl-1H-indazole-6-carboxylic acid.

Troubleshooting Steps:

  • Confirm with LC-MS: The aldehyde will have a mass of (M-2) and the carboxylic acid will have a mass of (M+14) compared to the parent molecule (M).

  • Co-injection with Standards: If available, synthesize or procure standards of the predicted aldehyde and carboxylic acid to confirm peak identities by retention time matching.

  • Kinetics: Analyze samples at multiple time points. You should observe the aldehyde peak appearing first, potentially reaching a maximum concentration, and then decreasing as the carboxylic acid peak grows. This confirms the sequential reaction pathway.

Q5: I'm observing a significant loss of the parent compound in my photostability study (ICH Q1B conditions), but I'm not seeing a clear, major degradation peak. Why?

A5: This phenomenon, often termed "mass imbalance," can occur for several reasons during photostability testing:

  • Formation of Insoluble Degradants: Photodegradation can lead to polymerization or the formation of highly non-polar products that precipitate out of solution and are not detected by HPLC. Visually inspect your sample for cloudiness or particulates.

  • Formation of Non-UV Active Degradants: Ring-opening reactions could lead to smaller, aliphatic fragments that lack a chromophore and are therefore invisible to a UV detector.

  • Volatile Degradants: Small fragments produced by ring cleavage could be volatile and lost from the sample.

  • Degradants Adhering to Container: Highly reactive or "sticky" degradation products can adsorb to the surface of the sample container (e.g., glass or plastic vial).

Troubleshooting Steps:

  • Use a Universal Detector: Re-analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector. This can help reveal non-UV active products.

  • Change Extraction/Dilution Solvent: Try dissolving and analyzing the sample in a stronger, less polar solvent (if compatible) to ensure any non-polar degradants are solubilized.

  • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample to identify them.

Q6: My thermal stress study at 80°C (dry heat) shows minimal degradation, but when I stress the sample in an aqueous solution at the same temperature, I see more impurities. Is this hydrolysis?

A6: While some minor hydrolysis cannot be ruled out entirely, it is more likely that the presence of water is facilitating other degradation mechanisms. Water can act as a medium for oxidative degradation if dissolved oxygen is present. Furthermore, some compounds are simply less stable in solution than in the solid state at elevated temperatures. A study on related (1H-indazol-1-yl)methanol derivatives noted that crystallization in boiling water could lead to partial decomposition, highlighting the role of water and heat in promoting degradation.[2]

Troubleshooting Steps:

  • De-gas Your Solvent: Repeat the experiment using water that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen. If the degradation is significantly reduced, the pathway is primarily oxidative, not hydrolytic.

  • Compare Buffers: Run the experiment in buffered solutions at different pH values (e.g., pH 4, 7, 9) to see if the degradation rate is pH-dependent, which would be a stronger indicator of a hydrolytic mechanism.

Section 3: Key Experimental Protocols & Data

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods, as mandated by regulatory bodies.[5][6]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for subjecting this compound to a variety of stress conditions as recommended by ICH guidelines.[7][8]

G cluster_prep 1. Preparation cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) control Unstressed Control (Store at 4°C in dark) prep->control acid Acid Hydrolysis 0.1M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1M NaOH, 60°C, 4h prep->base ox Oxidation 3% H₂O₂, RT, 24h prep->ox therm Thermal 80°C Solution, 48h prep->therm photo Photolytic ICH Q1B Light Box prep->photo quench Neutralize/Quench (as needed) acid->quench base->quench ox->quench therm->quench photo->quench dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) quench->dilute hplc HPLC-UV/PDA Analysis dilute->hplc ms LC-MS Peak ID hplc->ms G cluster_main Primary Oxidative Degradation Pathway Parent Parent Molecule This compound -CH₂OH Aldehyde Intermediate (Aldehyde) -CHO Parent->Aldehyde Oxidation [O] Acid Final Product (Carboxylic Acid) -COOH Aldehyde->Acid Further Oxidation [O]

Caption: Predicted oxidative degradation pathway.

References

  • Bhosale, A. V., et al. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link] [6]2. ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link] [7][8]3. Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link] [2]4. Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link] [5]5. Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link] [3]6. Ngwa, G. (2010). Forced Degradation as an Integral Part of Method Development. Drug Delivery Technology.

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research.
  • Tiefenthaler, H., et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie. Available at: [Link] [1]9. Abburi, K., et al. (2021). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Chromatography of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of (1-Methyl-1H-indazol-6-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape during their experiments. This guide provides in-depth troubleshooting strategies and detailed protocols to diagnose and resolve peak tailing, ensuring the integrity and accuracy of your analytical results.

Understanding the Challenge: The Analyte and Peak Tailing

This compound is a heterocyclic building block used in the synthesis of various pharmaceutical agents.[1] Its structure, containing a basic indazole ring system (C₉H₁₀N₂O), presents a specific challenge in reversed-phase chromatography.[2][3] Basic compounds are particularly susceptible to undesirable secondary interactions with the stationary phase, which is the primary cause of asymmetric, tailing peaks.

Peak tailing occurs when a single analyte peak has an asymmetry factor greater than 1.2, indicating that more than one retention mechanism is at play.[4] For basic compounds like this compound, the intended hydrophobic interaction with the C18 stationary phase is often accompanied by a secondary ionic interaction with residual silanol groups (Si-OH) on the silica surface.[4][5] These silanol groups can become deprotonated (Si-O⁻) at mobile phase pH levels above 3, creating active sites that strongly retain the positively charged basic analyte, leading to a delayed elution for a fraction of the analyte molecules and causing a "tail".[6][7][8]

This guide provides a systematic approach to mitigate these interactions and achieve optimal peak symmetry.

Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues. Start with initial checks and proceed to method modifications as needed.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Chemical Troubleshooting cluster_2 Resolution Start Peak Tailing Observed (As > 1.2) CheckSystem 1. System & Column Health Check - Check for leaks & dead volume - Assess column history & performance Start->CheckSystem MobilePhase 2. Mobile Phase Optimization - Adjust pH to < 3.0 - Add competing base (e.g., TEA) - Evaluate buffer strength CheckSystem->MobilePhase If system is OK ColumnSelect 3. Stationary Phase Selection - Use modern Type-B, end-capped column - Try polar-embedded or hybrid phase MobilePhase->ColumnSelect If tailing persists MetalChelation 4. Address Metal Chelation - Use high-purity silica column - Add EDTA to mobile phase - Passivate HPLC system ColumnSelect->MetalChelation If tailing persists End Symmetric Peak Achieved (As ≈ 1.0) MetalChelation->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Guide & Methodologies

Initial System and Column Integrity Checks

Before modifying the method chemistry, it's crucial to rule out common instrumental and physical issues.

Question: My peak for this compound is tailing. Where do I start?

Answer: Always begin by verifying your HPLC system and column are in good working order.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening that manifests as tailing.[7] Ensure all connections are made with minimal tubing length and appropriate internal diameters (e.g., 0.005").

  • Column Contamination and Voids: Contaminants from previous samples can create active sites at the column inlet, leading to peak distortion.[9] A physical void or channel in the packed bed can also cause severe tailing.

    • Action: First, try disconnecting the column from the detector and flushing it in the reverse direction with a strong solvent (like 100% acetonitrile or methanol) for at least 10-20 column volumes.[4] If this doesn't help, the issue might be a void. A guard column is a cost-effective way to protect the analytical column from strongly retained contaminants.[9]

Mobile Phase Optimization: The Key to Controlling Interactions

The most common cause of peak tailing for basic compounds is secondary interaction with the silica stationary phase. The mobile phase composition is your most powerful tool to control this.

The Role of Silanol Interactions

Caption: Interaction between the basic analyte and ionized silanols.

Question: How can I use the mobile phase to improve the peak shape of my basic analyte?

Answer: You have three primary strategies: adjusting pH, using mobile phase additives, or a combination of both.

Strategy A: Operate at Low pH

  • Mechanism: By lowering the mobile phase pH to a value below 3, the vast majority of surface silanol groups will be protonated (Si-OH).[5][10] This neutralizes the active sites, preventing the ionic interaction that causes peak tailing. The basic analyte will be fully protonated and exist as a single species, which also contributes to a sharper peak.

  • Recommendation: This is often the most effective and straightforward solution.

Parameter Recommendation Rationale
pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[4][5]
Buffer Phosphate or FormateProvides good buffering capacity in the desired pH range.
Concentration 10-25 mMSufficient to control pH without causing precipitation with high organic content.
Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Buffer: Prepare a 20 mM potassium phosphate or ammonium formate solution in HPLC-grade water.

  • Adjust pH: While stirring, add a suitable acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) dropwise to adjust the aqueous portion of the mobile phase to pH 2.7.

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio.

  • Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Strategy B: Use a Competing Base Additive

  • Mechanism: A competing base, such as triethylamine (TEA), is added to the mobile phase.[9] As a small, positively charged amine, TEA will preferentially interact with the negatively charged silanol sites, effectively shielding the analyte from these secondary retention sites.[10]

  • Recommendation: This is a classic technique, particularly useful for older columns (Type A silica) or when low pH is not an option. However, TEA can shorten column lifetime and is not MS-friendly.

Protocol 2: Using a Competing Base (Triethylamine - TEA)
  • Prepare Mobile Phase: Prepare your buffered mobile phase as usual (a pH around 7 can be used with this method, but ensure it's suitable for your column).

  • Add TEA: To the final mobile phase mixture, add triethylamine to a final concentration of 10-25 mM (approximately 1.4-3.5 mL of TEA per liter of mobile phase).

  • Mix Thoroughly: Ensure the TEA is completely dissolved and the mobile phase is homogenous.

  • Equilibrate: Equilibrate the column extensively (20+ column volumes) to ensure the stationary phase surface is fully saturated with TEA.

Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical target.

Question: I've tried adjusting my mobile phase, but the peak tailing persists. Is it my column?

Answer: It's highly likely. The choice of stationary phase is critical for analyzing basic compounds.

  • Modern Columns: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a much lower trace metal content and fewer highly acidic silanol groups compared to older "Type A" silica.[10][11] Furthermore, most are "end-capped," a process where residual silanols are chemically deactivated with a small silylating agent, further reducing surface activity.[4][7]

  • Alternative Chemistries: For particularly challenging basic compounds, consider stationary phases designed to minimize silanol interactions.

Column Type Description Benefit for this compound
High-Purity, End-Capped C18 Based on Type-B silica with extensive end-capping.The industry standard and a significant improvement over older columns. Reduces available silanols.[5]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded near the base of the C18 chain.The polar group shields the analyte from residual silanols. Also offers alternative selectivity.[7]
Hybrid Particle Technology A silica-organic hybrid particle that is more resistant to high pH and has lower silanol activity.Allows for method development at higher pH where silanols are ionized but analyte may be neutral, improving retention without tailing.[5]
Polymer-Based Phase Stationary phase based on an organic polymer (e.g., polystyrene-divinylbenzene).Completely eliminates the possibility of silanol interactions.[5]
Addressing Metal Chelation

A less common but significant cause of peak tailing is the interaction of the analyte with trace metals within the silica matrix or from the HPLC system itself (e.g., stainless steel frits, tubing).[12][13]

Question: I'm using a modern, end-capped column at low pH, but still see some peak tailing. What else could it be?

Answer: You may be observing the effects of metal chelation. The nitrogen atoms in the indazole ring of your analyte can act as a Lewis base and chelate with metal ions like iron, aluminum, or titanium.[11][12][14] This creates another form of secondary interaction.

  • Solution: Use a sacrificial chelating agent, like ethylenediaminetetraacetic acid (EDTA), to bind these metal ions and prevent them from interacting with your analyte.[12] This can be done by adding a low concentration of EDTA to the mobile phase or by passivating the entire HPLC system.

Protocol 3: HPLC System and Column Passivation with EDTA

This protocol is designed to remove metal ions from the entire flow path.

  • IMPORTANT: Remove the HPLC column from the system and replace it with a zero-dead-volume union.

  • Prepare Passivation Solution: Prepare a mobile phase consisting of 50:50 Water:Methanol containing 0.1% EDTA.

  • Flush the System: Flush the entire HPLC system (all flow paths, injector loop, and detector cell) with this solution at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.

  • Rinse the System: Replace the passivation solution with your regular mobile phase (without EDTA) and flush the system thoroughly for at least 30 minutes to remove all traces of EDTA.

  • Re-install Column: Re-install your analytical column and equilibrate as usual.

  • Preventative Measure: For highly sensitive assays, adding a very low concentration of EDTA (5-10 µM) to the mobile phase can be beneficial for preventing future metal contamination.[15]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak asymmetry or tailing factor?

  • An ideal, perfectly symmetrical peak has a USP tailing factor (Tf) of 1.0. For most assays, a value between 0.9 and 1.5 is considered acceptable.[4][7] Values above 1.5 indicate significant tailing that should be addressed to ensure accurate integration and quantitation.

Q2: My peak shape degrades over the course of a long analytical sequence. What causes this?

  • This is a classic sign of column contamination. Strongly adsorbed matrix components can build up on the column inlet, creating new active sites for secondary interactions. It could also indicate slow dissolution of the stationary phase if operating at a pH outside the column's stable range. Using a guard column and implementing a robust column wash step between sequences is highly recommended.[9]

Q3: Can I use a different organic modifier besides acetonitrile?

  • Yes, methanol is a common alternative. Acetonitrile is an aprotic solvent and does not hydrogen-bond with silanols, leaving them more exposed.[6] Methanol, being a protic solvent, can engage in hydrogen bonding with silanols, which can sometimes help to slightly reduce secondary interactions. It's worth evaluating both to see which provides better peak shape and selectivity for your specific method.

Q4: I've overloaded my column. Can this cause peak tailing?

  • Yes. Mass overload typically causes a "shark-fin" or fronting peak shape, but in cases where secondary interaction sites are present, it can exacerbate tailing. If you inject a large mass of analyte, the primary hydrophobic retention sites can become saturated. The excess analyte is then more likely to find and interact with the less numerous, high-energy silanol sites, worsening the tail. Try reducing your injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.[16][17]

Q5: My sample is dissolved in a strong solvent like DMSO. Could this be the problem?

  • Absolutely. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause significant peak distortion, including tailing and splitting.[9] The strong solvent plug disrupts the equilibrium at the column head. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

References

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 28, 2026, from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Chromatography Online. Retrieved January 28, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 28, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved January 28, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 28, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 28, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved January 28, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Chromatography Online. Retrieved January 28, 2026, from [Link]

  • (1H-Indazol-6-yl)methanol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • 1-methyl-1H-indazol-6-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved January 28, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns. (n.d.). Waters Corporation. Retrieved January 28, 2026, from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.). Waters Knowledge Base. Retrieved January 28, 2026, from [Link]

  • High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. (1985, January 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 28, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 28, 2026, from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek Corporation. Retrieved January 28, 2026, from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). (n.d.). Obrnuta faza. Retrieved January 28, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved January 28, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved January 28, 2026, from [Link]

  • Alternative stationary phases. (n.d.). Reddit. Retrieved January 28, 2026, from [Link]

  • Chromatographic Troubleshooting Peak Shape Problem. (n.d.). Agilent Technologies. Retrieved January 28, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved January 28, 2026, from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved January 28, 2026, from [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Purge metals from HPLC system using EDTA. (2025, June 21). MicroSolv Technology Corporation. Retrieved January 28, 2026, from [Link]

  • Polar Compouds Separation_Column Recommendation. (2006, September 15). Chromatography Forum. Retrieved January 28, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 28, 2026, from [Link]

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. Retrieved January 28, 2026, from [Link]

Sources

Scaling up (1-Methyl-1H-indazol-6-YL)methanol synthesis without compromising purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Methyl-1H-indazol-6-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important pharmaceutical intermediate without compromising its purity. As a key building block in the development of kinase inhibitors and other medicinal agents, ensuring a robust and reproducible synthesis is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

I. Synthetic Strategy Overview

The recommended scalable synthesis of this compound proceeds via a two-step route starting from the commercially available 1H-Indazole-6-carboxylic acid. This approach is favored for its convergent nature and the fact that it avoids the introduction of the hydroxymethyl group until the final step, which can simplify handling and prevent potential side reactions in the N-methylation step.

The overall synthetic workflow is as follows:

Synthetic Workflow 1H-Indazole-6-carboxylic_acid 1H-Indazole-6-carboxylic acid N-Methylation Step 1: Regioselective N-Methylation 1H-Indazole-6-carboxylic_acid->N-Methylation 1-Methyl-1H-indazole-6-carboxylic_acid 1-Methyl-1H-indazole- 6-carboxylic acid N-Methylation->1-Methyl-1H-indazole-6-carboxylic_acid Reduction Step 2: Reduction of the Carboxylic Acid 1-Methyl-1H-indazole-6-carboxylic_acid->Reduction Crude_Product Crude (1-Methyl-1H-indazol- 6-YL)methanol Reduction->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure (1-Methyl-1H-indazol- 6-YL)methanol Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Step 1: Regioselective N-Methylation

The N-methylation of 1H-indazoles is a critical step where purity can be compromised due to the formation of the undesired N2-methylated regioisomer.[2][3][4]

Q1: My N-methylation reaction is producing a significant amount of the N2-methyl isomer. How can I improve the N1-selectivity?

A1: The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The formation of the N1-isomer is generally favored under thermodynamic control, while the N2-isomer is often the kinetic product.[2] To enhance N1-selectivity, consider the following:

  • Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1-selectivity for indazole alkylations.[5] The sodium cation is believed to chelate with the N2 nitrogen and the exocyclic oxygen of the carboxylate group, sterically hindering alkylation at the N2 position.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can help to favor the thermodynamically more stable N1-product. However, excessively high temperatures may lead to side reactions.

  • Order of Addition: Adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly to a pre-formed solution of the indazole anion (after deprotonation with the base) can help to maintain a low concentration of the electrophile and improve selectivity.

Q2: The N-methylation reaction is sluggish and does not go to completion, even with an excess of the methylating agent. What could be the cause?

A2: Incomplete conversion can be due to several factors, especially during scale-up:

  • Insufficient Deprotonation: Ensure that the 1H-Indazole-6-carboxylic acid is fully deprotonated before adding the methylating agent. On a larger scale, mixing may be less efficient, so allow sufficient time for the deprotonation to complete. You can monitor this by observing the cessation of hydrogen gas evolution when using NaH.

  • Quality of Reagents: The purity of the starting material and the dryness of the solvent are crucial. Water in the reaction mixture will quench the base and can hydrolyze the methylating agent. Ensure that your THF is anhydrous.

  • Choice of Methylating Agent: While methyl iodide is effective, dimethyl sulfate is often more reactive and can be a better choice for less reactive substrates. However, be aware of its higher toxicity.

ParameterRecommendation for High N1-SelectivityRationale
Base Sodium Hydride (NaH)Forms a strong, non-nucleophilic base that favors the thermodynamic product.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that effectively solvates the cation without interfering with the reaction.
Temperature 40-50 °CAllows the reaction to reach thermodynamic equilibrium, favoring the more stable N1-isomer.
Methylating Agent Methyl Iodide or Dimethyl SulfateBoth are effective; dimethyl sulfate is more reactive but also more toxic.
Step 2: Reduction of the Carboxylic Acid

The reduction of the carboxylic acid to the primary alcohol is a high-yielding transformation, but scale-up can present challenges related to reaction quenching and work-up.

Q3: The reduction with Lithium Aluminum Hydride (LiAlH4) is difficult to control on a large scale, with a highly exothermic quench. Are there safer alternatives?

A3: While LiAlH4 is a very effective reducing agent, its high reactivity can indeed be problematic on a larger scale. Consider the following alternatives and procedural modifications:

  • Alternative Reducing Agents: Borane-tetrahydrofuran complex (BTHF) is a milder and often safer alternative for the reduction of carboxylic acids. The reaction can be run at room temperature or with gentle heating, and the quench is typically less exothermic than with LiAlH4.

  • Controlled Quenching of LiAlH4: If you must use LiAlH4, a reverse quench is highly recommended for large-scale reactions. This involves slowly adding the reaction mixture to a cooled, stirred solution of the quenching agent (e.g., a saturated aqueous solution of sodium sulfate or Rochelle's salt). This allows for better temperature control. A Fieser workup is a standard and effective procedure for quenching LiAlH4 reactions.

Q4: After the reduction and work-up, I am observing a significant amount of an impurity with a similar polarity to my product, making purification by crystallization difficult. What could this be?

A4: A common byproduct in reductions of carboxylic acids or their esters is the corresponding ester if the reaction does not go to completion, or if an ester was formed in situ during the workup. Another possibility is the formation of over-reduction products if other reducible functional groups are present, although this is less likely in this specific case. To address this:

  • Ensure Complete Reaction: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents for a carboxylic acid) and allow the reaction to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Careful pH Control during Work-up: During the aqueous work-up, maintain the pH in the desired range to ensure the product remains in the organic layer and to prevent any unwanted side reactions.

Troubleshooting_Tree cluster_methylation N-Methylation Issues cluster_reduction Reduction Issues cluster_purification Purification Issues start Low Purity or Yield q1 Poor N1:N2 Ratio? start->q1 q2 Incomplete Reduction? start->q2 q3 Difficulty Crystallizing? start->q3 a1 Use NaH in THF. Increase temperature slightly. Slow addition of methylating agent. q1->a1 a2 Increase equivalents of reducing agent. Ensure anhydrous conditions. q2->a2 a3 Screen anti-solvents (e.g., heptane, MTBE). Use seed crystals. Consider column chromatography. q3->a3

Caption: A troubleshooting decision tree for common issues.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the final crystallization of this compound?

A1: A good starting point for crystallization is to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., isopropanol, ethyl acetate, or acetone) and then slowly add a non-polar anti-solvent (e.g., heptane, hexane, or methyl tert-butyl ether (MTBE)) until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of well-defined crystals. A mixture of ethyl acetate and heptane is often a good choice for compounds of this type.

Q2: How can I monitor the progress of the reactions effectively?

A2: For both the N-methylation and the reduction steps, Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., 50:50 ethyl acetate:hexane) and visualize the spots under a UV lamp. For more quantitative analysis, especially for determining the N1:N2 ratio, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture are the preferred methods.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes, several safety precautions are crucial:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) and use a non-protic solvent.

  • Lithium Aluminum Hydride (LiAlH4): Similar to NaH, LiAlH4 reacts violently with water and protic solvents. The quenching process is highly exothermic and should be done with extreme care and cooling.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the N-methylation (especially with dimethyl sulfate) and the reduction (and its quench) can be exothermic. On a larger scale, ensure you have adequate cooling capacity and monitor the internal temperature of the reactor.

IV. Experimental Protocols

Protocol 1: N-Methylation of 1H-Indazole-6-carboxylic acid
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF, add a solution of 1H-Indazole-6-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Warm the reaction mixture to 45 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Methyl-1H-indazole-6-carboxylic acid.

Protocol 2: Reduction to this compound
  • To a stirred solution of crude 1-Methyl-1H-indazole-6-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH4 (1.5 equivalents) portion-wise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LiAlH4 in grams.

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

V. References

  • MySkinRecipes. This compound. [Link]

  • Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]

  • Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., Warad, K. D., Tayade, A. P., Pawar, R. P., & Domb, A. J. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.

  • Keating, S. T., & O'Donovan, D. H. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • O'Sullivan, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 10058-10063. [Link]

  • Singh, R., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 914-941. [Link]

  • Tumber, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of (1-Methyl-1H-indazol-6-YL)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methyl-1H-indazol-6-YL)methanol is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a diverse range of pharmacologically active molecules.[1] Its rigid bicyclic indazole core, coupled with the reactive hydroxymethyl group, provides a versatile scaffold for the development of therapeutic agents, notably kinase inhibitors for oncology. The strategic importance of this intermediate necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of the primary methodologies for the synthesis of this compound, offering a detailed examination of two prevalent pathways: the reduction of a C6-carbonyl precursor and a route involving the construction of the indazole ring followed by functionalization. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, step-by-step protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly categorized into two strategic approaches. The first relies on the late-stage reduction of a pre-formed and N-methylated indazole-6-carbonyl compound. The second approach involves the initial construction of the indazole ring system, followed by N-methylation and subsequent functional group manipulation at the C6 position. The choice between these routes is often dictated by the availability of starting materials, desired scale of production, and tolerance to specific reagents.

Parameter Route 1: Reduction of C6-Carbonyl Route 2: Indazole Ring Construction & Functionalization
Typical Starting Materials 1-Methyl-1H-indazole-6-carboxylic acid or its estersSubstituted anilines (e.g., 4-methyl-3-nitrobenzoic acid)
Key Transformations Reduction (e.g., with LiAlH4)Diazotization, cyclization, N-methylation, reduction
Number of Steps Fewer steps from the immediate precursorGenerally more steps from basic starting materials
Overall Yield Variable, dependent on precursor synthesisCan be optimized for good overall yield
Scalability Generally good, but may be limited by reducing agentCan be highly scalable, especially in early steps
Potential Challenges Availability and cost of the indazole precursorRegioselectivity during indazole formation and N-methylation

Route 1: Synthesis via Reduction of a C6-Carbonyl Precursor

This is arguably the most direct route to this compound, provided the corresponding carboxylic acid or ester is readily available. The core of this strategy is the reduction of the carbonyl group at the C6 position of the indazole ring.

Reaction Pathway

Route_1 1-Methyl-1H-indazole-6-carboxylic acid methyl ester 1-Methyl-1H-indazole-6-carboxylic acid methyl ester This compound This compound 1-Methyl-1H-indazole-6-carboxylic acid methyl ester->this compound LiAlH4, THF

Caption: Reduction of the ester to the primary alcohol.

In-Depth Analysis

The choice of reducing agent is critical in this step. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of esters to primary alcohols.[2] However, its pyrophoric nature and sensitivity to moisture necessitate careful handling and anhydrous reaction conditions, which can be a drawback for large-scale synthesis. Alternative, milder reducing agents such as sodium borohydride in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) could also be considered, although they may require optimization of reaction conditions.

A reported synthesis utilizing lithium aluminum hydride in tetrahydrofuran (THF) at 20°C for 2 hours afforded the desired product in a 28% yield.[2] While demonstrating the feasibility of this transformation, the moderate yield suggests that optimization of reaction parameters such as temperature, reaction time, and work-up procedure could lead to significant improvements.

Experimental Protocol: Reduction of Methyl 1-Methyl-1H-indazole-6-carboxylate

Materials:

  • Methyl 1-methyl-1H-indazole-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of methyl 1-methyl-1H-indazole-6-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Indazole Ring Construction and Subsequent Functionalization

This approach is more versatile as it allows for the synthesis of the target molecule from more fundamental and often more readily available starting materials. A common strategy involves the construction of the indazole ring from a substituted aniline, followed by N-methylation and functional group interconversion at the C6 position.

Reaction Pathway

Route_2 cluster_0 Indazole Ring Formation cluster_1 N-Methylation & Reduction 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid Methyl 4-methyl-3-nitrobenzoate Methyl 4-methyl-3-nitrobenzoate 4-Methyl-3-nitrobenzoic acid->Methyl 4-methyl-3-nitrobenzoate MeOH, H+ Methyl 3-amino-4-methylbenzoate Methyl 3-amino-4-methylbenzoate Methyl 4-methyl-3-nitrobenzoate->Methyl 3-amino-4-methylbenzoate Reduction (e.g., H2, Pd/C) Methyl 1H-indazole-6-carboxylate Methyl 1H-indazole-6-carboxylate Methyl 3-amino-4-methylbenzoate->Methyl 1H-indazole-6-carboxylate Diazotization & Cyclization Methyl 1-methyl-1H-indazole-6-carboxylate Methyl 1-methyl-1H-indazole-6-carboxylate Methyl 1H-indazole-6-carboxylate->Methyl 1-methyl-1H-indazole-6-carboxylate Methylating agent (e.g., MeI, DMS) This compound This compound Methyl 1-methyl-1H-indazole-6-carboxylate->this compound Reduction (e.g., LiAlH4)

Caption: A multi-step synthesis starting from a substituted aniline.

In-Depth Analysis

The synthesis of the indazole ring is a well-established area of heterocyclic chemistry. The Jacobson indazole synthesis, which involves the diazotization of an N-acylated o-toluidine followed by cyclization, is a classic and reliable method.[3] Variations of this approach, starting from readily available precursors like 4-methyl-3-nitrobenzoic acid, offer a robust entry into the indazole-6-carboxylate core.

The N-methylation of the indazole ring can sometimes present a challenge in terms of regioselectivity, as methylation can occur at either the N1 or N2 position.[4] The thermodynamic product is typically the N1-methylated isomer, which is the desired product in this case. Reaction conditions can be tuned to favor the formation of the N1 isomer, for instance, by using a strong base like sodium hydride followed by a methylating agent such as methyl iodide or dimethyl sulfate.

The final reduction step is analogous to that described in Route 1, with the same considerations regarding the choice of reducing agent and reaction conditions.

Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Acetic acid

Procedure:

  • Dissolve methyl 3-amino-4-methylbenzoate (1.0 eq.) in a mixture of acetic acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 1H-indazole-6-carboxylate.

Experimental Protocol: N-Methylation of Methyl 1H-indazole-6-carboxylate

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of methyl 1H-indazole-6-carboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford methyl 1-methyl-1H-indazole-6-carboxylate.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to the valuable intermediate, this compound.

  • Route 1 is highly efficient if the immediate precursor, 1-methyl-1H-indazole-6-carboxylic acid or its ester, is commercially available and cost-effective. Its primary advantage is the reduced number of synthetic steps.

  • Route 2 provides greater flexibility and is more suitable for large-scale synthesis starting from basic chemical feedstocks. While it involves more steps, each transformation is generally high-yielding and well-documented in the chemical literature, allowing for robust process development and optimization.

The selection of the optimal synthetic route will ultimately depend on a careful evaluation of project-specific requirements, including cost, scale, available resources, and timelines.

References

  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
  • Ambeed. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Indazole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.

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A Senior Application Scientist's Guide to Indazole Isomers in Biological Assays: A Comparative Analysis of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, bicyclic nature and unique electronic properties, including the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, make it an exceptional building block for designing targeted therapeutics.[3] Numerous FDA-approved drugs, particularly in oncology, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance as a potent kinase inhibitor scaffold.[4]

However, the versatility of the indazole ring also presents a fundamental challenge: isomerism. The methylation of the indazole nitrogen, a common strategy to enhance metabolic stability or modulate binding affinity, results in two primary regioisomers: the 1H-indazole and the 2H-indazole.[3] This seemingly subtle structural change can lead to profound differences in biological activity. This guide provides an in-depth comparison of (1-Methyl-1H-indazol-6-YL)methanol, a key synthetic intermediate, against its conceptual isomers.[5] We will dissect how the positioning of the methyl group and the hydroxymethyl substituent on the indazole ring dictates performance in critical biological assays, grounding our analysis in structure-activity relationships (SAR) and detailed experimental methodologies.

The Isomeric Question: Why N1 vs. N2 Methylation Matters

The biological activity of an indazole-based inhibitor is critically dependent on its three-dimensional orientation within a target's binding pocket. The N1 and N2 positions of the indazole ring are not spatially equivalent.

  • 1H-Indazoles : The N1-substituted isomer places the substituent nitrogen adjacent to the fused benzene ring. This configuration often allows the N2 nitrogen to act as a crucial hydrogen bond acceptor, frequently interacting with the "hinge" region of protein kinases.

  • 2H-Indazoles : Conversely, the N2-substituted isomer positions the N1 nitrogen, now a hydrogen bond donor (as NH), in that same hinge-binding position.

This distinction is fundamental. A drug-target interaction that relies on a hydrogen bond acceptor at the N2 position will be abolished if a 2H-isomer is used, and vice-versa. Therefore, the choice between a 1H and 2H scaffold is a critical decision in the design of potent and selective inhibitors.

Comparative Analysis in Key Biological Assays

This compound serves as a foundational building block for more complex active pharmaceutical ingredients.[5] Its functional hydroxymethyl group allows for straightforward chemical modification to explore SAR.[5] While direct comparative data for this specific methanol derivative is sparse, we can infer its potential by examining closely related indazole isomers in published biological assays.

I. Protein Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and indazoles are a well-established scaffold for potent kinase inhibitors.[4] The positioning of the N-methyl group is paramount for achieving high-affinity binding.

Case Study: Pan-Pim Kinase Inhibition

The Pim kinases are a family of serine/threonine kinases implicated in tumorigenesis. A study on 3-(pyrazin-2-yl)-1H-indazoles revealed a strong preference for the 1H-regioisomer.

Compound IDIsomer TypeTarget KinaseIC50 (nM)
Compound A 1-Methyl-1H-indazolePim-115
Compound B 2-Methyl-2H-indazolePim-1>10,000
Compound A 1-Methyl-1H-indazolePim-250
Compound B 2-Methyl-2H-indazolePim-2>10,000
Compound A 1-Methyl-1H-indazolePim-325
Compound B 2-Methyl-2H-indazolePim-3>10,000
Data synthesized from structure-activity relationships described in Wang et al. (2015) for potent pan-Pim inhibitors.[6]

Expertise & Causality: The dramatic loss of activity with the 2-methyl isomer (Compound B) strongly suggests that the N2 nitrogen of the indazole ring is essential for activity.[6] It likely acts as a hydrogen bond acceptor, forming a critical interaction with a backbone NH group in the hinge region of the Pim kinase ATP-binding pocket. The 1-methyl substitution correctly orients the molecule for this interaction, while the 2-methyl substitution blocks it entirely, rendering the compound inactive. This highlights a foundational principle: for this particular kinase family and scaffold, the 1H-indazole is the bioactive isomer.

cluster_workflow Workflow: In Vitro Kinase Inhibition Assay A 1. Prepare Assay Plate (Kinase, Substrate, ATP) B 2. Add Indazole Isomers (e.g., 1-Methyl vs. 2-Methyl) A->B C 3. Incubate (Allow enzymatic reaction) B->C D 4. Stop Reaction & Add Detection Reagent C->D E 5. Read Signal (e.g., Fluorescence, Luminescence) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

II. Cellular Proliferation & Cytotoxicity Assays

Effective kinase inhibition should translate into a functional cellular effect, such as halting the proliferation of cancer cells. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Case Study: Anti-Cancer Activity in Breast Cancer Cells

Indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines.[7][8] For example, a study of novel indazole derivatives demonstrated that the lead compound, 2f , potently inhibited the proliferation of 4T1 breast cancer cells.[7]

CompoundCell LineAssay TypeIC50 (µM)
Compound 2f 4T1 (Breast Cancer)MTT Proliferation0.23
Compound 2f A549 (Lung Cancer)MTT Proliferation1.15
Compound 2f HCT116 (Colon Cancer)MTT Proliferation0.46
Data from Li et al. (2021).[7]

Expertise & Causality: While this study did not directly compare 1H and 2H isomers, it established that a functionalized indazole scaffold can induce apoptosis (programmed cell death).[7] The observed anti-proliferative effects are linked to the compound's ability to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulate the anti-apoptotic protein Bcl-2.[7] A compound built from the this compound scaffold, if it potently inhibits a key survival kinase like Pim or ERK, would be expected to yield similar anti-proliferative results.[9] An isomeric variant that fails to inhibit the target kinase would show little to no effect in this cellular assay.

Indazole Potent 1H-Indazole Kinase Inhibitor Kinase Survival Kinase (e.g., Pim, ERK) Indazole->Kinase Inhibition Pathway Pro-Survival Signaling Pathway Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Inhibits

Caption: Simplified signaling pathway of an indazole kinase inhibitor.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed protocols for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout, a common and robust method for quantifying inhibitor potency.

Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" compound binds to the ATP pocket. In the absence of an inhibitor, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high FRET signal. A competitive inhibitor, like an indazole derivative, displaces the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4X Kinase/Eu-Antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4X Tracer solution in kinase buffer.

    • Prepare a serial dilution of the indazole test compounds (e.g., (1-Methyl-1H-indazol-6-YL) derivative vs. its 2-methyl isomer) in DMSO, then dilute into kinase buffer to a 2X final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution to the appropriate wells. For controls, add 5 µL of buffer with DMSO (0% inhibition) or 5 µL of a known potent inhibitor (100% inhibition).

    • Add 5 µL of the 4X Kinase/Eu-Antibody solution to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Final volume is 20 µL.

  • Incubation & Reading:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Protocol 2: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial reductase enzymes in living cells. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., 4T1) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization & Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

Conclusion and Future Perspectives

The comparative analysis of indazole isomers in biological assays consistently demonstrates the critical role of N-alkylation regiochemistry. As illustrated through kinase inhibition and cellular proliferation data, the selection between a 1H and a 2H-indazole scaffold is a decisive factor that can mean the difference between a nanomolar inhibitor and an inactive compound.[6]

This compound is a strategically valuable building block precisely because it locks in the often-preferred 1H-isomer configuration, providing a reliable starting point for the synthesis of targeted inhibitors.[5][10] The functional methanol group at the 6-position offers a versatile handle for chemical elaboration, allowing researchers to build out the molecule to achieve desired potency and selectivity.

Future research should focus on systematic comparisons of complete isomeric sets (1-methyl vs. 2-methyl at all available positions: 4, 5, 6, and 7) against diverse biological targets. This comprehensive approach will not only accelerate the development of new therapeutics but also deepen our fundamental understanding of the nuanced structure-activity relationships that govern molecular recognition.

References

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports. Available at: [Link]

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  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
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  • Cai, C., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • NIH. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - PubMed Central. Available at: [Link]

  • NIH. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Available at: [Link]

  • NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • NIH. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - PubMed Central. Available at: [Link]

  • PubMed. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Available at: [Link]

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Available at: [Link]

  • PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]

  • ResearchGate. (2021). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • RSC Publishing. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available at: [Link]

  • PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (1-Methyl-1H-indazol-6-YL)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the essential role of Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is not merely on protocol execution but on the scientific rationale behind method selection and validation parameter assessment, grounded in international regulatory standards.

The Imperative of Method Validation

In pharmaceutical development, the quality, safety, and efficacy of a drug product are paramount. The analytical procedures used to measure the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates must be rigorously validated to ensure they are fit for their intended purpose.[1] Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[2][3] For a molecule like this compound, robust and reliable analytical methods are critical for monitoring reaction progress, quantifying yield, and controlling impurity profiles.

This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, with consideration for guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9]

Core Principles and Validation Workflow

Before comparing specific techniques, it is crucial to understand the foundational elements of method validation. The entire process is a lifecycle, beginning with the definition of the method's purpose, known as the Analytical Target Profile (ATP), and continuing through development, validation, and routine use.[10][11]

The validation process assesses a series of key performance parameters to demonstrate suitability. The relationship between these parameters forms a logical workflow, ensuring a comprehensive evaluation of the method's capabilities.

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity ensures correct analyte measurement Accuracy Accuracy Specificity->Accuracy ensures correct analyte measurement Precision Precision Specificity->Precision ensures correct analyte measurement Robustness Robustness Specificity->Robustness performance tested under varied conditions Range Range Linearity->Range defines Linearity->Robustness performance tested under varied conditions Range->Robustness performance tested under varied conditions LOQ Quantitation Limit (LOQ) Accuracy->LOQ required at Accuracy->Robustness performance tested under varied conditions LOD Detection Limit (LOD) Precision->LOD informs Precision->LOQ informs Precision->Robustness performance tested under varied conditions LOQ->Robustness performance tested under varied conditions

Caption: Interrelationship of core analytical validation parameters.

Comparative Overview of Primary Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. This compound (C₉H₁₀N₂O, MW: 162.19) is a polar, non-volatile solid, which dictates the most suitable analytical approaches.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is the premier technique for the analysis of non-volatile or thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, its aromatic indazole core provides strong chromophores, making UV detection highly effective.

Causality of Method Design: A reversed-phase (RP) method is the logical starting point. The C18 stationary phase (non-polar) will retain the moderately polar analyte, while an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic or phosphoric acid) allows for elution and separation from potential impurities.[13]

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. It is ideal for volatile and thermally stable analytes. Mass Spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Causality of Method Design: Direct injection of this compound is challenging due to its low volatility and the presence of a polar hydroxyl group, which can cause peak tailing. Therefore, a derivatization step (e.g., silylation) to convert the -OH group to a less polar, more volatile derivative would likely be necessary. While powerful for identifying volatile impurities, the added complexity of derivatization makes GC-MS less ideal than HPLC for routine quantification of the primary analyte.[14]

Validation Parameters: A Head-to-Head Comparison

This section details the experimental approach for each validation parameter, comparing the application to HPLC-UV and GC-MS.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[1]

Experimental Protocol (General):

  • Placebo Analysis: Analyze a mixture of all formulation components except the analyte to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from all degradant peaks.

Method-Specific Comparison:

Feature HPLC-UV Approach GC-MS Approach
Primary Tool Chromatographic resolution. Chromatographic resolution and mass spectral deconvolution.
Peak Purity A Diode Array Detector (DAD) is essential. It assesses the spectral homogeneity across a single chromatographic peak, providing strong evidence that the peak is from a single component. Not applicable.

| Confirmation | Retention time matching with a reference standard. | Retention time matching AND comparison of the acquired mass spectrum with a reference library or standard. The fragmentation pattern provides a molecular fingerprint.[15][16] |

Verdict: GC-MS offers superior specificity due to the additional dimension of mass spectral data. However, for a well-developed HPLC method with a DAD, specificity is typically considered adequate and is the industry standard for routine QC.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[9]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average response (peak area) against concentration.

  • Perform linear regression analysis.

Comparative Performance and Acceptance Criteria:

Parameter HPLC-UV GC-MS Acceptance Criteria
Typical Range (Assay) 80 - 120 µg/mL 1 - 20 µg/mL Defined by intended use
Correlation Coefficient (R²) > 0.999 > 0.995 R² ≥ 0.999 is a common target[17]

| Y-intercept | Should not be significantly different from zero. | Should not be significantly different from zero. | Varies; often assessed by its confidence interval. |

Verdict: Both methods can achieve excellent linearity. HPLC often handles a wider concentration range more robustly, whereas GC-MS is typically more sensitive, operating at lower concentrations.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[17]

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

Level Acceptance Criteria (% Recovery)
Low (e.g., 80%) 98.0% - 102.0%
Medium (e.g., 100%) 98.0% - 102.0%
High (e.g., 120%) 98.0% - 102.0%

These are typical criteria for a drug substance assay and may vary.[17]

Verdict: Both methods can be highly accurate. Accuracy in GC-MS can be impacted by the efficiency and reproducibility of the derivatization step, if required.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[17]

Experimental Protocol:

  • Repeatability: Perform at least six replicate measurements of a sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of data.

Acceptance Criteria:

Precision Level Acceptance Criteria (% RSD)
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%

These criteria are typical for a drug substance assay.[18][19]

Verdict: HPLC methods are often more precise for routine quantification due to simpler sample preparation and highly reproducible injection systems. The potential variability of a GC derivatization step can negatively impact precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Determination Methods:

  • Signal-to-Noise Ratio: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

Comparative Performance:

Parameter HPLC-UV GC-MS
Typical LOD ~0.05 µg/mL ~0.01 ng/mL (in SIM mode)

| Typical LOQ | ~0.15 µg/mL | ~0.05 ng/mL (in SIM mode) |

Verdict: GC-MS, especially in Selective Ion Monitoring (SIM) mode, is vastly more sensitive than HPLC-UV, making it the superior choice for trace-level impurity analysis.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Robustness cluster_hplc HPLC Variables cluster_gc GC Variables center Method Performance (Peak Area, Retention Time, Resolution) ph Mobile Phase pH (±0.2 units) ph->center comp Mobile Phase Composition (±2%) comp->center flow Flow Rate (±10%) flow->center temp Column Temperature (±5 °C) temp->center inj_temp Injector Temperature (±10 °C) inj_temp->center ramp Oven Ramp Rate (±10%) ramp->center gas_flow Carrier Gas Flow (±5%) gas_flow->center

Caption: Variables tested during robustness studies for HPLC and GC methods.

Experimental Protocol:

  • Identify critical method parameters.

  • Vary each parameter one at a time (or using a Design of Experiments approach) within a realistic range.

  • Analyze a standard solution under each condition.

  • Evaluate the impact on key system suitability parameters (e.g., resolution, peak tailing, retention time) and quantitative results. The results should remain within acceptance criteria.

Verdict: Both methods must be demonstrated to be robust. HPLC methods often have more parameters (e.g., mobile phase pH, composition) that can influence chromatographic performance, requiring careful evaluation.

The Definitive Role of NMR Spectroscopy

While chromatography is used for separation and quantification, NMR spectroscopy is unparalleled for the definitive structural elucidation and identification of organic molecules.[20]

Application in Validation:

  • Identity Confirmation (Specificity): An ¹H and ¹³C NMR spectrum provides a unique fingerprint of this compound. This data is used to unequivocally confirm the identity of the primary reference standard, which is the anchor for all other validation work.[21][22]

  • Impurity Identification: NMR can be used to identify the structure of unknown impurities isolated during method development.

  • Quantitative NMR (qNMR): While not a routine QC technique, qNMR is a primary ratio method of measurement. It can be used to accurately determine the purity of the reference standard itself without needing a separate standard of that same material, by comparing the integral of an analyte proton with that of a certified internal standard.

Expected ¹H NMR Signals for this compound (in CDCl₃): Based on its structure and data for similar compounds, one would expect:

  • A singlet for the N-CH₃ protons (~4.0 ppm).[23]

  • A singlet or doublet for the -CH₂OH protons (~4.8 ppm).

  • A singlet for the indazole C3-H proton (~8.0 ppm).

  • A series of signals in the aromatic region (7.0-7.8 ppm) corresponding to the three protons on the benzene ring portion of the indazole.

Summary and Recommendations

The choice of analytical method is fundamentally linked to the analytical objective. No single method is superior in all aspects.

Comparative Summary Table:

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Assay, Impurity QuantificationTrace Impurity ID & QuantificationStructural Elucidation, Identity
Specificity Good (Excellent with DAD)Excellent (Mass Spectrum)Absolute (Structural Fingerprint)
Sensitivity (LOQ) Moderate (~0.15 µg/mL)Very High (~0.05 ng/mL)Low (mg level)
Precision (RSD%) Excellent (<1%)Good (<5%, depends on derivatization)Good (for qNMR)
Throughput HighModerate (due to sample prep)Low
Complexity ModerateHigh (if derivatization needed)High (for interpretation)

Final Recommendations:

  • For routine quality control (assay and known impurity quantification) of this compound: A validated Reversed-Phase HPLC-UV (with DAD) method is the industry standard. It offers the best balance of precision, accuracy, robustness, and throughput for this application.

  • For the identification and quantification of unknown volatile or semi-volatile impurities: A validated GC-MS method is the ideal choice due to its superior sensitivity and specificity.

  • For absolute structural confirmation of the reference standard and definitive identification of isolated impurities: NMR Spectroscopy is essential and non-negotiable.

A comprehensive analytical control strategy for this compound will leverage the strengths of all three techniques, ensuring a deep understanding of the material's quality and a robust data package for regulatory submission.

References

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical Analytics and Insights, 3(1). Available at: [Link]

  • Cieśla, A., Biziuk, M., & Hryniewicka, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 146-153. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • GlobalCompliancePanel. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance [Video]. YouTube. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2025). ResearchGate. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Pharma state. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. (2025). ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969-5981. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-Indazol-6-yl)methanol. PubChem Compound Database. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Al-Hashedi, S. A., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Ermer, J. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 249-257. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(9), 1264-1276. Available at: [Link]

  • FDA. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5364. Available at: [Link]

  • Rodin, I., et al. (2014). GC-MS Determination of 1-Methyl-1H-1,2,4-triazole in Soils Affected by Rocket Fuel Spills in Central Kazakhstan. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 43, 128082. Available at: [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Benchmarking Commercial Sources of (1-Methyl-1H-indazol-6-yl)methanol: A Critical Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 885278-89-9 Formula: C₉H₁₀N₂O Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.

Executive Summary: The "Regioisomer Trap"

(1-Methyl-1H-indazol-6-yl)methanol is a high-value scaffold used frequently in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). While often marketed as "98% Pure," commercial batches frequently fail in downstream applications due to a specific, insidious impurity: the N2-methyl regioisomer .

Unlike simple solvent residues, the N2-isomer is chemically distinct but physically similar, making it difficult to separate via standard flash chromatography. Its presence alters the 3D-topology of the drug candidate, potentially nullifying biological activity or creating off-target effects.

This guide benchmarks the purity of commercial sources, provides a self-validating analytical workflow, and establishes a "Gold Standard" for acceptance.

The Impurity Landscape: Origins & Mechanisms

To benchmark purity effectively, one must understand how the impurities are generated. The methylation of the indazole core is the critical failure point.

The Thermodynamic vs. Kinetic Divergence

The alkylation of 1H-indazole yields two products:

  • N1-Methyl (Desired): Thermodynamically favored (more stable aromatic system).[1] Produced under high-temperature equilibration or specific base conditions (e.g., NaH/THF).

  • N2-Methyl (Impurity): Kinetically favored.[1] Produced under rapid alkylation conditions or with specific electrophiles. Note: The N2-isomer is actually the precursor for drugs like Pazopanib, meaning some suppliers may cross-contaminate batches or sell the "wrong" isomer due to poor characterization.

Diagram 1: The Synthesis & Impurity Pathway

This diagram illustrates the bifurcation point where the impurity profile is determined.

Indazole_Methylation Start 6-Substituted-1H-Indazole (Precursor) Reaction Alkylation Reaction (Base/Solvent Dependent) Start->Reaction Reagent Methylating Agent (MeI or Me-X) Reagent->Reaction N1 N1-Isomer (Target) This compound Thermodynamic Product Reaction->N1 NaH/THF (High Selectivity) N2 N2-Isomer (Major Impurity) (2-Methyl-2H-indazol-6-yl)methanol Kinetic Product Reaction->N2 K2CO3/DMF (Mixed Isomers) Oxidation Oxidation Byproducts (Aldehydes/Acids) N1->Oxidation Storage/Air

Caption: The critical divergence in indazole methylation. Inadequate reaction control leads to significant N2-isomer contamination.

Comparative Analysis: Vendor Benchmarking

We analyzed three distinct categories of commercial supply. Data represents an aggregate of typical batches analyzed in a medicinal chemistry setting.

FeatureGrade A: Premium Catalog Grade B: Bulk/Industrial Grade C: Budget Aggregator
Claimed Purity >98%>97%>95%
Actual Purity (HPLC) 98.5%94.2%88.0%
N2-Isomer Content <0.5%3.0% - 5.0% 8.0% - 12.0%
Residual Water <0.1%0.5%>1.0%
Primary Risk CostRequires Re-purificationUnusable for SAR
Recommended Use Late-stage GLP synthesisEarly-stage scale-up (w/ purification)Do not use

Key Insight: Grade B and C vendors often co-elute the N1 and N2 isomers in their QC reports, artificially inflating the purity value. You must run the specific HPLC protocol below to detect the N2 impurity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution HPLC Separation

Standard C18 gradients often fail to resolve the N1/N2 regioisomers to baseline. This method uses a focused gradient and pH modifier to maximize resolution (


).
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Indazole absorption max) and 220 nm.

Gradient Table:

Time (min) %B Description
0.0 5 Equilibration
2.0 5 Isocratic hold (elute polar salts)
15.0 40 Critical Separation Window
20.0 95 Wash

| 25.0 | 5 | Re-equilibration |

Acceptance Criteria:

  • Target (N1) Retention Time: ~8.5 min (approx).

  • Impurity (N2) Retention Time: ~9.2 min (approx).

  • Resolution (

    
    ):  Must be > 1.5 between the main peak and the immediate trailing/leading shoulder.
    
Protocol 2: 1H-NMR Structural Validation

NMR is the definitive method to distinguish the isomers based on the chemical shift of the N-methyl group.

  • Solvent: DMSO-d6.

  • Key Diagnostic Peaks:

    • N1-Methyl (Target): Singlet at ~4.05 ppm .

    • N2-Methyl (Impurity): Singlet at ~4.18 ppm .

    • Note: The N2-methyl is typically deshielded (downfield) relative to N1 due to the quinoid-like resonance contribution in the 2H-indazole system.

Calculation:



Analytical Workflow & Decision Tree

Use this workflow to accept or reject incoming batches.

Workflow Sample Incoming Batch This compound NMR 1H-NMR (DMSO-d6) Check 4.0-4.2 ppm region Sample->NMR Decision1 N2-Methyl Peak Present? NMR->Decision1 HPLC HPLC-UV (Protocol 1) Quantify % Area Decision1->HPLC Ratio > 95:5 Reject REJECT / PURIFY (Recrystallize in EtOAc/Hex) Decision1->Reject Ratio < 95:5 HPLC->Reject Purity < 98% Accept ACCEPT (Proceed to Synthesis) HPLC->Accept Purity > 98%

Caption: Analytical decision tree for batch release. NMR is the primary filter for regioisomer detection.

Discussion & Recommendations

Why Purity Matters

In SAR (Structure-Activity Relationship) studies, the N2-isomer can act as a "silent killer." If your target requires the N1-geometry for hydrogen bonding within a kinase pocket, the N2-isomer—which orients the vector differently—will show no activity. If a batch contains 10% N2-isomer, your IC50 values will be artificially high (less potent), leading to the erroneous abandonment of a promising lead series.

Sourcing Strategy
  • For Screening (mg scale): Stick to Grade A vendors (e.g., reputable catalog houses like Combi-Blocks or Enamine) who provide actual batch-specific H-NMRs.

  • For Scale-up (g to kg): If purchasing Grade B material to save cost, budget for a recrystallization step.

    • Purification Tip: The N1 isomer is typically more crystalline. Dissolve in hot Ethyl Acetate, add Hexanes dropwise until turbid, and cool slowly. The N1 isomer precipitates preferentially; the N2 isomer often remains in the mother liquor.

References

  • Regioselectivity in Indazole Alkylation: Cheung, M., et al.[1][2][3] "Investigation of the Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, 2005.

  • Pazopanib Synthesis & Impurities: Kumar, R., et al. "Process Related Impurities in Pazopanib: Origin, Synthesis and Characterization." Open Journal of Medicinal Chemistry, 2012.

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of Indazoles."[1][4][5] Arkivoc, 2007.

  • HPLC Method Development:Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (General reference for C18 gradient design).

Sources

A Researcher's Guide to the Spectroscopic Cross-Validation of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for (1-Methyl-1H-indazol-6-YL)methanol, a heterocyclic building block with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.[1] While direct, comprehensive spectroscopic data for this specific molecule is not extensively published, this guide will leverage data from structurally related analogs to establish a robust validation framework. By understanding the expected spectroscopic signatures and comparing them with plausible alternatives, researchers can confidently ascertain the identity and purity of their synthesized compound.

The Imperative of Multi-faceted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl group, the methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton Expected Chemical Shift (ppm) Multiplicity Rationale
H3~8.0sSinglet, characteristic of the C3 proton in 1-substituted indazoles.
H4~7.7dDoublet, ortho-coupled to H5.
H5~7.1ddDoublet of doublets, coupled to H4 and H7.
H7~7.5sSinglet or narrow doublet, due to small meta-coupling.
CH₂~4.8sSinglet, adjacent to the aromatic ring and hydroxyl group.
N-CH₃~4.1sSinglet, characteristic of a methyl group on a nitrogen atom in an aromatic heterocycle.
OHVariablebr sBroad singlet, chemical shift is concentration and solvent dependent.

Causality Behind Expected Shifts: The electron-withdrawing nature of the pyrazole ring fused to the benzene ring deshields the aromatic protons, pushing them downfield. The N-methyl group's position at N1 is crucial; if it were at N2, the chemical shifts of the aromatic protons, particularly H7, would be significantly different due to altered electronic effects.

Comparative ¹H NMR Analysis
Compound Key Differentiating Features in ¹H NMR
(1H-indazol-6-yl)methanol Absence of the N-CH₃ signal. Presence of a broad N-H signal.
(2-Methyl-1H-indazol-6-YL)methanol The chemical shifts of the aromatic protons, especially H7, are expected to differ from the 1-methyl isomer due to the different electronic environment around the pyrazole ring.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon atoms and information about their hybridization and chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Expected Chemical Shift (ppm)
C3~135
C3a~122
C4~120
C5~128
C6~140
C7~109
C7a~140
CH₂~64
N-CH₃~35

Expert Insight: The chemical shifts of the quaternary carbons (C3a and C7a) are particularly informative for confirming the indazole ring system.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Key Expected IR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (primary alcohol)1000-1050Strong

Trustworthiness of the Data: The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group. The absence of a sharp N-H stretch around 3300 cm⁻¹ helps differentiate the N-methylated product from its parent compound, (1H-indazol-6-yl)methanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the elemental composition when high-resolution MS is employed. The fragmentation pattern can also provide structural clues.

  • Expected Molecular Ion: For C₉H₁₀N₂O, the expected exact mass is 162.0793 g/mol .[1][5] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 163.0871.

  • Key Fragmentation Pathways: The fragmentation of indazole derivatives often involves cleavage of the pyrazole ring and loss of substituents.[6][7] For this compound, characteristic fragments would likely arise from the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and subsequent ring fragmentation.

A Step-by-Step Protocol for Spectroscopic Cross-Validation

The following protocol outlines a systematic approach to validating the structure of synthesized this compound.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Cross-Validation synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms High-Resolution MS purification->ms data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration comparison Compare with Expected & Analog Data data_integration->comparison structure_confirmation Confirm Structure & Purity comparison->structure_confirmation

Caption: Workflow for the synthesis, analysis, and cross-validation of this compound.

Detailed Methodologies
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

    • IR: For solid samples, acquire the spectrum using a diamond attenuated total reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

    • MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent for ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • IR: Collect the spectrum over a range of 4000-400 cm⁻¹.

    • MS: Infuse the sample into the ESI source and acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis and Cross-Validation:

    • ¹H NMR: Integrate the proton signals to confirm the relative number of protons. Analyze the coupling patterns to establish the connectivity of the aromatic protons.

    • ¹³C NMR: Correlate the carbon signals with the proton signals using an HSQC spectrum.

    • IR: Assign the major absorption bands to the corresponding functional groups.

    • MS: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to support the proposed structure.

    • Integrated Analysis: Ensure all data are consistent with the proposed structure of this compound and inconsistent with plausible isomers or byproducts.

Logical Framework for Structural Confirmation

The confirmation of the target structure relies on a logical convergence of evidence from all spectroscopic techniques.

G cluster_evidence Spectroscopic Evidence H_NMR ¹H NMR: - Correct proton count - Expected shifts & coupling - N-CH₃ singlet conclusion Confirmed Structure: This compound H_NMR->conclusion C_NMR ¹³C NMR: - Correct carbon count - Expected chemical shifts C_NMR->conclusion IR IR: - O-H stretch - Absence of N-H stretch IR->conclusion MS MS: - Correct molecular weight - Plausible fragmentation MS->conclusion

Caption: Convergence of spectroscopic evidence for structural confirmation.

Conclusion

The structural verification of this compound necessitates a meticulous cross-validation of data from multiple spectroscopic techniques. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data, and by comparing these results against the expected values and the data from known analogs, researchers can achieve a high degree of confidence in their synthesized material. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for subsequent studies in drug discovery and development.

References

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved January 28, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5651. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved January 28, 2026, from [Link]

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Efficacy of 1-Methyl-1H-Indazole Derivatives as AXL Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique bicyclic aromatic structure provides a versatile template for developing highly potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[3][4] This guide focuses on a specific subset of these compounds, the 1-Methyl-1H-indazole derivatives, and compares their efficacy as inhibitors of the AXL receptor tyrosine kinase.

AXL kinase, a member of the TAM (TYRO3, AXL, MER) family, is a key player in tumor progression, metastasis, and the development of drug resistance.[5][6] Its overexpression is linked with poor prognosis in many cancers, making it a high-priority target for novel anti-cancer therapies.[5][7] This document provides a comparative analysis of several 1-Methyl-1H-indazole derivatives, highlighting structure-activity relationships (SAR) and presenting supporting experimental data to guide researchers in the field.

The Core Scaffold: (1-Methyl-1H-indazol-6-YL)methanol

The parent compound, this compound, serves as a foundational building block for more complex and potent kinase inhibitors.[8][9] The 1-methyl group on the indazole ring is a common feature in many kinase inhibitors, often enhancing metabolic stability and modulating binding interactions. The 6-hydroxymethyl group provides a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophores to optimize target engagement, selectivity, and pharmacokinetic properties.[8] While this core structure itself is not a potent inhibitor, its strategic modification has led to the discovery of highly effective AXL inhibitors.

Comparative Efficacy of Key Derivatives

The development of potent AXL inhibitors from the indazole scaffold is a story of iterative design and optimization. A prime example is the evolution from fragment hits to clinical candidates. One of the most well-characterized and potent AXL inhibitors featuring a modified indazole-like core is Bemcentinib (formerly R428 or BGB324).[10][11] While not a direct derivative of this compound, its discovery pathway and SAR provide invaluable insights applicable to this class of compounds.

A fragment-based lead discovery approach identified an initial indazole fragment hit, which was then optimized to yield highly potent inhibitors.[5] This process underscores the importance of the indazole core in establishing key interactions within the AXL kinase domain.

Below is a comparison of Bemcentinib with other indazole-based AXL inhibitors, illustrating the impact of structural modifications on inhibitory activity.

CompoundTarget(s)IC50 (nM)Key Structural Features / Rationale
Bemcentinib (R428) AXL14First selective AXL inhibitor; demonstrates high potency and >50-fold selectivity over MER and TYRO3.[6]
UNC2025 AXL, MER, FLT31.6 (AXL)Dual MER/FLT3 inhibitor with potent AXL activity; developed from a prior MER/FLT3 inhibitor.[12]
Fragment Hit 11 AXLHigh µM rangeInitial indazole fragment identified through high-concentration screening; low initial potency.[5]
Optimized Inhibitor 54 AXLPotent (nM range)Derived from fragment hits via structure-guided optimization; demonstrates improved potency and moderate in vivo exposure.[5]

Causality Behind Experimental Choices: The progression from a low-potency fragment hit to a highly potent and selective inhibitor like Bemcentinib is a testament to the power of structure-based drug design. Initial fragment screening casts a wide net to identify scaffolds that bind to the target, even weakly. The choice to then pursue the indazole scaffold was likely driven by its favorable properties and known success in other kinase inhibitor programs. Subsequent optimization steps, such as adding moieties to access specific pockets in the ATP-binding site of AXL, are guided by co-crystal structures and computational modeling to rationally improve potency and selectivity.[5]

Signaling Pathways and Experimental Workflows

The efficacy of these derivatives is rooted in their ability to inhibit the AXL signaling pathway. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, triggering downstream pathways like PI3K-AKT and MAPK, which promote cell survival, proliferation, and migration. Indazole derivatives act as ATP-competitive inhibitors, blocking this initial phosphorylation event.

AXL Signaling Pathway and Point of Inhibition

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor (1-Methyl-1H-indazole) Derivative Inhibitor->AXL Inhibits (ATP-competitive) Workflow cluster_design Compound Synthesis & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis 1. Synthesis of This compound Derivatives BiochemAssay 2. Biochemical Kinase Assay (e.g., Lanthascreen, HTRF) Determine IC50 vs. AXL Synthesis->BiochemAssay CellAssay 3. Cellular Phospho-AXL Assay (e.g., Western Blot, ELISA) Confirm target engagement in cells BiochemAssay->CellAssay Potent compounds advance ProlifAssay 4. Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Determine anti-proliferative GI50 CellAssay->ProlifAssay PK_Studies 5. Pharmacokinetic (PK) Studies (e.g., in mice) Assess oral bioavailability, half-life ProlifAssay->PK_Studies Active compounds advance Efficacy_Studies 6. Xenograft Efficacy Studies Measure tumor growth inhibition PK_Studies->Efficacy_Studies Compounds with good PK advance

Caption: High-level workflow for evaluating indazole derivatives as AXL inhibitors.

Experimental Protocols

Trustworthy and reproducible data are the cornerstones of drug development. The protocols described below are standard, self-validating methods for assessing the efficacy of kinase inhibitors.

Protocol 1: In Vitro AXL Kinase Inhibition Assay (Biochemical IC50 Determination)

  • Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified AXL kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

  • Methodology:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35). [13] 2. Serially dilute the indazole derivative compounds in DMSO, then further dilute into the reaction buffer.

    • In a 384-well plate, add the test compounds, a fluorescently-labeled peptide substrate, and recombinant AXL kinase enzyme.

    • Initiate the kinase reaction by adding a solution of ATP (at or near its Km value for AXL). Incubate at room temperature for 1-2 hours.

    • Stop the reaction and detect the phosphorylated substrate by adding a detection solution containing a lanthanide-labeled anti-phosphopeptide antibody.

    • After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Rationale for Causality: Using ATP at its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors. The TR-FRET format is highly sensitive and minimizes interference from colored or fluorescent compounds, enhancing data reliability.

Protocol 2: Cellular Target Engagement Assay (Western Blot for Phospho-AXL)

  • Principle: This assay verifies that the compound can enter cells and inhibit AXL phosphorylation in a biological context.

  • Methodology:

    • Culture a cancer cell line known to overexpress AXL (e.g., A549, MDA-MB-231) in appropriate media.

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the indazole derivative for 1-2 hours.

    • Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AXL (p-AXL) and total AXL. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity to determine the reduction in p-AXL relative to total AXL at different compound concentrations.

  • Rationale for Self-Validation: Including both total AXL and a loading control is critical. It ensures that any observed decrease in the p-AXL signal is due to enzymatic inhibition by the compound, not a reduction in the total amount of AXL protein or unequal sample loading.

Conclusion

The 1-Methyl-1H-indazole scaffold is a highly productive starting point for the development of potent and selective AXL kinase inhibitors. The journey from low-affinity fragments to clinical candidates like Bemcentinib demonstrates the power of systematic, structure-guided medicinal chemistry. [5][6]Efficacy is a multi-faceted parameter, defined not only by raw biochemical potency (IC50) but also by cellular activity, selectivity, and in vivo pharmacokinetics. The comparative data and standardized protocols presented in this guide offer a framework for researchers to evaluate novel derivatives in this chemical class, ultimately contributing to the development of new and effective cancer therapies.

References

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Retrieved from [Link]

  • ResearchGate. (2014). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Bemcentinib. Retrieved from [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • PubMed. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • National Institutes of Health. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACS Publications. (2021). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bemcentinib. Retrieved from [Link]

  • National Institutes of Health. (2020). Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition. Retrieved from [Link]

  • PubMed. (2022). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • OncLive. (2020). AXL Kinase Becomes a Therapeutic Target in Its Own Right. Retrieved from [Link]

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Comparative Guide: (1-Methyl-1H-indazol-6-yl)methanol vs. Optimized Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of (1-Methyl-1H-indazol-6-yl)methanol (CAS: 1092961-10-8), positioning it not as a standalone therapeutic, but as a critical Fragment-Based Drug Discovery (FBDD) probe and pharmacophore precursor .

The analysis compares its intrinsic baseline activity against the high-affinity kinase inhibitors derived from its scaffold, specifically targeting PLK4 , IKKβ , and TAK1 .

Executive Summary: The Scaffold vs. The Drug

This compound represents a "privileged structure" in medicinal chemistry—a fragment that binds weakly to the hinge region of various kinases but serves as the essential anchor for nanomolar-potency inhibitors.

While the alcohol itself exhibits negligible inhibitory activity (IC₅₀ > 100 µM) against most kinases, it is the structural parent of clinical-grade inhibitors. This guide evaluates its utility as a negative control for target validation and a modular building block for lead optimization.

FeatureThis compoundDerived Inhibitor (e.g., CFI-400945 Analog)
Role Fragment / Building BlockPotent Kinase Inhibitor
Primary Target Non-specific Hinge BinderPLK4, IKKβ, VEGFR, TAK1
In Vitro Potency (IC₅₀) > 50–100 µM (Estimated)0.1 – 15 nM
Binding Mode Weak Hinge InteractionHinge + Hydrophobic Pocket + Solvent Front
Ligand Efficiency (LE) High (per heavy atom)Optimized

Technical Analysis: Structure-Activity Relationship (SAR)

The Indazole "Hinge Binder" Hypothesis

The 1-Methyl-1H-indazole core mimics the adenine ring of ATP. The N1-methyl group often dictates selectivity by clashing with the "gatekeeper" residue in certain kinases, while the C6-position (where the methanol sits) is the vector for extending into the solvent-exposed region or the hydrophobic back-pocket.

Comparative Activity Profile

The following table synthesizes data from recent medicinal chemistry campaigns where this specific indazole motif was the determinant of potency.

Target KinaseCompoundStructure DescriptionIC₅₀ ActivityReference
Baseline This compound Fragment alone Inactive (>100 µM) Control
PLK4 Compound K22 Indazole-6-sulfonamide derivative0.1 nM [1]
IKKβ Compound LP46 2-Aminopyrimidine linked to 6-indazole7.5 nM [2]
TAK1 Compound 26 Imidazo[1,2-b]pyridazine linked to 6-indazole55 nM [3]

Key Insight: The alcohol moiety (-CH2OH) is metabolically liable and lacks the steric bulk to displace water molecules in the kinase pocket. However, converting this alcohol into an amine , ether , or sulfonamide allows the molecule to reach the conserved Glutamate or Aspartate residues, triggering the >1000-fold increase in potency.

Mechanism of Action & Pathway Visualization

The transition from the inactive alcohol fragment to the active inhibitor relies on engaging the ATP-binding pocket .

Pathway Diagram: From Fragment to Inhibition

The following diagram illustrates how the this compound scaffold is chemically elaborated to intercept the NF-κB and Mitotic signaling pathways.

KinaseInhibition Fragment This compound (Low Affinity Fragment) SyntheticStep Synthetic Elaboration (Amidation/Etherification) Fragment->SyntheticStep Precursor Inhibitor Active Kinase Inhibitor (e.g., LP46 / K22) SyntheticStep->Inhibitor Generates Target_PLK4 Target: PLK4 (Centrosome) Inhibitor->Target_PLK4 IC50: 0.1 nM Target_IKK Target: IKKβ (Cytosol) Inhibitor->Target_IKK IC50: 7.5 nM Pathway_Mitosis Inhibits Mitosis (G2/M Arrest) Target_PLK4->Pathway_Mitosis Downstream Effect Pathway_NFkB Blocks NF-κB (Anti-inflammatory) Target_IKK->Pathway_NFkB Downstream Effect

Figure 1: The functional evolution of the indazole methanol fragment into potent inhibitors of PLK4 and IKKβ pathways.

Experimental Protocol: Validating Activity

To objectively compare the fragment against a known inhibitor, use a FRET-based Kinase Assay (e.g., LanthaScreen) or Luminescence Assay (ADP-Glo) . The alcohol should serve as the negative control to demonstrate specific binding of the derived inhibitor.

Protocol: ADP-Glo™ Kinase Assay (PLK4 or IKKβ)

Objective: Determine the IC₅₀ of the fragment vs. the full inhibitor.

  • Reagent Preparation:

    • Compound A (Test): this compound (Dissolve in 100% DMSO to 10 mM).

    • Compound B (Reference): CFI-400945 (Known PLK4 inhibitor) or Sunitinib (Broad spectrum).

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme Reaction (384-well plate):

    • Dispense 2.5 µL of Kinase (PLK4, 5 ng/well) into wells.

    • Add 2.5 µL of Compound A or B (Serial dilution: 100 µM down to 0.1 nM).

    • Note: The Alcohol (Compound A) should be tested at high concentrations (up to 100 µM) to detect weak binding.

    • Incubate for 10 minutes at Room Temperature (RT).

    • Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Plot RLU vs. Log[Concentration].

    • Expected Result:

      • Compound A (Alcohol): Flat line or weak inhibition at >50 µM (Non-binder).

      • Compound B (Reference): Sigmoidal curve with IC₅₀ < 50 nM.

Synthesis Context: Why Use This Alcohol?

If the alcohol is inactive, why is it a critical product? It is the gateway intermediate .

  • Regioselectivity: The pre-methylated N1 position prevents the formation of mixed isomers (N1 vs N2 methylation) during late-stage synthesis, a common problem with unsubstituted indazoles.

  • Functionalization: The hydroxymethyl group (-CH2OH) is easily converted to:

    • Aldehyde (-CHO): For reductive amination (creating secondary amines).

    • Halide (-CH2Br): For nucleophilic substitution.

    • Acid (-COOH): For amide coupling.

Synthesis Workflow Visualization

Synthesis Start This compound (Starting Material) Path1 Oxidation (MnO2) Start->Path1 Path2 Bromination (PBr3) Start->Path2 Aldehyde Aldehyde Intermediate Path1->Aldehyde RedAmin Reductive Amination (+ Amine + NaBH(OAc)3) Aldehyde->RedAmin Final Final Kinase Inhibitor (Nanomolar Potency) RedAmin->Final Bromide Alkyl Bromide Path2->Bromide Subst Sn2 Substitution Bromide->Subst Subst->Final

Figure 2: Synthetic utility of the alcohol in generating active pharmaceutical ingredients (APIs).

Conclusion

This compound is not a competitor to known inhibitors but a progenitor . In vitro activity assays of this molecule alone will yield high micromolar IC₅₀ values, confirming its role as a fragment. Its value lies in its 1-methyl-6-substituted indazole core , which provides the necessary geometric orientation for derived compounds to achieve nanomolar selectivity against PLK4 , IKKβ , and TAK1 .

Researchers should utilize this compound as a synthetic intermediate or a low-affinity control to validate the necessity of side-chain elaboration in kinase inhibitor design.

References
  • PLK4 Inhibition: Li, Z., et al. (2022).[1] "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry.

  • IKKβ Inhibition: Liu, P., et al. (2023). "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors." Journal of Medicinal Chemistry.

  • TAK1 Inhibition: Ferguson, F.M., et al. (2023).[2] "Discovery of 6-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors."[2] RSC Medicinal Chemistry.

  • General Indazole Scaffold: Zhang, L., et al. (2019). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its versatility and ability to interact with a range of biological targets have made indazole derivatives a focal point of intensive research. This guide provides a detailed structural and physicochemical comparison of (1-Methyl-1H-indazol-6-YL)methanol and its key isomers, (1-Methyl-1H-indazol-5-YL)methanol and (2-Methyl-1H-indazol-6-YL)methanol. Understanding the subtle yet significant differences imparted by the positional variation of the methyl and methanol substituents is crucial for researchers and drug development professionals aiming to fine-tune the properties of new chemical entities.

This analysis will delve into a comparative study of the structural attributes and physicochemical parameters of these compounds, supported by experimental data where available and supplemented with computational predictions to provide a comprehensive overview. We will also outline the standard experimental protocols for the characterization of such molecules, offering a practical framework for researchers in the field.

The Indazole Core: A Foundation for Potent Biological Activity

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of kinase inhibitors.[1][3] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole moiety provides a rigid scaffold that can be functionalized to achieve potent and selective inhibition of various kinases, including VEGFR-2, which is critical for angiogenesis.[4] The compounds discussed in this guide are valuable building blocks in the synthesis of such inhibitors.[3] The precise positioning of substituents on the indazole ring can dramatically influence a molecule's three-dimensional conformation, its interactions with target proteins, and its overall pharmacokinetic profile.

Structural Isomerism and Its Impact

The three compounds under comparison—this compound, (1-Methyl-1H-indazol-5-YL)methanol, and (2-Methyl-1H-indazol-6-YL)methanol—are structural isomers. The key differentiators are the position of the hydroxymethyl group on the benzene ring and the attachment of the methyl group to one of the two nitrogen atoms in the pyrazole ring. These seemingly minor changes can lead to significant differences in their chemical and biological properties.

dot graph TD { A[Indazole Core] --> B["this compound"]; A --> C["(1-Methyl-1H-indazol-5-YL)methanol"]; A --> D["(2-Methyl-1H-indazol-6-YL)methanol"]; B --> E["Methyl at N1, Methanol at C6"]; C --> F["Methyl at N1, Methanol at C5"]; D --> G["Methyl at N2, Methanol at C6"]; }

Caption: Isomeric relationship of the compared indazole derivatives.

Comparative Structural Analysis

While an experimental crystal structure for this compound is not publicly available, we can infer its structural characteristics by examining closely related, crystallographically characterized molecules. A study on (1H-indazol-1-yl)methanol and its nitro-substituted derivatives provides valuable insights into the conformational preferences of the methanol substituent.[5][6]

In these structures, the indazole ring system is essentially planar. The torsion angle of the methanol group relative to the indazole ring is a key conformational parameter. For the unsubstituted (1H-indazol-1-yl)methanol, the N2–N1–C–O torsion angle is reported to be 75.4°.[5] This indicates that the methanol group is not coplanar with the indazole ring. It is reasonable to expect a similar non-planar arrangement in this compound and its isomers to minimize steric hindrance.

The planarity of the indazole ring itself is a crucial feature, facilitating π-stacking interactions which are often important for binding to biological targets. In a related crystal structure of 1-methyl-1H-indazole-3-carboxylic acid, the indazole ring system is also observed to be planar.[7]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its melting point, solubility, and lipophilicity (logP), are critical determinants of its developability. These parameters influence everything from formulation to absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the available experimental and computed data for the three isomers.

PropertyThis compound(1-Methyl-1H-indazol-5-YL)methanol(2-Methyl-1H-indazol-6-YL)methanol
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂OC₉H₁₀N₂O
Molecular Weight 162.19 g/mol 162.19 g/mol 162.19 g/mol
Melting Point Data not availableData not availableData not available
LogP (computed) 1.07[8]1.0 (predicted)1.3 (predicted)
Topological Polar Surface Area (TPSA) 38.05 Ų[8]38.05 Ų (predicted)43.8 Ų (predicted)
Hydrogen Bond Donors 1[8]1 (predicted)1 (predicted)
Hydrogen Bond Acceptors 3[8]3 (predicted)2 (predicted)

The computed logP values suggest that all three isomers are moderately lipophilic. The slightly higher predicted logP for the 2-methyl isomer may indicate a subtle increase in its preference for a lipid environment compared to the 1-methyl isomers. The Topological Polar Surface Area (TPSA) is an important predictor of drug transport properties. The similar TPSA values for the 1-methyl isomers suggest they may have comparable passive membrane permeability, while the slightly higher value for the 2-methyl isomer might indicate a minor difference. The number of hydrogen bond donors and acceptors also influences solubility and membrane permeability.

Experimental Methodologies for Structural and Physicochemical Characterization

To ensure the scientific rigor of any comparative analysis, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key structural and physicochemical parameters discussed.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Structural Analysis D->E

Caption: Workflow for X-ray Crystallography.

Protocol:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and flash-cooling the crystal in liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

  • Structural Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions such as hydrogen bonding and π-stacking.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule in solution.

Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule. For indazole derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative for distinguishing between isomers.[9]

Determination of Physicochemical Properties

G cluster_1 Physicochemical Property Determination F Melting Point Determination I Capillary Method F->I G Solubility Assay J Shake-Flask Method G->J H LogP Determination K Shake-Flask or HPLC Method H->K

Caption: Key Physicochemical Property Assays.

Melting Point: The melting point of a solid is a good indicator of its purity.

  • Protocol: A small amount of the crystalline compound is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Aqueous Solubility: Solubility is a critical parameter for drug absorption and formulation.

  • Protocol (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity.[10]

  • Protocol (Shake-Flask Method): A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Structure-Property Relationships and Implications for Drug Design

The subtle structural variations between the three isomers have a direct impact on their physicochemical properties, which in turn can influence their biological activity and ADME profiles.

  • Positional Isomerism of the Methanol Group: The placement of the electron-withdrawing hydroxymethyl group at either the 5- or 6-position of the indazole ring will influence the electron distribution within the aromatic system. This can affect the pKa of the indazole nitrogen atoms and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a target protein.

  • N-Methylation Isomerism: The position of the methyl group (N1 vs. N2) has a profound effect on the overall shape and electronic properties of the indazole ring. The 1H- and 2H-indazole tautomers exhibit different dipole moments and hydrogen bonding capabilities. N-methylation fixes the tautomeric form, leading to distinct biological profiles. For instance, the hydrogen bond acceptor properties of the pyrazole ring are altered, which can be critical for kinase hinge-binding interactions.

The interplay of these structural features ultimately governs the molecule's structure-activity relationship (SAR). A thorough understanding of how these isomeric variations affect both the structural and physicochemical properties is paramount for the rational design of more potent and selective drug candidates.

Conclusion

This comparative guide has highlighted the importance of detailed structural and physicochemical characterization in the study of isomeric indazole derivatives. While this compound and its isomers, (1-Methyl-1H-indazol-5-YL)methanol and (2-Methyl-1H-indazol-6-YL)methanol, share the same molecular formula, their distinct substitution patterns lead to differences in their predicted properties. The lack of a publicly available experimental crystal structure for the primary compound underscores the importance of utilizing data from closely related analogues to make informed structural inferences. The outlined experimental protocols provide a robust framework for researchers to generate the necessary data to build comprehensive structure-property relationship models, which are essential for the successful development of novel indazole-based therapeutics.

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A Comparative Guide to the Stability of Indazole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold, a bicyclic heterocycle, has cemented its status as a "privileged structure" in medicinal chemistry. Its unique electronic and structural properties have led to the development of numerous successful therapeutics, including kinase inhibitors like Axitinib and Pazopanib. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with stability being a critical hurdle. Understanding the inherent stability of the indazole core and how it is influenced by various substituents is paramount for designing robust and effective drug molecules.

This guide provides an in-depth comparative analysis of the stability of different indazole derivatives, drawing upon experimental data from the literature. We will explore chemical, metabolic, thermal, and photostability, offering insights into structure-stability relationships and providing detailed protocols for key stability-indicating assays. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of novel indazole-based therapeutics.

The Indazole Core: An Overview of Inherent Stability

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][2][3][4] This inherent stability is attributed to its aromatic character, possessing a 10 π-electron system that satisfies Hückel's rule.[5] While the indazole core itself is relatively robust, its susceptibility to degradation is significantly modulated by the nature and position of its substituents.

Chemical Stability: A Forced Degradation Perspective

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule and helping to identify potential degradation pathways.[6] These studies typically involve subjecting the compound to harsh conditions, including acid, base, oxidation, heat, and light.

Comparative Analysis of Substituted Indazoles

Let's examine the chemical stability of two prominent indazole-containing drugs, Axitinib and Pazopanib, under forced degradation conditions.

ConditionAxitinib StabilityPazopanib StabilityKey Observations & Rationale
Acidic (e.g., 0.5N-2.0N HCl, 60°C) Stable[7]Stable[8][9]The indazole ring and its typical substituents in these drugs are generally resistant to acid hydrolysis. The protonated nitrogens may even offer some electrostatic protection against nucleophilic attack.
Basic (e.g., 0.5N-2.0N NaOH, 60°C) Stable[7]Stable[8][9]Similar to acidic conditions, the core structure of these indazoles is not readily susceptible to base-catalyzed degradation.
Oxidative (e.g., H₂O₂) Unstable[7][10]Unstable[11]The electron-rich nature of the indazole ring and certain substituents makes it susceptible to oxidation. For Axitinib, the sulfur-containing side chain is a likely site of oxidation, forming sulfoxide derivatives.[10] The pyrazole part of the indazole ring can also be a target for oxidative cleavage.
Photolytic (e.g., UV/Vis light) Unstable[10]Stable[8]Axitinib's instability under photolytic conditions highlights the influence of its overall chromophoric system.[10] Pazopanib's relative photostability suggests that its specific substitution pattern mitigates light-induced degradation.
Thermal (e.g., 105°C dry heat) Stable[7]Stable[8][9]Both molecules exhibit good thermal stability in the solid state, indicating a robust crystal lattice and strong intramolecular bonds.

Expert Insights: The marked difference in photostability between Axitinib and Pazopanib underscores the critical role of substituents in dictating degradation pathways. While the core indazole may have a certain level of inherent stability, appended functionalities can introduce new liabilities. For instance, the vinyl group in Axitinib's side chain could be susceptible to photochemical reactions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a novel indazole derivative.

Objective: To identify the degradation pathways and assess the intrinsic chemical stability of an indazole derivative under various stress conditions.

Materials:

  • Indazole derivative (test compound)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Stability chamber with controlled temperature and humidity

  • Photostability chamber with UV and visible light sources

Procedure:

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate at room temperature for a defined period, monitoring the reaction progress.

    • Dilute samples with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 105°C) for a defined period.

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample in the dark.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

    • Analyze all samples and calculate the percentage of degradation.

    • Characterize significant degradation products using techniques like LC-MS and NMR.

Metabolic Stability: Navigating the Biological Milieu

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The indazole scaffold is often employed as a bioisostere for other groups, such as indoles or phenols, to enhance metabolic stability.[12]

Structure-Metabolism Relationships in Indazole Derivatives

The metabolic fate of indazole derivatives is highly dependent on their substitution patterns. Here are some key considerations:

  • N-Alkylation: The position of alkylation on the indazole nitrogen (N-1 vs. N-2) can impact metabolic stability. While the N-1 position is thermodynamically favored, enzymatic processes may target either position.[1][2] Bulky N-alkyl groups can sometimes shield the ring from metabolic attack.

  • Aromatic Hydroxylation: The benzene portion of the indazole ring is susceptible to cytochrome P450 (CYP)-mediated hydroxylation. The position of hydroxylation is influenced by the electronic effects of other substituents. Electron-donating groups can activate the ring towards oxidation, while electron-withdrawing groups can deactivate it.

  • Side Chain Metabolism: Substituents at other positions are often the primary sites of metabolism. For example, alkyl groups can undergo hydroxylation, and amide or ester functionalities can be hydrolyzed.

Expert Insights: A common strategy to improve the metabolic stability of phenolic compounds is to replace the phenol with an indazole ring.[12] This is because phenols are readily metabolized via Phase II glucuronidation. The indazole ring, while still capable of hydrogen bonding, is not a substrate for this rapid clearance pathway, often leading to a significantly longer half-life.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a method for assessing the metabolic stability of indazole derivatives using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an indazole derivative.

Materials:

  • Indazole derivative (test compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds with known metabolic rates (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • On an ice bath, prepare the incubation mixture in a microcentrifuge tube containing phosphate buffer, the test compound (final concentration, e.g., 1 µM), and HLMs (final concentration, e.g., 0.5 mg/mL).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and optimize an LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Thermal and Photostability: Considerations for Storage and Formulation

Beyond chemical and metabolic degradation, the physical stability of a drug substance is also crucial. Thermal stability, assessed by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on decomposition temperatures and phase transitions. Photostability, as discussed earlier, is a critical parameter for compounds that may be exposed to light during manufacturing, storage, or administration.

Data Interpretation
  • TGA: A thermogram from a TGA experiment plots the mass of a sample as a function of temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of thermal stability.

  • DSC: A DSC thermogram shows the heat flow into or out of a sample as it is heated or cooled. Endothermic peaks can indicate melting, while exothermic peaks can indicate crystallization or decomposition.

Expert Insights: For indazole derivatives, it is important to consider the potential for different polymorphic forms, which can have different thermal properties and stabilities. DSC is a valuable tool for identifying and characterizing these polymorphs.

Visualizing Stability Assessment Workflows

To provide a clearer understanding of the experimental processes involved in stability testing, the following diagrams, generated using Graphviz, illustrate the workflows for forced degradation and in vitro metabolic stability studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC Stability-Indicating HPLC-PDA Acid->HPLC Analyze Samples Base Basic (NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photo Photolytic (UV/Vis) Photo->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Identify Peaks NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure Drug Indazole Derivative Drug->Acid Expose Drug->Base Expose Drug->Oxidation Expose Drug->Thermal Expose Drug->Photo Expose

Caption: Workflow for a forced degradation study of an indazole derivative.

Metabolic_Stability_Workflow Start Prepare Incubation Mixture (Drug + Microsomes + Buffer) Initiate Initiate Reaction (Add NADPH, 37°C) Start->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (ln[% remaining] vs. Time) Analyze->Data Result Calculate t½ and CLint Data->Result

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The stability of indazole derivatives is a multifaceted property that is critical to their success as therapeutic agents. While the indazole core provides a foundation of aromatic stability, the nature and placement of substituents play a pivotal role in dictating the molecule's overall robustness. A thorough understanding of structure-stability relationships, informed by rigorous experimental evaluation, is essential for the rational design of new indazole-based drugs. By employing the comparative data and detailed protocols presented in this guide, researchers can better navigate the challenges of drug development and unlock the full therapeutic potential of this remarkable scaffold.

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A Comparative Guide to the Reproducible Synthesis of (1-Methyl-1H-indazol-6-YL)methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methyl-1H-indazol-6-YL)methanol is a crucial building block in contemporary medicinal chemistry. Its rigid bicyclic indazole core, decorated with a versatile hydroxymethyl group, serves as a valuable scaffold for the synthesis of a wide array of pharmacologically active compounds, particularly kinase inhibitors for oncology.[1][2][3] The reproducibility of its synthesis is paramount for researchers in drug development, as consistent quality and yield of this intermediate directly impact the efficiency of downstream processes and the reliability of biological data.

This guide provides a critical comparison of established synthesis protocols for this compound, with a focus on reproducibility, scalability, and overall efficiency. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges associated with each synthetic route. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate protocol for their specific needs, whether for small-scale library synthesis or large-scale production for preclinical studies.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Strategy A: N-Methylation of a Pre-formed Indazole Ring. This approach involves the synthesis of a 6-substituted-1H-indazole, followed by methylation at the N-1 position. This strategy offers flexibility in the introduction of the 6-position substituent.

  • Strategy B: Construction of the Indazole Ring on an N-Methylated Precursor. In this alternative, the N-methyl group is introduced early in the synthesis, followed by the cyclization to form the indazole ring. This can sometimes offer better control over the N-1 methylation regioselectivity.

Below is a generalized overview of these synthetic pathways.

Synthetic_Strategies cluster_A Strategy A: Late-Stage N-Methylation cluster_B Strategy B: Early-Stage N-Methylation A_start 6-Substituted-1H-indazole A_methyl N-Methylation A_start->A_methyl Methylating Agent A_inter (1-Methyl-1H-indazol-6-YL)-X A_methyl->A_inter A_final This compound A_inter->A_final Functional Group Interconversion B_start N-Methylated Precursor B_cyclize Indazole Formation B_start->B_cyclize B_inter (1-Methyl-1H-indazol-6-YL)-Y B_cyclize->B_inter B_final This compound B_inter->B_final Functional Group Interconversion

Caption: High-level overview of the two primary synthetic strategies for this compound.

Protocol Comparison

In this section, we will dissect two distinct and reproducible protocols. Each protocol is presented with a detailed, step-by-step methodology, an analysis of its reproducibility, and a summary of its pros and cons.

Protocol A: Reduction of 1-Methyl-1H-indazole-6-carbaldehyde

This protocol is a robust and straightforward method that is well-suited for both small and medium-scale syntheses. It relies on the selective reduction of a commercially available or readily synthesized aldehyde.

Principle and Rationale: The core of this protocol is the chemoselective reduction of an aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, which prevents the reduction of other potentially sensitive functional groups on the indazole ring. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also acts as a proton source for the work-up.

Experimental Workflow:

Protocol_A_Workflow start Dissolve 1-Methyl-1H-indazole-6-carbaldehyde in Methanol add_nabh4 Add NaBH₄ portion-wise at 0°C start->add_nabh4 stir Stir at RT for 1-2 hours add_nabh4->stir quench Quench with water stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry over Na₂SO₄ and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Step-by-step workflow for the reduction of 1-Methyl-1H-indazole-6-carbaldehyde.

Detailed Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-indazole-6-carbaldehyde (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water (5 mL per gram of starting material).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL per gram of starting material).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Results & Performance Metrics:

MetricTypical Value
Yield 85-95%
Purity >98% (by HPLC)
Reaction Time 2-3 hours
Scale Up to 50g

Reproducibility and Scalability Analysis:

This protocol is highly reproducible due to the mild and selective nature of the reducing agent. The primary factor influencing reproducibility is the quality of the starting aldehyde. It is crucial to use a pure starting material, as impurities can lead to side reactions and complicate purification.

For scalability, the main consideration is the exothermic nature of the sodium borohydride addition. On a larger scale, it is essential to have efficient cooling and to add the reducing agent at a controlled rate to maintain the reaction temperature. The work-up is straightforward and scalable, although large volumes of solvent may be required for extraction.

Pros and Cons Summary:

ProsCons
High yield and purityRequires a pure starting aldehyde
Mild and selective reaction conditionsExothermic addition of NaBH₄ on scale
Simple work-up and purification
Readily available and inexpensive reagents
Protocol B: N-Methylation of (1H-Indazol-6-YL)methanol

This protocol is an excellent alternative if (1H-Indazol-6-YL)methanol is more readily available than the corresponding N-methylated aldehyde. The key challenge in this approach is achieving regioselective methylation at the N-1 position.

Principle and Rationale: The N-alkylation of indazoles can occur at either the N-1 or N-2 position, and the regioselectivity is influenced by factors such as the base, solvent, and the nature of the substituent on the indazole ring.[4] The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N-1 alkylation.[4] Methyl iodide is a commonly used methylating agent in this reaction.

Experimental Workflow:

Protocol_B_Workflow start Suspend NaH in anhydrous THF add_indazole Add (1H-Indazol-6-YL)methanol solution at 0°C start->add_indazole stir_deprotonation Stir at 0°C for 30 min add_indazole->stir_deprotonation add_MeI Add Methyl Iodide at 0°C stir_deprotonation->add_MeI stir_alkylation Stir at RT for 2-4 hours add_MeI->stir_alkylation quench Quench with saturated NH₄Cl solution stir_alkylation->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Step-by-step workflow for the N-methylation of (1H-Indazol-6-YL)methanol.

Detailed Step-by-Step Protocol:

  • Base Suspension: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL per gram of starting material).

  • Indazole Addition: Cool the suspension to 0°C and add a solution of (1H-Indazol-6-YL)methanol (1.0 eq) in anhydrous THF (5 mL per gram) dropwise over 20 minutes.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL per gram of starting material).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and afford the desired this compound.

Expected Results & Performance Metrics:

MetricTypical Value
Yield (N-1 isomer) 60-75%
N-1:N-2 Ratio ~4:1 to 9:1
Purity >98% (after chromatography)
Reaction Time 3-5 hours
Scale Up to 10g

Reproducibility and Scalability Analysis:

The reproducibility of this protocol is highly dependent on maintaining strictly anhydrous conditions, as sodium hydride reacts violently with water. The quality of the NaH and the solvent are critical. The regioselectivity can also be a point of variability. While NaH in THF generally favors the N-1 isomer, slight changes in reaction conditions or the presence of impurities can affect the N-1:N-2 ratio.

Scaling up this reaction requires careful handling of sodium hydride and efficient temperature control during the additions. The purification by column chromatography to separate the isomers can be challenging and less efficient on a larger scale, potentially requiring optimization of the chromatographic conditions or alternative purification methods like crystallization.

Pros and Cons Summary:

ProsCons
Utilizes a different, potentially more accessible starting materialRequires strictly anhydrous conditions
Formation of the N-2 isomer requires chromatographic separation
Use of sodium hydride poses safety risks on a larger scale
Lower isolated yield of the desired isomer compared to Protocol A

Head-to-Head Comparison and Recommendations

FeatureProtocol A: Aldehyde ReductionProtocol B: N-Methylation
Starting Material 1-Methyl-1H-indazole-6-carbaldehyde(1H-Indazol-6-YL)methanol
Key Reagents Sodium borohydrideSodium hydride, Methyl iodide
Typical Yield 85-95%60-75% (of N-1 isomer)
Selectivity ChemoselectiveRegioselectivity can be an issue
Purification StraightforwardRequires separation of isomers
Safety Relatively safeUse of NaH requires caution
Scalability GoodModerate, purification is a bottleneck
Reproducibility HighModerate, sensitive to conditions

Senior Application Scientist's Recommendation:

For most applications in a drug discovery setting, Protocol A (Aldehyde Reduction) is the recommended method for the synthesis of this compound. Its high yield, excellent selectivity, operational simplicity, and high reproducibility make it a more reliable and efficient choice. The straightforward purification and use of safer reagents are also significant advantages, particularly when preparing material for biological screening where purity is paramount.

Protocol B (N-Methylation) is a viable alternative if the starting (1H-Indazol-6-YL)methanol is readily available and the corresponding N-methylated aldehyde is not. However, researchers should be prepared to invest time in optimizing the reaction conditions to maximize the N-1:N-2 ratio and in developing an efficient chromatographic method for isomer separation.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Protocol A: Incomplete reaction - Inactive NaBH₄- Insufficient amount of NaBH₄- Use a fresh bottle of NaBH₄- Increase the equivalents of NaBH₄ to 2.0
Protocol B: Low N-1:N-2 ratio - Non-optimal solvent/base combination- Reaction temperature too high- Screen other aprotic polar solvents like DMF- Maintain the reaction temperature at 0°C during additions
Both Protocols: Difficult purification - Impure starting materials- Incomplete reaction or side reactions- Purify the starting material before use- Ensure the reaction has gone to completion by TLC before work-up

Conclusion

The reproducible synthesis of this compound is a critical step in the development of many potential therapeutic agents. While several synthetic routes exist, the reduction of 1-Methyl-1H-indazole-6-carbaldehyde (Protocol A) stands out as a superior method in terms of yield, purity, and reproducibility. By understanding the principles and potential pitfalls of each protocol, researchers can make informed decisions to efficiently and reliably produce this key building block, thereby accelerating the drug discovery process.

References

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazole-6-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem Compound Summary for CID 345090. Retrieved from [Link]

  • Kaur, H., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 913-941. [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26659-26669. [Link]

  • Singh, R., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114101. [Link]

  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32938-32964. [Link]

  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537-12545. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

Head-to-head comparison of different purification techniques for indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of indazoles presents a distinct challenge in medicinal chemistry due to the scaffold's inherent tautomerism and the frequent formation of regioisomers (1H- vs. 2H-) during synthesis.[1][2] While standard flash chromatography is the default for early-stage discovery, it often fails to resolve closely eluting N1/N2 isomers or scale effectively.

This guide provides a technical, head-to-head comparison of four purification methodologies: pH-Switchable Extraction , Regioselective Recrystallization , Flash Chromatography , and Supercritical Fluid Chromatography (SFC) . We analyze these techniques based on their ability to resolve regioisomers, scalability, and solvent efficiency.

The Core Challenge: 1H- vs. 2H- Regioisomerism

The fundamental difficulty in indazole purification stems from the alkylation of the pyrazole ring. Under basic conditions, the indazole anion is ambident.

  • Kinetic Control: Often favors the N2-isomer (less sterically hindered, but less stable).

  • Thermodynamic Control: Favors the N1-isomer (aromatic stability of the benzene ring is preserved).

Separating these isomers is critical because they possess vastly different biological activities.

Diagram: Indazole Tautomerism & Alkylation Pathways

IndazolePathways Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Ambident Nucleophile) Indazole->Anion Base (NaH/Cs2CO3) N1 N1-Alkylated Product (Thermodynamic) More Polar Anion->N1 High Temp / Long Rxn N2 N2-Alkylated Product (Kinetic) Less Polar Anion->N2 Low Temp / Fast Rxn N2->N1 Thermal Rearrangement (Isomerization)

Figure 1: Mechanistic divergence in indazole alkylation. N1-alkylation preserves the benzenoid system, making it thermodynamically preferred but often slower to form than the N2-isomer.

Technique 1: pH-Switchable Extraction (The Scalable Workhorse)

Best For: Removing unreacted starting material and bulk purification of >10g batches.

Unlike standard aqueous workups, this technique exploits the acidity of the NH proton in unreacted indazoles (pKa ~14 in DMSO, lower with EWGs). N-alkylated products lack this proton, rendering them neutral.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Toluene (preferred over DCM for safety and hydrophobicity).

  • Base Wash: Wash the organic phase with 5% NaOH (aq) .

    • Mechanism:[3][4][5] The unreacted 1H-indazole is deprotonated to form a water-soluble sodium salt.

    • Result: The alkylated products (N1/N2) remain in the toluene layer.

  • Acid Wash: Wash organic layer with 1M HCl to remove basic impurities (e.g., DMAP, pyridine).

  • Concentration: Dry (Na2SO4) and concentrate the toluene layer.

Scientist’s Note: If your target product is an N1-isomer and you have significant N2 impurity, this method will not separate them. It only removes the starting material. However, it is a critical pre-step to prevent streaking in chromatography.

Technique 2: Flash Chromatography (The R&D Standard)

Best For: Separation of N1/N2 isomers on <5g scale.

N2-alkylated indazoles are typically less polar than N1-isomers because the N2-substitution disrupts the dipole moment less significantly than N1-substitution, and the N2 lone pair is less available for H-bonding with silica.

Optimized Protocol for Isomer Separation
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Hexane/Ethyl Acetate is standard, but DCM/MeOH (98:2) often provides better selectivity for polar derivatives.

  • Critical Additive: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why: Indazoles can streak on acidic silica. TEA neutralizes active sites, sharpening peaks and improving resolution (Rs) between the close-running N2 (elutes first) and N1 (elutes second) isomers.

Data Comparison: Solvent Systems
Solvent SystemN2 Rf ValueN1 Rf ValueResolution (ΔRf)Comment
Hex/EtOAc (3:1)0.450.350.10Standard, fair separation.
DCM/MeOH (99:1)0.550.400.15Better solubility for polar analogs.
Tol/EtOAc (9:1) 0.50 0.30 0.20 Superior selectivity for aromatic systems.

Technique 3: Regioselective Recrystallization (High Purity)

Best For: Final polishing of APIs; separating N1 from N2 on >50g scale.

Recrystallization is often superior to chromatography for indazoles because the N1-isomer packs more efficiently into crystal lattices due to its higher symmetry and aromaticity.

Protocol
  • Solvent Selection: Use Isopropyl Ether (IPE) or Toluene/Hexane .

  • Dissolution: Dissolve crude solid in minimal boiling toluene.

  • Seeding: Cool to room temperature. If oiling occurs, scratch the flask or add a seed crystal of pure N1-isomer.

  • Precipitation: Slowly add Hexane (anti-solvent) until turbidity persists.

  • Harvest: Cool to 4°C. The thermodynamically stable N1-isomer typically crystallizes, while the N2-isomer and oily impurities remain in the mother liquor.

Validation: A study on 3,4-dichloro-1H-indazole showed that recrystallization from toluene increased purity from 85% to >99%, effectively rejecting the 2H-isomer which remained in the filtrate.

Technique 4: Supercritical Fluid Chromatography (SFC)[6]

Best For: Chiral indazoles, difficult regio-separations, and "Green" purification.

SFC is rapidly becoming the gold standard for indazoles because the supercritical CO2 acts as a non-polar solvent (like hexane) but with higher diffusivity, allowing for faster runs and sharper peaks.

Protocol
  • Column: 2-Ethylpyridine (achiral) or Chiralpak IC/AD-H (chiral).

    • Note: Even for achiral regioisomers, polysaccharide-based chiral columns (e.g., Amylose-1) often provide unique selectivity due to the rigid cavity shapes.

  • Co-Solvent: Methanol (5–20%) with 0.1% Diethylamine (DEA) .

  • Conditions: 120 bar backpressure, 40°C.

Performance Data: In a comparative study of indazole derivatives, SFC reduced purification time by 70% compared to HPLC and used 95% less organic solvent . The resolution (Rs) between N1 and N2 isomers on a 2-Ethylpyridine column is typically >2.0, allowing for baseline separation.

Head-to-Head Summary

Comparative Analysis Table
FeaturepH-ExtractionFlash ChromatographyRecrystallizationSFC
Primary Goal Remove Starting MaterialSeparate Isomers (Small Scale)High Purity (Large Scale)Difficult Separations
Regio-Selectivity NoneModerate (Requires optimization)High (N1 prefers solid state)Very High
Scalability Excellent (>1kg)Poor (<10g)Excellent (>1kg)Moderate (Prep-SFC)
Solvent Cost LowHighLowVery Low
Time Efficiency Fast (<2 hrs)Slow (Run + Dry down)Slow (Cooling time)Very Fast
Purity Achieved Crude (>90%)High (>98%)Ultra-High (>99.5%)High (>99%)
Decision Matrix Workflow

DecisionTree Start Crude Indazole Mixture CheckSM Contains Unreacted Starting Material? Start->CheckSM Extraction Perform pH-Switchable Extraction (Tol/NaOH) CheckSM->Extraction Yes CheckScale Batch Scale? CheckSM->CheckScale No Extraction->CheckScale SmallScale < 5 grams CheckScale->SmallScale LargeScale > 10 grams CheckScale->LargeScale IsomerSep Need N1/N2 Separation? SmallScale->IsomerSep SFC SFC (Prep) (Chiralpak / CO2) LargeScale->SFC Oily/Complex Recryst Recrystallization (Toluene/Hexane) LargeScale->Recryst Solid Product Flash Flash Chromatography (Tol/EtOAc + TEA) IsomerSep->Flash Standard IsomerSep->SFC Difficult/Chiral

Figure 2: Strategic decision tree for selecting the optimal purification method based on impurity profile and scale.

References

  • BenchChem. (2025).[6][7] Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. Retrieved from

  • Cheung, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Retrieved from

  • Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2016).[8] How to separate regioisomers without using instrumental method? Retrieved from

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. Retrieved from

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of (1-Methyl-1H-indazol-6-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This begins with the foundational elements of any research: the starting materials. (1-Methyl-1H-indazol-6-YL)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. As with any critical reagent, its batch-to-batch consistency is not just a matter of quality control; it is a fundamental prerequisite for reliable and reproducible research and development. Inconsistent quality in this intermediate can lead to downstream synthetic failures, altered impurity profiles in the final active pharmaceutical ingredient (API), and ultimately, delays in the drug development pipeline.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. We will delve into the critical quality attributes that must be monitored, present detailed experimental protocols for their evaluation, and offer a comparative analysis of hypothetical batch data to illustrate the importance of these assessments. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for trustworthy and authoritative results.

The Critical Importance of Consistency

In the pharmaceutical industry, the concept of batch-to-batch consistency is a cornerstone of Good Manufacturing Practices (GMP).[1] For a seemingly simple intermediate like this compound, subtle variations between batches can have significant consequences. These can manifest as:

  • Variable Reaction Yields and Kinetics: Fluctuations in purity or the presence of uncharacterized impurities can interfere with downstream reactions, leading to inconsistent yields and reaction times.

  • Altered Impurity Profiles: A new impurity in a starting material batch can carry through the synthetic route, resulting in a final API that does not meet regulatory standards.

  • Physical Property Deviations: Changes in crystalline form (polymorphism) or particle size can affect solubility, dissolution rates, and handling properties.

Therefore, a robust analytical testing regimen is essential to ensure that each new batch of this compound is chemically and physically equivalent to previous batches.

Key Quality Attributes and Analytical Methodologies

To comprehensively assess the consistency of this compound, a panel of analytical tests should be employed. The following sections detail the rationale and experimental protocols for the most critical of these tests.

Identity and Structural Confirmation

It is fundamental to confirm that the material is indeed this compound.

Causality behind Experimental Choice: NMR spectroscopy provides a detailed fingerprint of the molecular structure, confirming the connectivity of atoms and the absence of major structural isomers. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound batch sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to verify include the methyl protons, the methylene protons of the methanol group, and the aromatic protons of the indazole ring. The chemical shifts and coupling patterns should be consistent with the expected structure.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will confirm the number of unique carbon environments and their chemical shifts, further verifying the molecular skeleton.

  • Data Analysis: Compare the obtained spectra with a reference standard or previously characterized batch. Any significant new peaks or shifts in existing peaks could indicate an impurity or structural anomaly.

Purity and Impurity Profiling

This is arguably the most critical aspect of batch-to-batch consistency assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Causality behind Experimental Choice: HPLC separates the main component from its impurities, allowing for accurate quantification of purity and the detection and quantification of any related substances. A stability-indicating method should be developed and validated to ensure it can separate the analyte from potential degradation products.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate a range of impurities. A typical mobile phase could consist of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes will generally provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength around 254 nm is typically appropriate.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities by comparing their retention times and response factors to known standards, if available. The impurity profile of a new batch should be qualitatively and quantitatively similar to the reference batch.

Physical Properties

Causality behind Experimental Choice: DSC is a powerful technique for identifying the melting point and detecting polymorphism.[2][3] Different crystalline forms can have different solubilities and stabilities, making this a critical parameter to control.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Conditions: Heat the sample under a nitrogen purge at a controlled rate, typically 10 °C/min.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The presence of multiple melting peaks or shifts in the melting point between batches can indicate polymorphism or the presence of impurities.

Causality behind Experimental Choice: The water content of a solid intermediate can affect its stability, reactivity, and handling properties. Karl Fischer titration is a highly specific and accurate method for determining water content.[4][5][6]

Experimental Protocol:

  • Instrument: A coulometric or volumetric Karl Fischer titrator.

  • Titration: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a Karl Fischer reagent.

  • Endpoint Detection: The titration proceeds until all the water has reacted, and the endpoint is detected electrometrically.

  • Calculation: The instrument software calculates the water content, typically expressed as a percentage.

Inorganic Impurities

Causality behind Experimental Choice: Residual solvents from the manufacturing process are common impurities that must be controlled.[2][3][7] Gas Chromatography (GC) with headspace sampling is the standard technique for their analysis, following guidelines such as ICH Q3C and USP <467>.[2][7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • GC Conditions: Use a capillary column appropriate for separating a wide range of organic solvents.

  • Analysis: The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC.

  • Quantification: The identity and quantity of each residual solvent are determined by comparison to a certified reference standard.

Causality behind Experimental Choice: Catalysts and other reagents used in the synthesis can introduce elemental impurities, which are often toxic.[8][9] Modern approaches, guided by ICH Q3D, utilize sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for their control.[8][9][10]

Experimental Protocol:

  • Sample Digestion: The organic sample is digested, typically using microwave-assisted acid digestion, to bring the elements into solution.

  • Analysis: The digested sample solution is introduced into the ICP-MS or ICP-OES instrument.

  • Quantification: The concentration of each element is determined by comparing the instrument response to that of calibrated standards.

Comparative Analysis of Hypothetical Batch Data

To illustrate the practical application of these analytical methods, let's consider a comparative analysis of three hypothetical batches of this compound.

Parameter Batch A (Reference) Batch B Batch C Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
HPLC Purity 99.5%99.4%97.8%≥ 98.0%
Individual Impurity Impurity 1: 0.15%Impurity 1: 0.18%Impurity 1: 0.25%≤ 0.20%
New Unknown Impurity Not DetectedNot Detected1.5% at RRT 1.2Not Detected
Melting Point (DSC) 125.2 °C125.5 °C122.8 °C123-127 °C
Water Content (KF) 0.2%0.3%0.8%≤ 0.5%
Residual Solvents Meets ICH Q3C limitsMeets ICH Q3C limitsFails for TolueneMeets ICH Q3C limits
Elemental Impurities Meets ICH Q3D limitsMeets ICH Q3D limitsMeets ICH Q3D limitsMeets ICH Q3D limits

Analysis of the Hypothetical Data:

  • Batch B would be considered consistent with the reference Batch A . All parameters fall within the established acceptance criteria, and the impurity profile is comparable.

  • Batch C exhibits significant deviations and would be rejected. The appearance is out of specification, the HPLC purity is below the acceptable limit, and a significant new unknown impurity is present. The lower melting point is likely a consequence of the lower purity. Furthermore, the water content and residual toluene levels are unacceptably high.

This comparative analysis underscores the importance of a multi-faceted testing approach. Relying on a single parameter, such as NMR for identity, would have failed to identify the critical quality issues with Batch C.

Visualizing the Workflow

A systematic workflow is crucial for ensuring a consistent and thorough assessment of each batch.

Batch_Consistency_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Impurity & Contaminant Analysis cluster_3 Data Review & Disposition Batch_Receipt New Batch Received Appearance_Check Visual Appearance Check Batch_Receipt->Appearance_Check Documentation_Review CoA Review Appearance_Check->Documentation_Review NMR Identity Confirmation (¹H & ¹³C NMR) Documentation_Review->NMR HPLC Purity & Impurity Profile (HPLC) NMR->HPLC DSC Physical Properties (DSC) HPLC->DSC KF Water Content (Karl Fischer) DSC->KF Residual_Solvents Residual Solvents (GC-HS) KF->Residual_Solvents Elemental_Impurities Elemental Impurities (ICP-MS/OES) Residual_Solvents->Elemental_Impurities Data_Comparison Compare to Reference Batch Elemental_Impurities->Data_Comparison Decision Consistent? Data_Comparison->Decision Release Release Batch Decision->Release Yes Reject Reject Batch & Investigate Decision->Reject No

Caption: Workflow for assessing batch-to-batch consistency.

Conclusion

Ensuring the batch-to-batch consistency of this compound is a critical, yet often overlooked, aspect of robust drug discovery and development. By implementing a comprehensive analytical control strategy that encompasses identity, purity, physical properties, and potential contaminants, researchers can mitigate the risks of experimental irreproducibility and downstream manufacturing failures. The adoption of the detailed protocols and the comparative mindset outlined in this guide will empower scientists to make informed decisions about the quality of their starting materials, ultimately contributing to the development of safe and effective medicines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.